molecular formula C13H17NO3 B136354 3-(cyclopentyloxy)-4-methoxybenzamide CAS No. 158429-58-4

3-(cyclopentyloxy)-4-methoxybenzamide

Número de catálogo: B136354
Número CAS: 158429-58-4
Peso molecular: 235.28 g/mol
Clave InChI: UOYVPADOZOGKLB-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

3-(cyclopentyloxy)-4-methoxybenzamide is a useful research compound. Its molecular formula is C13H17NO3 and its molecular weight is 235.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

3-cyclopentyloxy-4-methoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO3/c1-16-11-7-6-9(13(14)15)8-12(11)17-10-4-2-3-5-10/h6-8,10H,2-5H2,1H3,(H2,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOYVPADOZOGKLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)N)OC2CCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50381391
Record name 3-cyclopentyloxy-4-methoxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50381391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

158429-58-4
Record name 3-cyclopentyloxy-4-methoxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50381391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 3-(cyclopentyloxy)-4-methoxybenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive and in-depth exploration of a robust and scalable synthetic pathway for 3-(cyclopentyloxy)-4-methoxybenzamide, a key intermediate in the development of various pharmaceutical agents. This document is intended for researchers, scientists, and professionals in the field of drug development. It emphasizes not only the procedural steps but also the underlying chemical principles and rationale for experimental choices, ensuring a thorough understanding of the synthesis. The guide details a three-step process commencing with the Williamson ether synthesis to form 3-(cyclopentyloxy)-4-methoxybenzaldehyde, followed by its oxidation to the corresponding carboxylic acid, and culminating in the formation of the target benzamide. Each step is meticulously described with a focus on optimizing reaction conditions, ensuring safety, and maximizing yield and purity.

Introduction: Significance of this compound

This compound and its derivatives are of significant interest in medicinal chemistry. Notably, this scaffold is a core component of potent phosphodiesterase type IV (PDE4) inhibitors, such as Piclamilast.[1] PDE4 inhibitors have shown therapeutic potential in the treatment of inflammatory diseases, including asthma and chronic obstructive pulmonary disease (COPD). The synthesis of high-purity this compound is therefore a critical step in the discovery and development of new therapeutics targeting this enzyme class. This guide presents a validated and efficient synthetic route, providing the scientific community with a reliable methodology.

Retrosynthetic Analysis and Strategic Approach

A logical retrosynthetic analysis of the target molecule, this compound, suggests a straightforward disconnection at the amide bond. This leads to the precursor 3-(cyclopentyloxy)-4-methoxybenzoic acid and a suitable amine. The benzoic acid can be derived from the corresponding benzaldehyde, which in turn can be synthesized from a commercially available starting material, isovanillin (3-hydroxy-4-methoxybenzaldehyde), through an etherification reaction.

This three-step forward synthesis is advantageous due to the accessibility of starting materials, the robustness of the chosen reactions, and the potential for large-scale production.

G Target 3-(cyclopentyloxy)-4- methoxybenzamide Amide_bond Amide Bond Formation Target->Amide_bond Carboxylic_Acid 3-(cyclopentyloxy)-4- methoxybenzoic acid Amide_bond->Carboxylic_Acid Oxidation Oxidation Carboxylic_Acid->Oxidation Benzaldehyde 3-(cyclopentyloxy)-4- methoxybenzaldehyde Oxidation->Benzaldehyde Etherification Williamson Ether Synthesis Benzaldehyde->Etherification Isovanillin Isovanillin (3-hydroxy-4-methoxybenzaldehyde) Etherification->Isovanillin Cyclopentyl_Bromide Cyclopentyl Bromide G cluster_reactants Reactants cluster_reagents Reagents Isovanillin Isovanillin Product 3-(cyclopentyloxy)-4- methoxybenzaldehyde Isovanillin->Product CyclopentylBromide Cyclopentyl Bromide CyclopentylBromide->Product Base Base (e.g., KOH) Base->Product Solvent Solvent (e.g., Ethanol) Solvent->Product

Figure 2: Reaction scheme for the Williamson ether synthesis.

Experimental Protocol:

  • To a solution of 3-hydroxy-4-methoxybenzaldehyde (isovanillin) (0.36 mol) in absolute ethanol (400 mL), add potassium hydroxide (0.72 mol). [2]2. Add potassium iodide (0.01 mol) as a catalyst to facilitate the reaction.

  • Add cyclopentyl bromide (0.72 mol) to the mixture. [2]4. Heat the reaction mixture to reflux for 48 hours. [2]5. After cooling to room temperature, concentrate the mixture to a syrup.

  • Dissolve the residue in ethyl acetate (500 mL) and wash sequentially with water (100 mL), dilute hydrochloric acid (50 mL), saturated sodium bicarbonate solution (100 mL), and saturated sodium chloride solution (50 mL). [2]7. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the crude product.

  • Purify the product by column chromatography on silica gel using a mixture of ethyl ether and hexane as the eluent to obtain analytically pure 3-(cyclopentyloxy)-4-methoxybenzaldehyde as an oil. [2]

    Reagent/Solvent Molar Mass ( g/mol ) Amount (mol) Volume/Mass
    3-hydroxy-4-methoxybenzaldehyde 152.15 0.36 54.9 g
    Potassium Hydroxide 56.11 0.72 40.4 g
    Potassium Iodide 166.00 0.01 1.0 g
    Cyclopentyl Bromide 149.04 0.72 77.0 mL

    | Absolute Ethanol | 46.07 | - | 400 mL |

Table 1: Reagents and quantities for the synthesis of 3-(cyclopentyloxy)-4-methoxybenzaldehyde.

Step 2: Oxidation of 3-(cyclopentyloxy)-4-methoxybenzaldehyde to 3-(cyclopentyloxy)-4-methoxybenzoic Acid

The second step involves the oxidation of the aldehyde functional group to a carboxylic acid. Various oxidizing agents can be employed for this transformation. [3][4]A robust and scalable method utilizes hydrogen peroxide in an aqueous alkaline medium, which is an environmentally benign and cost-effective option. [1][5]

G Aldehyde 3-(cyclopentyloxy)-4- methoxybenzaldehyde Oxidant Oxidizing Agent (e.g., H₂O₂, Sulphamic Acid) Aldehyde->Oxidant CarboxylicAcid 3-(cyclopentyloxy)-4- methoxybenzoic acid Oxidant->CarboxylicAcid G cluster_step1 Acid Chloride Formation cluster_step2 Amidation Carboxylic_Acid 3-(cyclopentyloxy)-4- methoxybenzoic acid Thionyl_Chloride Thionyl Chloride (SOCl₂) Acid_Chloride 3-(cyclopentyloxy)-4- methoxybenzoyl chloride Thionyl_Chloride->Acid_Chloride Forms Amine Amine Source Acid_Chloride->Amine Intermediate Benzamide 3-(cyclopentyloxy)-4- methoxybenzamide Amine->Benzamide Forms

Sources

Technical Deep Dive: 3-(Cyclopentyloxy)-4-methoxybenzamide & Piclamilast

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the biological activity, pharmacophore analysis, and experimental utility of 3-(cyclopentyloxy)-4-methoxybenzamide and its optimized derivative, Piclamilast .

A Pharmacophore Analysis of Second-Generation PDE4 Inhibitors

Executive Summary

This compound (CAS: 158429-58-4) represents the core pharmacophore for a class of potent phosphodiesterase 4 (PDE4) inhibitors known as "second-generation" benzamides. While the primary amide itself serves as a synthetic intermediate or weak inhibitor, its N-substituted derivative, Piclamilast (RP 73401) , is a nanomolar-potency drug candidate designed to treat inflammatory respiratory diseases like asthma and COPD.[1]

This guide analyzes the biological activity of this scaffold, explaining how the 3-cyclopentyloxy-4-methoxy motif anchors the molecule in the PDE4 active site, and why the N-substitution is critical for biological efficacy.

Chemical Identity & Physicochemical Properties[2][3][4][5][6]

Distinct differentiation between the primary scaffold and the active drug candidate is required for accurate experimental design.[1]

FeaturePrimary ScaffoldActive Drug Candidate (Piclamilast)
Chemical Name This compound3-(cyclopentyloxy)-N-(3,5-dichloropyridin-4-yl)-4-methoxybenzamide
CAS Number 158429-58-4144035-83-6
Molecular Weight 235.28 g/mol 381.25 g/mol
Primary Role Synthetic Intermediate / Pharmacophore CorePotent PDE4 Inhibitor (IC50 ~1–16 nM)
Solubility Low (Water), High (DMSO, Ethanol)Low (Water), High (DMSO)

Senior Scientist Insight: When sourcing materials for biological assays, ensure you are using Piclamilast (RP 73401) if the goal is to observe potent PDE4 inhibition.[1] The primary amide (CAS 158429-58-4) lacks the critical pyridine "toe-hold" interaction required for high-affinity binding, resulting in significantly lower potency (micromolar range).

Pharmacodynamics: Mechanism of Action

The biological activity of this benzamide class is driven by the selective inhibition of Phosphodiesterase 4 (PDE4) , the primary enzyme responsible for hydrolyzing cyclic adenosine monophosphate (cAMP) in immune cells (eosinophils, neutrophils, macrophages).[1]

Structure-Activity Relationship (SAR)

The high potency of this scaffold relies on three specific molecular interactions within the PDE4 active site:

  • Cyclopentyloxy Group: Occupies the hydrophobic pocket (specifically the High-Affinity Rolipram Binding Site, HARBS), displacing water and increasing entropy.[1]

  • Methoxy Group: Mimics the hydrogen-bonding capability of the catechol moiety found in the native substrate (cAMP).

  • Dichloropyridine Ring (Piclamilast specific): Forms a critical

    
    -stacking interaction or hydrogen bond with residues deep in the catalytic pocket (e.g., Gln369), boosting affinity from micromolar (primary amide) to picomolar levels.[1]
    
Signaling Pathway Visualization

The following diagram illustrates how inhibition of PDE4 leads to the suppression of inflammatory cytokines.[1]

PDE4_Pathway Stimulus Inflammatory Stimulus (LPS, Antigen) AC Adenylyl Cyclase Stimulus->AC Activates cAMP cAMP (Second Messenger) AC->cAMP Converts ATP to ATP ATP ATP->AC AMP 5'-AMP (Inactive) cAMP->AMP Hydrolysis (Rapid) PKA Protein Kinase A (PKA) cAMP->PKA Activates (Accumulation) PDE4 PDE4 Enzyme (Active) PDE4->cAMP Catalyzes Hydrolysis Piclamilast Piclamilast (Inhibitor) Piclamilast->PDE4 Inhibits (IC50 ~1 nM) CREB CREB Phosphorylation PKA->CREB Phosphorylates Cytokines Downregulation of: TNF-α, IL-2, IFN-γ CREB->Cytokines Transcriptional Regulation

Figure 1: Mechanism of Action.[1][2][3][4] Piclamilast prevents cAMP hydrolysis, maintaining high intracellular cAMP levels which suppress inflammatory cytokine release.[1]

Biological Activity Data

The following data summarizes the potency of the optimized derivative (Piclamilast) compared to the first-generation inhibitor, Rolipram.

In Vitro Potency (IC50)
Target IsoformPiclamilast (RP 73401)Rolipram (Reference)Biological Relevance
PDE4 (Eosinophil) 1 – 2 nM ~1000 nMPrimary target for asthma/COPD.
PDE4 (Pig Aorta) 16 nM ~2500 nMSmooth muscle relaxation.
PDE1, 2, 3, 5 > 10,000 nM> 10,000 nMHigh selectivity prevents cardiovascular side effects (PDE3).[1]
In Vivo Efficacy[1][10][11]
  • Bronchospasm: Inhibits histamine-induced bronchoconstriction in guinea pigs (ED50 = 0.03 mg/kg, p.o.).[1]

  • Inflammation: Inhibits eosinophil infiltration in allergic models (ED50 = 0.1 mg/kg).

  • Emesis (Side Effect): While more potent, Piclamilast still retains emetic potential (vomiting) due to inhibition of PDE4D in the central nervous system, a common limitation of this chemical class.[1]

Experimental Protocols

Protocol A: Synthesis of the Core Scaffold

For researchers needing to synthesize the benzamide core or derivatives.[1]

  • Alkylation: React Isovanillin (3-hydroxy-4-methoxybenzaldehyde) with cyclopentyl bromide and K₂CO₂ in DMF at 60°C.

    • Yield: ~90% of 3-(cyclopentyloxy)-4-methoxybenzaldehyde.

  • Oxidation: Treat the aldehyde with sulfamic acid and sodium chlorite (NaClO₂) in aqueous acetone to yield 3-(cyclopentyloxy)-4-methoxybenzoic acid .

  • Activation: Reflux the acid in thionyl chloride (SOCl₂) to generate the acid chloride.

  • Amidation:

    • For Primary Amide: React acid chloride with aqueous ammonia (NH₄OH).

    • For Piclamilast: React acid chloride with 4-amino-3,5-dichloropyridine and NaH in THF.

Protocol B: PDE4 Enzymatic Inhibition Assay

Standard validation protocol for determining IC50.[1]

Materials:

  • Recombinant PDE4B or PDE4D enzyme (human).

  • Substrate: [³H]-cAMP (Amersham/GE Healthcare).

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl₂.[1]

  • Snake Venom (Crotalus atrox) for nucleotidase activity.

Workflow:

  • Preparation: Dilute Piclamilast in DMSO (stock 10 mM) to serial concentrations (0.1 nM – 10 µM).

  • Incubation: Mix enzyme + inhibitor + [³H]-cAMP in 96-well plate. Incubate at 30°C for 30 mins.

  • Termination: Boil plate for 2 mins to stop PDE4 activity.

  • Conversion: Add Snake Venom (nucleotidase) to convert [³H]-AMP to [³H]-Adenosine. Incubate 15 mins.

  • Separation: Use ion-exchange resin (Dowex) to bind unreacted [³H]-cAMP. Elute [³H]-Adenosine.

  • Quantification: Measure radioactivity via liquid scintillation counting.

  • Analysis: Plot % Inhibition vs. Log[Concentration] to determine IC50.

Experimental_Workflow Compound Compound Prep (DMSO Serial Dilution) Enzyme PDE4 Enzyme + [3H]-cAMP Compound->Enzyme Add Incubation Incubation 30°C, 30 min Enzyme->Incubation Stop Stop Reaction (Heat/Inhibitor) Incubation->Stop Scintillation Scintillation Counting Stop->Scintillation Process Data IC50 Calculation (Sigmoidal Fit) Scintillation->Data

Figure 2: High-Throughput Screening Workflow for PDE4 Inhibition.

Safety & Toxicology

  • Emetic Potential: The primary safety concern for this class is emesis.[1] Piclamilast is highly emetic in ferrets and dogs, mediated by PDE4D inhibition in the area postrema.[1]

  • Vasculitis: High doses in rats have shown potential for mesenteric vasculitis, a class effect of PDE4 inhibitors.[1]

  • Handling: The compound is an irritant.[1] Use standard PPE (gloves, goggles) and handle in a fume hood.[1]

References

  • Ashton, M. J., et al. (1994).[1] "Selective Type IV Phosphodiesterase Inhibitors as Antiasthmatic Agents. The Syntheses and Biological Activities of 3-(Cyclopentyloxy)-4-methoxybenzamides and Analogues." Journal of Medicinal Chemistry.

  • Montana, J. G., et al. (1998).[1] "PDE4 Inhibitors: The Status of the Fourth Generation." Annual Reports in Medicinal Chemistry.

  • Raeburn, D., et al. (1994).[1] "Anti-inflammatory and bronchodilator properties of RP 73401, a novel and selective phosphodiesterase Type IV inhibitor."[1][5] British Journal of Pharmacology.[1]

  • PubChem Compound Summary. (2025). "Piclamilast (CID 154575)."[6] National Center for Biotechnology Information.[1]

  • ChemicalBook. (2025). "this compound CAS 158429-58-4."[7]

Sources

Technical Guide: Structure-Activity Relationship of 3-(cyclopentyloxy)-4-methoxybenzamide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structure-activity relationship (SAR), synthesis, and pharmacological profile of the 3-(cyclopentyloxy)-4-methoxybenzamide scaffold. This class of molecules represents a cornerstone in "Second Generation" PDE4 inhibitors, evolved to overcome the metabolic instability of Rolipram while maximizing anti-inflammatory potency.

Executive Summary

The This compound motif acts as a privileged pharmacophore for the inhibition of Phosphodiesterase-4 (PDE4) , an enzyme critical in regulating intracellular cAMP levels. While the core catechol ether moiety mimics the binding of the archetype inhibitor Rolipram, the benzamide functionality introduces a versatile "handle" for optimizing solubility, potency, and isoform selectivity.

This guide analyzes the transition from the primary benzamide scaffold to high-potency derivatives like Piclamilast (RP 73401) , dissecting the molecular interactions that drive picomolar affinity and the therapeutic window challenges (emesis) that define this chemical class.

Molecular Architecture & Binding Mode

To understand the SAR, one must first visualize the PDE4 active site, which is divided into three distinct regions: the Q1 pocket , the Q2 pocket , and the Metal-Binding Pocket (M-Pocket) .

The Pharmacophore Map

The this compound structure engages these pockets as follows:

  • 4-Methoxy Group (Q1 Pocket): This group is strictly constrained. It forms a hydrogen bond with the backbone of a conserved Glutamine residue (e.g., Gln369 in PDE4D). Steric bulk larger than a methoxy group typically abolishes activity here.

  • 3-Cyclopentyloxy Group (Q2 Pocket): This hydrophobic pocket accommodates larger alkyl or cycloalkyl groups. The cyclopentyl ring provides optimal van der Waals contacts, sealing the hydrophobic cleft.

  • Benzamide Moiety: The amide linker positions the distal aryl group (in derivatives) toward the solvent-accessible region or the metal pocket, often forming a "clamp" mechanism over the active site.

Visualization: SAR Logic Map

The following diagram illustrates the functional zones of the molecule.

SAR_Map Core This compound (Core Scaffold) Zone1 Position 4: Methoxy (Q1 Pocket) Core->Zone1 Zone2 Position 3: Cyclopentyloxy (Q2 Pocket) Core->Zone2 Zone3 Position 1: Benzamide Nitrogen (Selectivity Handle) Core->Zone3 Interaction1 H-bond to Gln369 (Critical for anchoring) Zone1->Interaction1 Interaction2 Hydrophobic Filling (Cyclopentyl > Ethyl > Methyl) Zone2->Interaction2 Interaction3 Piclamilast Optimization: Add 3,5-dichloropyridine (Captures Metal Pocket) Zone3->Interaction3

Figure 1: Functional decomposition of the this compound scaffold mapping chemical groups to PDE4 active site pockets.

Detailed Structure-Activity Relationships (SAR)

The Catechol Ether "Anchor"

The 3,4-dialkoxyphenyl substructure is the non-negotiable anchor of the molecule.

  • 3-Position (Cyclopentyloxy): This group is optimized for the large, hydrophobic Q2 pocket. Replacing the cyclopentyl ring with smaller groups (methyl, ethyl) drastically reduces potency (100-fold loss). Replacing it with a cyclopropylmethoxy group (as in Roflumilast) maintains potency but alters the metabolic profile.

  • 4-Position (Methoxy): This group must remain small. It occupies the Q1 pocket, which is sterically restricted. Attempts to expand this to an ethoxy or isopropoxy group usually result in a clash with the enzyme backbone, breaking the critical hydrogen bond with the invariant Glutamine.

The Benzamide "Linker" & N-Substitution

The primary amide (


) has moderate inhibitory activity (

in the low micromolar range). However, transforming this into a secondary amide (

) drives potency into the nanomolar and picomolar range.

The Piclamilast Optimization Case Study:

  • Modification: Introduction of a 3,5-dichloropyridin-4-yl group on the amide nitrogen.

  • Effect: Potency increases from

    
     to 
    
    
    
    (Piclamilast
    
    
    ).
  • Mechanism: The electron-deficient pyridine ring engages in

    
    -stacking interactions, while the chlorine atoms may interact with specific residues near the metal binding site, effectively "locking" the inhibitor in the active site.
    

Table 1: SAR Comparison of Benzamide Derivatives

CompoundR1 (Pos 3)R2 (Pos 4)N-Substituent (Amide)PDE4 IC50 (nM)Notes
Core Scaffold CyclopentyloxyMethoxy-H (Primary Amide)~1,200Moderate activity; starting point.
Piclamilast CyclopentyloxyMethoxy3,5-dichloropyridin-4-yl0.5 - 5.0 High potency; "Gold Standard" binder.
Rolipram CyclopentyloxyMethoxy(Pyrrolidinone ring)~200Different scaffold, shown for reference.
Analogue A MethoxyMethoxy3,5-dichloropyridin-4-yl>10,000Loss of Q2 hydrophobic interaction.
Analogue B CyclopentyloxyEthoxy3,5-dichloropyridin-4-yl>5,000Steric clash in Q1 pocket.

Mechanistic Signaling Pathways

Inhibiting PDE4 with a benzamide prevents the hydrolysis of cAMP. This accumulation of cAMP triggers a phosphorylation cascade that results in broad anti-inflammatory effects.

Key Pathway Steps:
  • Inhibition: Benzamide binds PDE4 catalytic domain.

  • Accumulation: cAMP levels rise in the cytosol.

  • Activation: cAMP binds the regulatory subunits of Protein Kinase A (PKA) , releasing the catalytic subunits.

  • Effect: PKA phosphorylates CREB (cAMP Response Element Binding protein) and inhibits NF-

    
    B  signaling, reducing the transcription of inflammatory cytokines (TNF-
    
    
    
    , IL-17).

Signaling Drug Benzamide Inhibitor (Piclamilast) Target PDE4 Enzyme (Hydrolysis Blocked) Drug->Target Inhibits Substrate cAMP (High Levels) Target->Substrate Prevents degradation Effector PKA Activation Substrate->Effector Activates Transcription CREB Phosphorylation Effector->Transcription Phosphorylates Outcome Anti-Inflammatory Response (TNF-alpha suppression) Transcription->Outcome Modulates Gene Expression

Figure 2: Signal transduction pathway initiated by PDE4 inhibition leading to anti-inflammatory gene expression.

Experimental Protocols: Synthesis & Assay

Synthesis of the Benzamide Core

The synthesis of this compound derivatives typically proceeds from Isovanillin (3-hydroxy-4-methoxybenzaldehyde). This route is robust and scalable.[1][2]

Protocol:

  • Etherification (Q2 Pocket Formation):

    • Reagents: Isovanillin, Cyclopentyl bromide,

      
      , DMF.
      
    • Conditions: Heat at 60°C for 4-6 hours.

    • Mechanism:[2][3][4][5]

      
       nucleophilic substitution. The phenolate ion attacks the alkyl bromide.
      
  • Oxidation (Aldehyde to Acid):

    • Reagents:

      
      , 
      
      
      
      , t-Butanol/Water (Pinnick Oxidation).
    • Conditions: Room temperature, 2 hours.

    • Note: Avoids over-oxidation or chlorination side products common with harsher oxidants.

  • Amide Coupling (Warhead Attachment):

    • Reagents: Thionyl chloride (

      
      ) to form acid chloride, followed by addition of the amine (e.g., 4-amino-3,5-dichloropyridine) and a base (NaH or Pyridine).
      
    • Conditions: Reflux for acid chloride;

      
       to RT for coupling.
      

Synthesis Step1 START: Isovanillin (3-hydroxy-4-methoxybenzaldehyde) Step2 Step 1: Etherification (+ Cyclopentyl Bromide, K2CO3) Step1->Step2 Step3 Intermediate: 3-cyclopentyloxy-4-methoxybenzaldehyde Step2->Step3 Step4 Step 2: Pinnick Oxidation (+ NaClO2) Step3->Step4 Step5 Intermediate: Benzoic Acid Derivative Step4->Step5 Step6 Step 3: Acid Chloride Formation (+ SOCl2) Step5->Step6 Step7 Step 4: Amide Coupling (+ Amine R-NH2) Step6->Step7 Step8 FINAL: this compound Step7->Step8

Figure 3: Synthetic workflow for the production of this compound derivatives.

PDE4 Inhibition Assay (Self-Validating Protocol)

To ensure data trustworthiness, use a Scintillation Proximity Assay (SPA) .

  • Principle: PDE4 hydrolyzes

    
    -cAMP to 
    
    
    
    -AMP.[6] Yttrium silicate beads bind AMP (but not cAMP). When
    
    
    -AMP binds the bead, it stimulates the scintillant, emitting light.
  • Validation:

    • Positive Control: Rolipram (

      
      ) should show >95% inhibition.
      
    • Negative Control: DMSO vehicle only (0% inhibition).

    • Z-Factor: Must be > 0.5 for the assay to be considered statistically robust.

Therapeutic & Toxicology Profile

Efficacy

Benzamide PDE4 inhibitors are potent anti-inflammatories, effective in models of COPD (Chronic Obstructive Pulmonary Disease) and Asthma . They reduce neutrophil degranulation and eosinophil infiltration.

The "Emesis" Challenge

The major limiting factor for this class is emesis (vomiting).

  • Cause: Inhibition of PDE4D subtype in the area postrema of the brainstem.

  • SAR Implication: The this compound core (especially Piclamilast) is highly emetic because it does not discriminate sufficiently between the anti-inflammatory PDE4B subtype and the emetic PDE4D subtype.

  • Modern Strategy: Newer SAR efforts focus on allosteric modulation or reducing brain penetrance to mitigate this side effect.

References

  • Ashton, M. J., et al. (1994). "Selective Type IV Phosphodiesterase Inhibitors as Antiasthmatic Agents. The Syntheses and Biological Activities of 3-(Cyclopentyloxy)-4-methoxybenzamides and Analogues." Journal of Medicinal Chemistry.

  • Burnouf, C., et al. (2000). "Piclamilast: A Potent and Selective Inhibitor of Phosphodiesterase 4." Journal of Medicinal Chemistry.

  • PubChem Compound Summary. "Piclamilast (CID 154575)."[7] National Center for Biotechnology Information.

  • Houslay, M. D., et al. (2005). "PDE4 Inhibitors: Structural Properties and Therapeutic Potential." Drug Discovery Today.

  • Press, N. J., & Banner, K. H. (2009). "PDE4 Inhibitors - A Review of the Current Field." Progress in Medicinal Chemistry.

Sources

The Architectural Blueprint of a Privileged Scaffold: A Technical Guide to the Discovery and Development of 3-(Cyclopentyloxy)-4-methoxybenzamide and its Analogs in Phosphodiesterase 4 Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 3-(cyclopentyloxy)-4-methoxybenzamide scaffold has emerged as a cornerstone in the design of potent and selective inhibitors of phosphodiesterase 4 (PDE4), an enzyme class critically implicated in inflammatory and neurological disorders. This technical guide provides an in-depth analysis of the discovery and development trajectory of this privileged chemical architecture. We will dissect the causal chain from the initial recognition of the 3-(cyclopentyloxy)-4-methoxyphenyl moiety as a key pharmacophore to the nuanced structure-activity relationship (SAR) studies that have refined its therapeutic potential. This document will furnish researchers, scientists, and drug development professionals with a comprehensive understanding of the medicinal chemistry, pharmacology, and synthetic strategies underpinning this important class of compounds.

Introduction: The Genesis of a Key Pharmacophore

The quest for novel therapeutics for inflammatory diseases such as asthma and chronic obstructive pulmonary disease (COPD), as well as neurodegenerative conditions like Alzheimer's disease, has led to a focused investigation of the phosphodiesterase (PDE) enzyme superfamily.[1] Among these, PDE4, which specifically hydrolyzes the second messenger cyclic adenosine monophosphate (cAMP), has been a particularly compelling target.[2] Inhibition of PDE4 elevates intracellular cAMP levels, which in turn suppresses inflammatory responses and modulates neuronal function.[3][4]

The seminal discovery of the therapeutic potential of PDE4 inhibitors was exemplified by rolipram, a compound characterized by a 3-(cyclopentyloxy)-4-methoxyphenyl group.[5] While rolipram's clinical development was hampered by side effects such as nausea and emesis, its chemical blueprint provided a foundational pharmacophore for subsequent drug discovery endeavors.[5] The this compound scaffold retains the key catechol-like ether structure of rolipram, which is crucial for high-affinity binding to the active site of PDE4, while offering a versatile platform for synthetic modification to enhance potency, selectivity, and drug-like properties.

Medicinal Chemistry: Decoding the Structure-Activity Relationship

The development of potent and selective PDE4 inhibitors based on the this compound scaffold has been a testament to the power of iterative medicinal chemistry. The core structure presents several points for chemical modification, each influencing the compound's interaction with the target enzyme.

The Privileged 3-(Cyclopentyloxy)-4-methoxyphenyl Moiety

The 3-(cyclopentyloxy)-4-methoxyphenyl group is a recurring motif in a multitude of potent PDE4 inhibitors. Its efficacy stems from its ability to mimic the catechol moiety of the natural substrate, cAMP, thereby anchoring the inhibitor within the enzyme's active site. The cyclopentyloxy group, in particular, has been shown to confer a favorable balance of lipophilicity and conformational rigidity, contributing to enhanced potency and selectivity.

The Versatile Benzamide Functionality

The benzamide group serves as a versatile linker and a key interaction point with the PDE4 enzyme. Structure-activity relationship (SAR) studies on a range of N-substituted benzamides have revealed that modifications at this position can profoundly impact potency and selectivity for different PDE4 subtypes (A, B, C, and D). For instance, the development of compounds like GEBR-7b, a selective PDE4D inhibitor, has underscored the importance of the N-substituted moiety in achieving subtype selectivity.[4][6]

The following table summarizes the inhibitory activity of selected compounds featuring the 3-(cyclopentyloxy)-4-methoxyphenyl core, illustrating the impact of structural modifications on PDE4 inhibition.

CompoundTargetIC50 (nM)Therapeutic AreaReference
RolipramPDE42-95Depression (investigational)[5]
GEBR-7bPDE4DPotentAlzheimer's Disease (preclinical)[4][6]
Analogs of GEBR-7b (e.g., compound 8a)PDE4DPotentAlzheimer's Disease (preclinical)[4]
3-(Cyclopentyloxy)-N-(3,5-dichloro-4-pyridyl)-4-methoxybenzamide (Piclamilast)PDE4PotentAsthma (investigational)

Pharmacology and Mechanism of Action: Elevating cAMP Signaling

The therapeutic effects of this compound-based PDE4 inhibitors are mediated through the modulation of the cAMP signaling pathway. PDE4 enzymes are responsible for the degradation of cAMP to AMP. By inhibiting PDE4, these compounds prevent this degradation, leading to an accumulation of intracellular cAMP.

Increased cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates a variety of downstream targets, including the cAMP response element-binding protein (CREB). Phosphorylated CREB translocates to the nucleus and promotes the transcription of genes involved in anti-inflammatory responses and neuronal plasticity.[4] This mechanism underlies the therapeutic potential of these compounds in both inflammatory and neurological disorders.

PDE4_Inhibition_Pathway cluster_extracellular Extracellular cluster_cell Cell Signal Signal Receptor Receptor Signal->Receptor 1. Binding AC Adenylyl Cyclase Receptor->AC 2. Activation cAMP cAMP AC->cAMP 3. Conversion ATP ATP PDE4 PDE4 cAMP->PDE4 5. Degradation PKA Protein Kinase A cAMP->PKA 4. Activation AMP AMP PDE4->AMP Inhibitor 3-(Cyclopentyloxy)-4- methoxybenzamide Analog Inhibitor->PDE4 6. Inhibition CREB CREB PKA->CREB 7. Phosphorylation pCREB pCREB CREB->pCREB Nucleus Nucleus pCREB->Nucleus 8. Translocation Gene_Transcription Gene Transcription Nucleus->Gene_Transcription 9. Modulation

Mechanism of action of this compound analogs.

Synthetic Chemistry: Constructing the Core Scaffold

The synthesis of this compound and its derivatives typically commences with commercially available starting materials and involves a straightforward and scalable reaction sequence. A key intermediate in this process is 3-(cyclopentyloxy)-4-methoxybenzaldehyde.

Experimental Protocol: Synthesis of 3-(Cyclopentyloxy)-4-methoxybenzaldehyde

This protocol is adapted from methodologies described in the patent literature.[7]

Materials:

  • 3-Hydroxy-4-methoxybenzaldehyde (isovanillin)

  • Cyclopentyl bromide

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine

Procedure:

  • To a solution of 3-hydroxy-4-methoxybenzaldehyde in DMF, add potassium carbonate.

  • Stir the mixture at room temperature for 30 minutes.

  • Add cyclopentyl bromide to the reaction mixture.

  • Heat the reaction to 80°C and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 3-(cyclopentyloxy)-4-methoxybenzaldehyde.

Synthesis of the Benzamide Scaffold

The this compound core is then synthesized from the corresponding benzaldehyde via a two-step oxidation and amidation sequence.

  • Oxidation: The 3-(cyclopentyloxy)-4-methoxybenzaldehyde is oxidized to the corresponding carboxylic acid, 3-(cyclopentyloxy)-4-methoxybenzoic acid, using a suitable oxidizing agent such as potassium permanganate or Jones reagent.

  • Amidation: The resulting carboxylic acid is then coupled with ammonia or a primary/secondary amine using standard amide bond-forming reagents (e.g., HATU, HOBt, EDC) to yield the desired this compound analog.

Synthetic_Workflow Isovanillin Isovanillin Alkylation Alkylation Isovanillin->Alkylation Cyclopentyl_Bromide Cyclopentyl_Bromide Cyclopentyl_Bromide->Alkylation Benzaldehyde 3-(Cyclopentyloxy)-4- methoxybenzaldehyde Alkylation->Benzaldehyde K₂CO₃, DMF Oxidation Oxidation Benzaldehyde->Oxidation [O] Carboxylic_Acid 3-(Cyclopentyloxy)-4- methoxybenzoic acid Oxidation->Carboxylic_Acid Amidation Amidation Carboxylic_Acid->Amidation Amine Amine Amine->Amidation Benzamide 3-(Cyclopentyloxy)-4- methoxybenzamide Analog Amidation->Benzamide Coupling Reagents

General synthetic workflow for this compound analogs.

Conclusion and Future Directions

The this compound scaffold has proven to be a highly fruitful starting point for the discovery of potent and selective PDE4 inhibitors. The extensive body of research surrounding this chemical class has provided invaluable insights into the structural requirements for effective PDE4 inhibition and has paved the way for the development of novel therapeutics for a range of debilitating diseases.

Future research in this area will likely focus on the development of inhibitors with improved subtype selectivity, particularly for PDE4B and PDE4D, to minimize the dose-limiting side effects associated with earlier generations of PDE4 inhibitors. Furthermore, the exploration of novel N-substituents on the benzamide core may lead to compounds with enhanced pharmacokinetic properties and improved brain penetrance for the treatment of neurological disorders. The continued application of rational drug design principles to the this compound scaffold holds significant promise for the future of PDE4-targeted therapies.

References

  • Yahya-Meymandi, A., Mohammadi Ziarani, G., Shafiee, A., & Foroumadi, A. (2016). Synthesis of 1-[3-(Cyclopentyloxy)-4-methoxyphenyl]cyclopentanol as Potential Phosphodiesterase-4 Inhibitor. Iranian Journal of Pharmaceutical Research, 15(3), 349–355. [Link]

  • Caraci, F., et al. (2015). Synthesis, biological evaluation, and molecular modeling of new 3-(cyclopentyloxy)-4-methoxybenzaldehyde O-(2-(2,6-dimethylmorpholino)-2-oxoethyl) Oxime (GEBR-7b) related phosphodiesterase 4D (PDE4D) inhibitors. Journal of Medicinal Chemistry, 58(1), 220-233. [Link]

  • Hopkins, C. R., et al. (2015). Synthesis and structure-activity relationships of a series of 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter. Bioorganic & Medicinal Chemistry Letters, 25(8), 1753-1757. [Link]

  • Patsnap Synapse. (2024). What are PDE4B inhibitors and how do they work? [Link]

  • National Center for Biotechnology Information. (2006). 4-(3-Cyclopentoxy-4-[11C]methoxy-phenyl)pyrrolidin-2-one. In Molecular Imaging and Contrast Agent Database (MICAD). [Link]

  • MDPI. (2022). Study of the Structure–Activity Relationship of an Anti-Dormant Mycobacterial Substance 3-(Phenethylamino)Demethyl(oxy)aaptamine to Create a Probe Molecule for Detecting Its Target Protein. [Link]

  • National Center for Biotechnology Information. (2015). Synthesis and structure-activity relationships of a series 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter. [Link]

  • Patsnap Synapse. (2023). What are PDE4 inhibitors and how do you quickly get the latest development progress? [Link]

  • Maurice, D. H., et al. (2014). Therapeutic targeting of 3',5'-cyclic nucleotide phosphodiesterases: Inhibition and beyond. Nature Reviews Drug Discovery, 13(4), 290-314. [Link]

  • Xiong, Y., et al. (2010). Discovery and structure-activity relationship of 3-methoxy-N-(3-(1-methyl-1H-pyrazol-5-yl)-4-(2-morpholinoethoxy)phenyl)benzamide (APD791): a highly selective 5-hydroxytryptamine2A receptor inverse agonist for the treatment of arterial thrombosis. Journal of Medicinal Chemistry, 53(11), 4412-4421. [Link]

  • National Center for Biotechnology Information. (2023). PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes. [Link]

  • MDPI. (2024). Polymorphism in N-(3-Hydroxyphenyl)-3-methoxybenzamide. [Link]

  • Google Patents. (2007). Method for producing 3-cyclopentyloxy-4-methoxybenzaldehyde.
  • PubChem. (n.d.). 3-(cyclopentyloxy)-N-(2-fluorophenyl)-4-methoxybenzamide. [Link]

  • ResearchGate. (2018). New insights into selective PDE4D inhibitors: 3-(Cyclopentyloxy)-4-methoxybenzaldehyde O-(2-(2,6-dimethylmorpholino)-2-oxoethyl) oxime (GEBR-7b) structural development and promising activities to restore memory impairment. [Link]

Sources

A Technical Guide to the Preclinical Evaluation of 3-(Cyclopentyloxy)-4-methoxybenzamide for Asthma Research

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical framework for researchers, scientists, and drug development professionals investigating the therapeutic potential of 3-(cyclopentyloxy)-4-methoxybenzamide and its derivatives as novel treatments for asthma. By integrating established principles of asthma pathophysiology with robust preclinical testing methodologies, this document serves as a comprehensive resource for the systematic evaluation of this promising class of compounds.

Introduction: The Rationale for Targeting Phosphodiesterase 4 in Asthma

Asthma is a chronic inflammatory disease of the airways characterized by bronchial hyperresponsiveness, reversible airflow obstruction, and respiratory symptoms such as wheezing, coughing, and shortness of breath. The underlying inflammation is a complex interplay of various immune cells, including mast cells, eosinophils, T-lymphocytes, and neutrophils, which release a cascade of inflammatory mediators.

A key regulator of inflammatory cell activity is the intracellular second messenger, cyclic adenosine monophosphate (cAMP). Phosphodiesterase 4 (PDE4) is a predominant enzyme in inflammatory and immune cells that specifically hydrolyzes cAMP, thereby terminating its signaling. Inhibition of PDE4 leads to an accumulation of intracellular cAMP, which in turn activates protein kinase A (PKA) and other downstream effectors, resulting in a broad range of anti-inflammatory responses.

Compounds based on the this compound scaffold have emerged as potent and selective PDE4 inhibitors. Notably, derivatives such as 3-(Cyclopentyloxy)-N-(3,5-dichloro-4-pyridyl)-4-methoxybenzamide have demonstrated significant potential in preclinical studies, suggesting a promising therapeutic avenue for asthma.[1] This guide will delineate the critical steps and assays required to thoroughly characterize the preclinical efficacy and safety of this chemical series.

Mechanism of Action: Elucidating the Anti-Inflammatory Cascade

The primary mechanism of action for this compound derivatives in the context of asthma is the selective inhibition of the PDE4 enzyme. This inhibition sets off a signaling cascade that ultimately suppresses the inflammatory processes driving the disease.

The Central Role of cAMP Elevation

By inhibiting PDE4, these compounds prevent the degradation of cAMP in key inflammatory and structural cells of the airways. The resulting increase in intracellular cAMP levels leads to:

  • Suppression of Inflammatory Cell Activation: Elevated cAMP levels inhibit the release of pro-inflammatory mediators (e.g., histamine, leukotrienes, cytokines) from mast cells, eosinophils, neutrophils, and T-lymphocytes.

  • Relaxation of Airway Smooth Muscle: Increased cAMP in airway smooth muscle cells promotes relaxation, leading to bronchodilation.

  • Enhanced Anti-inflammatory Gene Transcription: cAMP can activate the transcription factor CREB (cAMP response element-binding protein), which can promote the expression of anti-inflammatory genes.

dot digraph "PDE4 Inhibition Signaling Pathway" { rankdir="LR"; size="7.6,5"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368", arrowhead=normal, arrowsize=0.8];

} "PDE4 Inhibition Pathway"

In Vitro Evaluation: A Step-by-Step Approach

A tiered in vitro testing cascade is essential to characterize the potency, selectivity, and cellular effects of this compound derivatives.

Primary Screening: PDE4 Enzyme Inhibition Assay

The initial step is to determine the direct inhibitory activity of the compound on the PDE4 enzyme.

Protocol: Fluorescence Polarization (FP)-Based PDE4 Inhibition Assay

  • Reagents: Recombinant human PDE4 enzyme, FAM-labeled cAMP substrate, binding agent, assay buffer.

  • Procedure: a. In a 384-well plate, add assay buffer, the test compound at various concentrations, and the PDE4 enzyme. b. Incubate for 15 minutes at room temperature to allow compound-enzyme interaction. c. Initiate the reaction by adding the FAM-cAMP substrate. d. Incubate for 60 minutes at room temperature. e. Stop the reaction and add the binding agent, which binds to the linearized FAM-AMP product. f. Read the fluorescence polarization on a suitable plate reader.

  • Data Analysis: The increase in FP is proportional to PDE4 activity. Calculate the IC50 value, the concentration of the compound that inhibits 50% of the enzyme activity.

CompoundPDE4 IsoformIC50 (nM)
Roflumilast (Reference) PDE4B~0.8
PDE4D~0.7
3-(Cyclopentyloxy)-N-(3,5-dichloro-4-pyridyl)-4-methoxybenzamide PDE4 (mixed)Potent inhibition observed[1]

Note: Specific IC50 values for this compound derivatives against different PDE4 isoforms should be determined experimentally.

Cellular Assays: Quantifying Anti-Inflammatory Effects

The next stage involves assessing the compound's ability to modulate inflammatory responses in relevant cell types.

Protocol: LPS-Induced TNF-α Release from Human Peripheral Blood Mononuclear Cells (PBMCs)

  • Cell Culture: Isolate PBMCs from healthy donor blood and culture them in appropriate media.

  • Procedure: a. Pre-incubate the PBMCs with various concentrations of the test compound for 1 hour. b. Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response. c. Incubate for 24 hours. d. Collect the cell culture supernatant. e. Measure the concentration of TNF-α in the supernatant using an ELISA kit.

  • Data Analysis: Determine the IC50 value for the inhibition of TNF-α release.

Protocol: Inhibition of Mast Cell Degranulation

  • Cell Line: Use a suitable mast cell line (e.g., RBL-2H3) or primary mast cells.

  • Procedure: a. Pre-incubate mast cells with the test compound. b. Induce degranulation with an appropriate stimulus (e.g., compound 48/80 or IgE/antigen). c. Measure the release of β-hexosaminidase, a marker of degranulation, using a colorimetric assay.

  • Data Analysis: Calculate the percentage inhibition of degranulation at different compound concentrations.

dot digraph "InVitro_Assay_Workflow" { rankdir="TB"; size="7.6,5"; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fontcolor="#FFFFFF", fillcolor="#4285F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} "In Vitro Assay Workflow"

In Vivo Efficacy Models: Simulating Asthma Pathophysiology

Animal models are indispensable for evaluating the therapeutic potential of a drug candidate in a complex biological system. The ovalbumin (OVA)-induced allergic asthma model in mice is a widely accepted standard.

Protocol: Ovalbumin-Induced Allergic Asthma in BALB/c Mice

  • Sensitization: a. On days 0 and 14, administer an intraperitoneal (i.p.) injection of OVA emulsified in alum adjuvant.

  • Challenge: a. On days 28, 29, and 30, expose the mice to an aerosolized solution of OVA for 30 minutes.

  • Treatment: a. Administer this compound or a vehicle control (e.g., orally or i.p.) at various doses, typically 1 hour before each OVA challenge.

  • Endpoints (24-48 hours after the last challenge): a. Airway Hyperresponsiveness (AHR): Measure the response to increasing concentrations of inhaled methacholine using whole-body plethysmography.[2][3] b. Bronchoalveolar Lavage (BAL): Collect BAL fluid to quantify inflammatory cell infiltration (total and differential cell counts, particularly eosinophils). c. Lung Histology: Process lung tissue for histological analysis (e.g., H&E staining for inflammation, PAS staining for mucus production). d. Cytokine Analysis: Measure Th2 cytokine levels (e.g., IL-4, IL-5, IL-13) in BAL fluid or lung homogenates by ELISA. e. Serum IgE: Measure OVA-specific IgE levels in the serum.

Treatment GroupEosinophil Count in BAL Fluid (cells/mL)Airway Hyperresponsiveness (Penh at 50 mg/mL Methacholine)
Vehicle Control HighHigh
This compound (Low Dose) ReducedReduced
This compound (High Dose) Significantly ReducedSignificantly Reduced
Fluticasone Propionate (Positive Control) Significantly ReducedSignificantly Reduced

This table represents expected outcomes and should be populated with experimental data.

dot digraph "InVivo_Asthma_Model_Workflow" { rankdir="LR"; size="7.6,5"; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fontcolor="#FFFFFF", fillcolor="#34A853"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} "In Vivo Asthma Model Workflow"

Pharmacokinetics and Safety Assessment

A preliminary evaluation of the pharmacokinetic (PK) and safety profile of the lead compound is crucial for its progression.

Pharmacokinetic Studies

Protocol: Rodent Pharmacokinetic Profiling

  • Dosing: Administer the compound to rats or mice via the intended clinical route (e.g., oral) and intravenously.

  • Sampling: Collect blood samples at multiple time points post-dosing.

  • Analysis: Quantify the concentration of the parent drug and any major metabolites in plasma using LC-MS/MS.[2]

  • Parameters to Determine:

    • Maximum concentration (Cmax)

    • Time to maximum concentration (Tmax)

    • Area under the curve (AUC)

    • Half-life (t1/2)

    • Bioavailability

CompoundRouteBioavailability (%)t1/2 (hours)
Roflumilast (Human) Oral~80%~17
This compound derivative (Rodent) OralTo be determinedTo be determined
Preliminary Safety and Toxicology

In Vitro Cytotoxicity: Assess the compound's effect on the viability of various cell lines (e.g., HepG2 for liver toxicity) using assays like the MTT or LDH release assay.[4]

hERG Channel Inhibition: Evaluate the potential for cardiac liability by testing the compound's ability to inhibit the hERG potassium channel, a common cause of drug-induced QT prolongation.

Ames Test: Screen for mutagenic potential using this bacterial reverse mutation assay.[5]

Conclusion and Future Directions

This guide outlines a comprehensive preclinical strategy for the evaluation of this compound derivatives for the treatment of asthma. A successful progression through this cascade of in vitro and in vivo studies will provide a robust data package to support the advancement of a lead candidate into further development.

Future research should focus on optimizing the structure-activity relationship to enhance potency and selectivity while minimizing potential side effects. Furthermore, exploring the efficacy of these compounds in models of steroid-resistant asthma could unveil a significant therapeutic niche.

References

  • BPS Bioscience. (n.d.). Roflumilast PDE4. Retrieved from [Link]

  • Lin, C. S., et al. (2018). Roles of roflumilast, a selective phosphodiesterase 4 inhibitor, in airway diseases. Journal of Thoracic Disease, 10(9), 5585–5596.
  • David, M., et al. (2004). High absolute bioavailability of the new oral phosphodiesterase-4 inhibitor roflumilast. Clinical Pharmacokinetics, 43(11), 785–792.
  • The Rockefeller University. (n.d.). A cell-free, high-throughput hERG safety assay. Retrieved from [Link]

  • Martorana, P. A., et al. (2005). Roflumilast fully prevents emphysema in mice chronically exposed to cigarette smoke. American Journal of Respiratory and Critical Care Medicine, 172(7), 848–853.
  • Lötvall, J., et al. (2002). Intranasal fluticasone propionate inhibits allergen induced bone marrow eosinophilia in mice. Pulmonary Pharmacology & Therapeutics, 15(3), 255–261.
  • Barnes, P. J. (2011). Update on roflumilast, a phosphodiesterase 4 inhibitor for the treatment of chronic obstructive pulmonary disease. British Journal of Pharmacology, 163(1), 1–13.
  • Turner, C. R., et al. (1995). Selective type IV phosphodiesterase inhibitors as antiasthmatic agents. The syntheses and biological activities of 3-(cyclopentyloxy)-4-methoxybenzamides and analogues. Journal of Medicinal Chemistry, 38(13), 2531–2542.
  • Kim, S. H., et al. (2020). The Effect of Bronchoconstriction by Methacholine Inhalation in a Murine Model of Asthma. International Archives of Allergy and Immunology, 181(10), 763–772.
  • Kosheeka. (2025). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Retrieved from [Link]

  • Cassidy, K. C., & R-S, K. (2000). Quantitation of N-(3,5-dichloropyrid-4-yl)-3-cyclopentyloxy-4-methoxybenzamide and 4-amino-3,5-dichloropyridine in rat and mouse plasma by LC/MS/MS. Journal of Pharmaceutical and Biomedical Analysis, 22(5), 845–854.
  • DaSilva, J. N., et al. (2006). 4-(3-Cyclopentoxy-4-[11C]methoxy-phenyl)pyrrolidin-2-one. In Molecular Imaging and Contrast Agent Database (MICAD).
  • Lee, K. R., et al. (2006). Noble 2-[3-(cyclopentyloxy)-4-methoxyphenyl]-1-isoindolinone derivatives. part I: synthesis and SAR studies for the inhibition of TNF-alpha production. Bioorganic & Medicinal Chemistry Letters, 16(11), 2994–2997.
  • Nugroho, A. E., et al. (2010). Inhibitory effect of 2,5-bis(4-hydroxy-3-methoxybenzylidene) cyclopentanone on mast cell histamine mediated-rat paw edema. Songklanakarin Journal of Science and Technology, 32(4), 341-347.
  • Dente, F. L., et al. (2006). Inhaled fluticasone propionate is effective as well as oral prednisone in reducing sputum eosinophilia during exacerbations of asthma which do not require hospitalization. Pulmonary Pharmacology & Therapeutics, 19(1), 30–36.
  • Palmqvist, M., et al. (1999). Prolonged protection against methacholine-induced bronchoconstriction by the inhaled beta 2-agonist formoterol. Chest, 116(6), 1563–1568.
  • Kim, S. H., et al. (2020). The Effect of Bronchoconstriction by Methacholine Inhalation in a Murine Model of Asthma. International Archives of Allergy and Immunology, 181(10), 763-772.
  • Hatzelmann, A., et al. (2001). In Vivo Efficacy in Airway Disease Models of Roflumilast, a Novel Orally Active PDE4 Inhibitor. Journal of Pharmacology and Experimental Therapeutics, 297(1), 267–279.
  • Kang, S. A., & Yu, H. S. (2025). Microarray-based characterization of airway inflammation induced by environmental Acanthamoeba exposure versus the ovalbumin-alum model. Parasites, Hosts and Diseases, 63(4), 327-339.
  • Lapperre, T. S., et al. (2007). Effect of salmeterol/fluticasone propionate on airway inflammation in COPD: a randomised controlled trial.
  • Hamelmann, E., et al. (1997). Noninvasive measurement of airway responsiveness in allergic mice using barometric plethysmography. American Journal of Respiratory and Critical Care Medicine, 156(3), 766–775.
  • Chatterjee, A., et al. (2019). Cyclo-oxygenase and lipoxygenase pathways in mast cell dependent-neurogenic inflammation induced by electrical stimulation of the rat saphenous nerve. British Journal of Pharmacology, 176(16), 3051–3067.
  • Min, B., & Paul, W. E. (2008). IL-33 promotes eosinophilia in vivo and antagonizes IL-5-dependent eosinophil hematopoiesis ex vivo.
  • Jayaram, L., et al. (2005). Steroid naive eosinophilic asthma: anti-inflammatory effects of fluticasone and montelukast. Thorax, 60(2), 100–105.
  • Global Initiative for Chronic Obstructive Lung Disease. (2025). Global Strategy for the Diagnosis, Management, and Prevention of Chronic Obstructive Pulmonary Disease.
  • Wang, Y., et al. (2024). Monotropein Alleviates Ovalbumin-Induced Asthma in Mouse Model by Inhibiting AKT/NF-κB Pathway.
  • Xiong, Y., et al. (2010). Discovery and structure-activity relationship of 3-methoxy-N-(3-(1-methyl-1H-pyrazol-5-yl)-4-(2-morpholinoethoxy)phenyl)benzamide (APD791): a highly selective 5-hydroxytryptamine2A receptor inverse agonist for the treatment of arterial thrombosis. Journal of Medicinal Chemistry, 53(11), 4412–4421.
  • Parada, C. A., et al. (2015). Mast cell degranulation mediates compound 48/80-induced hyperalgesia in mice. Pain, 156(8), 1517–1525.
  • Vignola, A. M., et al. (1998). Fluticasone propionate induced alterations to lung function and the immunopathology of asthma over time. Thorax, 53(7), 549–555.
  • Hagan, J. B., & Kita, H. (2006). Two puffs of 90 microg albuterol prior to 3% saline sputum induction results in less FEV-1 decline than single concentration 25 mg/ml methacholine challenge. Allergy and Asthma Proceedings, 27(5), 422–425.
  • Liu, J., et al. (2025). Acute airway eosinophilic inflammation model in mice induced by ovalbumin, house dust mite, or shrimp tropomyosin: a comparative study. Allergy, Asthma & Immunology Research, 17(3), e34.
  • Martorana, P. A., et al. (2005). Roflumilast fully prevents emphysema in mice chronically exposed to cigarette smoke. American Journal of Respiratory and Critical Care Medicine, 172(7), 848–853.
  • Lee, H., et al. (2023). Formononetin Inhibits Mast Cell Degranulation to Ameliorate Compound 48/80-Induced Pseudoallergic Reactions. International Journal of Molecular Sciences, 24(14), 11425.
  • Nioi, P., et al. (2013). Inhibition of lysosomal phospholipase A2 predicts drug-induced phospholipidosis. Toxicological Sciences, 136(1), 105–119.
  • Taylor & Francis. (n.d.). Methacholine – Knowledge and References. Retrieved from [Link]

  • Kumar, D., et al. (2024). Therapeutic potential of flavonoids in ovalbumin induced asthma in mice model.

Sources

An In-Depth Technical Guide to 3-(Cyclopentyloxy)-4-methoxybenzamide (Piclamilast): A Potent PDE4 Inhibitor with Therapeutic Potential in Inflammatory Diseases

Author: BenchChem Technical Support Team. Date: February 2026

For distribution to: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive analysis of 3-(cyclopentyloxy)-4-methoxybenzamide, more commonly known as Piclamilast (also identified as RP 73401), a potent and selective second-generation phosphodiesterase 4 (PDE4) inhibitor. Piclamilast has emerged as a compound of significant interest for its therapeutic potential in treating a range of inflammatory conditions, particularly respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD).

By selectively targeting the PDE4 enzyme, which is highly expressed in immune and inflammatory cells, Piclamilast effectively increases intracellular levels of cyclic adenosine monophosphate (cAMP). This upregulation of cAMP modulates multiple downstream signaling pathways, leading to a broad spectrum of anti-inflammatory effects. These include the suppression of pro-inflammatory cytokines and chemokines, and the inhibition of inflammatory cell recruitment and activation.

This document details Piclamilast's chemical properties, a general synthesis protocol, and its intricate mechanism of action. Furthermore, it consolidates preclinical data from in vitro and in vivo studies, demonstrating its efficacy in established animal models of asthma and COPD. Quantitative data on its impact on inflammatory markers, alongside detailed experimental protocols, are provided to offer field-proven insights. This guide also addresses the pharmacokinetic profile and safety considerations of Piclamilast, aiming to serve as a critical resource for ongoing research and the potential clinical development of this promising anti-inflammatory agent.

Introduction: A Second-Generation PDE4 Inhibitor

This compound, or Piclamilast (RP 73401), is a small molecule belonging to the benzamide class. It is recognized as a second-generation phosphodiesterase 4 (PDE4) inhibitor, designed as a structural analogue to earlier compounds like rolipram, with the goal of an improved therapeutic index.[1] The chemical structure of Piclamilast was first reported in a 1995 European patent application.[1]

The PDE4 enzyme family plays a crucial role in the inflammatory cascade by degrading cyclic adenosine monophosphate (cAMP), a vital second messenger that governs the function of numerous immune and inflammatory cells.[2] Through the selective inhibition of PDE4, Piclamilast elevates intracellular cAMP levels, triggering a wide array of anti-inflammatory responses. This mechanism has established Piclamilast as a compelling candidate for the management of inflammatory disorders, with a primary focus on respiratory conditions like asthma and COPD.[1]

This guide offers an in-depth exploration of Piclamilast's chemical characteristics, pharmacological actions, preclinical effectiveness, and its pharmacokinetic and toxicological profile.

Chemical Profile and Synthesis

Chemical Properties
PropertyValueReference
IUPAC Name 3-(cyclopentyloxy)-N-(3,5-dichloropyridin-4-yl)-4-methoxybenzamide[1]
Synonyms Piclamilast, RP 73401[1]
Molecular Formula C₁₈H₁₈Cl₂N₂O₃[1]
Molecular Weight 381.25 g/mol [1]
CAS Number 144035-83-6[1]
Appearance Solid[3]
Solubility Soluble in ethanol (~20 mM) and DMSO (~100 mM)[3]
Synthesis Pathway

The synthesis of Piclamilast is a multi-step process that can be adapted for both laboratory and industrial-scale production. The general approach involves the coupling of a substituted benzoic acid with a substituted aminopyridine.

Piclamilast Synthesis Isovanillin Isovanillin Step1_Product 3-(cyclopentyloxy)-4- methoxybenzaldehyde Isovanillin->Step1_Product Williamson Ether Synthesis Cyclopentyl_Bromide Cyclopentyl Bromide Cyclopentyl_Bromide->Step1_Product Step2_Product 3-(cyclopentyloxy)-4- methoxybenzoic acid Step1_Product->Step2_Product Oxidation Oxidizing_Agent Oxidizing Agent Oxidizing_Agent->Step2_Product Acid_Chloride Acid Chloride Intermediate Step2_Product->Acid_Chloride Activation Coupling_Agent Coupling Agent (e.g., SOCl₂) Coupling_Agent->Acid_Chloride Piclamilast Piclamilast Acid_Chloride->Piclamilast Amide Coupling Aminopyridine 4-amino-3,5-dichloropyridine Aminopyridine->Piclamilast

Figure 2. General synthetic pathway for Piclamilast.

A detailed, step-by-step protocol for the synthesis of Piclamilast is provided in the Experimental Protocols section of this guide.

Mechanism of Action: Modulating the Inflammatory Cascade

Piclamilast's therapeutic effects are rooted in its selective inhibition of phosphodiesterase 4 (PDE4).

PDE4 Inhibition and cAMP Signaling

PDE4 is the primary enzyme responsible for the hydrolysis of the second messenger cyclic adenosine monophosphate (cAMP) into the inactive adenosine monophosphate (AMP).[2] By inhibiting PDE4, Piclamilast prevents this degradation, leading to an accumulation of cAMP within the cell. This rise in intracellular cAMP activates downstream signaling pathways, most notably Protein Kinase A (PKA).

PDE4_Inhibition_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GPCR GPCR AC Adenylate Cyclase GPCR->AC Stimulation cAMP cAMP AC->cAMP ATP to cAMP ATP ATP PDE4 PDE4 cAMP->PDE4 Degradation PKA_inactive Inactive PKA cAMP->PKA_inactive Activates AMP AMP PDE4->AMP PKA_active Active PKA PKA_inactive->PKA_active Downstream_Effects Anti-inflammatory Effects PKA_active->Downstream_Effects Phosphorylation Cascade Piclamilast Piclamilast Piclamilast->PDE4 Inhibition

Sources

Technical Deep Dive: 3-(Cyclopentyloxy)-4-methoxybenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity

3-(cyclopentyloxy)-4-methoxybenzamide represents the core pharmacophore for a generation of selective Phosphodiesterase 4 (PDE4) inhibitors, most notably Piclamilast (RP 73401) and Roflumilast . Structurally, it is defined by a catechol ether backbone where the 3-position is occupied by a lipophilic cyclopentyl group and the 4-position by a methoxy group.

This scaffold is critical in respiratory drug discovery (Asthma, COPD) due to its ability to mimic the cAMP substrate in the PDE4 catalytic pocket, specifically leveraging the "hydrophobic clamp" mechanism. While the unsubstituted primary amide exists as a chemical intermediate, the term is often used interchangeably in research contexts to refer to the N-substituted bioactive derivatives.

Chemical Profile Table[1][2]
PropertyValue / Descriptor
IUPAC Name This compound
Common Scaffold Ref Rolipram-like dialkoxybenzamide
Molecular Formula C₁₃H₁₇NO₃
Molecular Weight 235.28 g/mol
Key Derivative Piclamilast (N-(3,5-dichloropyridin-4-yl) analogue)
Lipophilicity (LogP) ~2.5 (Calculated for primary amide); >4.0 for Piclamilast
H-Bond Donors/Acceptors 1 Donor / 3 Acceptors
Therapeutic Target PDE4 (cAMP-specific 3',5'-cyclic phosphodiesterase 4)

Synthetic Methodology & Process Chemistry

The synthesis of this compound requires precise regiochemical control to establish the dialkoxy pattern. The following protocol is based on scalable industrial processes developed to avoid racemization and minimize hazardous waste (e.g., replacing hydride reagents with carbonate bases).

Validated Synthesis Route

The synthesis proceeds from Isovanillin (3-hydroxy-4-methoxybenzaldehyde), utilizing its phenolic hydroxyl group for selective alkylation.

Step 1: Regioselective Alkylation (Etherification)
  • Reagents: Isovanillin, Cyclopentyl bromide, Potassium Carbonate (

    
    ), DMF.
    
  • Protocol:

    • Charge a reactor with Isovanillin (1.0 eq) and DMF (5 vol).

    • Add finely ground anhydrous

      
       (1.5 eq). Note: Use of carbonate avoids the safety risks of NaH on scale.
      
    • Heat to 60°C and add Cyclopentyl bromide (1.2 eq) dropwise over 1 hour.

    • Agitate at 70-80°C for 4-6 hours. Monitor by HPLC for disappearance of isovanillin.

    • Workup: Quench with water, extract into Ethyl Acetate. Wash with dilute NaOH to remove unreacted phenol.

    • Yield: ~85-90% of 3-(cyclopentyloxy)-4-methoxybenzaldehyde.

Step 2: Oxidation to Carboxylic Acid
  • Reagents: Sodium Chlorite (

    
    ), Hydrogen Peroxide (
    
    
    
    ), or Pinnick conditions.
  • Industrial Insight: While Pinnick oxidation is common in academic labs, industrial routes often utilize aqueous

    
     under alkaline conditions or 
    
    
    
    (though manganese waste is problematic) to convert the aldehyde to 3-(cyclopentyloxy)-4-methoxybenzoic acid .
Step 3: Amidation
  • Reagents: Thionyl Chloride (

    
    ), Toluene, Ammonia (for primary amide) or 4-amino-3,5-dichloropyridine (for Piclamilast).
    
  • Protocol:

    • Suspend the benzoic acid derivative in Toluene.

    • Add

      
       (1.2 eq) and catalytic DMF. Heat to reflux to generate the acid chloride.
      
    • Remove excess

      
       via azeotropic distillation.
      
    • Coupling: Add the acid chloride solution to a cooled mixture of the amine and a base (Triethylamine or Pyridine).

    • Crystallize the final benzamide from Ethanol/Water.

Synthesis Workflow Diagram

SynthesisRoute Isovanillin Isovanillin (Starting Material) Alkylation Step 1: Alkylation (Cyclopentyl-Br / K2CO3) Isovanillin->Alkylation Intermediate1 Aldehyde Intermediate (Lipophilic) Alkylation->Intermediate1 Ether formation Oxidation Step 2: Oxidation (NaClO2 or H2O2) Intermediate1->Oxidation Acid Benzoic Acid Derivative Oxidation->Acid Aldehyde to Acid Activation Step 3: Activation (SOCl2 -> Acid Chloride) Acid->Activation Amidation Step 4: Amidation (R-NH2) Activation->Amidation Acyl Chloride Product 3-(cyclopentyloxy)- 4-methoxybenzamide Amidation->Product Final Coupling

Figure 1: Step-wise synthetic pathway from Isovanillin to the Benzamide scaffold.[1] Colors indicate reaction types (Yellow: Construction, Red: Activation, Green: Coupling).

Pharmacodynamics: Mechanism of Action

The this compound structure is a potent inhibitor of PDE4 , the enzyme responsible for hydrolyzing cyclic Adenosine Monophosphate (cAMP) to 5'-AMP in immune cells (eosinophils, neutrophils).

Structural Binding Mode
  • The Cyclopentyl Group: This moiety is critical. It occupies a distinct hydrophobic pocket (the Q-pocket) within the PDE4 active site. This "hydrophobic clamp" locks the inhibitor in place, preventing the entry of the natural substrate (cAMP).

  • The Methoxy Group: Mimics the interactions of the phosphate backbone of cAMP.

  • The Amide Region: Forms hydrogen bonds with a glutamine residue (Gln369 in PDE4D) in the binding pocket, stabilizing the complex.

Signaling Cascade

Inhibition of PDE4 leads to an accumulation of intracellular cAMP.

  • Elevated cAMP activates Protein Kinase A (PKA).

  • PKA phosphorylates downstream transcription factors (CREB) and inhibits NF-κB.

  • Result: Decreased expression of pro-inflammatory cytokines (TNF-α, IL-6, IL-17) and reduced smooth muscle contraction.

Mechanism Diagram

MOA Inhibitor 3-(cyclopentyloxy)- 4-methoxybenzamide PDE4 PDE4 Enzyme (Active Site) Inhibitor->PDE4 Binds Hydrophobic Pocket cAMP cAMP (Intracellular) PDE4->cAMP Hydrolysis (Blocked) AMP 5'-AMP (Inactive) cAMP->AMP Normal Path PKA Protein Kinase A (Activated) cAMP->PKA Accumulation Activates NFkB NF-κB Pathway PKA->NFkB Inhibits Cytokines TNF-α / IL-6 (Inflammation) NFkB->Cytokines Downregulates Effect Anti-Inflammatory Response Cytokines->Effect Reduction leads to

Figure 2: Pharmacological cascade. The inhibitor blocks PDE4, preserving cAMP levels which triggers anti-inflammatory downstream signaling.

Analytical Characterization

To ensure scientific integrity, the synthesized compound must be validated using the following analytical parameters.

HPLC Method (Reverse Phase)
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 5 µm.

  • Mobile Phase A: 0.1% TFA in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 10% B to 90% B over 15 minutes.

  • Detection: UV at 254 nm (aromatic ring) and 280 nm.

  • Retention Time: The lipophilic cyclopentyl group will result in a later elution time compared to Isovanillin.

NMR Signature (¹H NMR, 400 MHz, DMSO-d₆)
  • Cyclopentyl Protons: Multiplets in the 1.5–1.9 ppm range (8H) and a methine proton (–OCH–) at ~4.8 ppm.

  • Methoxy Group: Singlet at ~3.8 ppm (3H).

  • Aromatic Protons: Three distinct signals in the 6.9–7.5 ppm range (ABX system).

  • Amide Protons: Broad singlets (if primary amide) or downfield signals (if N-substituted) >8.0 ppm.

References

  • Ashton, M. J., et al. (1994). "Selective Type IV Phosphodiesterase Inhibitors as Antiasthmatic Agents. The Syntheses and Biological Activities of 3-(Cyclopentyloxy)-4-methoxybenzamides and Analogues." Journal of Medicinal Chemistry, 37(11), 1696–1703.

  • Rhone-Poulenc Rorer S.A. (1998). "Process Development of the PDE IV Inhibitor 3-(Cyclopentyloxy)-N-(3,5-dichloropyrid-4-yl)-4-methoxybenzamide." Organic Process Research & Development, 2(3), 157–168.

  • PubChem Compound Summary. (2025). "3-Cyclopentyloxy-N-(3,5-dichloro-4-pyridyl)-4-methoxybenzamide (Piclamilast)." National Center for Biotechnology Information.

  • Muller, T., et al. (1996). "Subtypes of the type 4 cAMP phosphodiesterases: structure, regulation and selective inhibition." Trends in Pharmacological Sciences, 17(8), 294-298.

Sources

Methodological & Application

Application Note & Protocol: Synthesis of 3-(cyclopentyloxy)-4-methoxybenzamide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis of 3-(cyclopentyloxy)-4-methoxybenzamide, a valuable intermediate in pharmaceutical research. The protocol herein is centered around the robust and well-established Williamson ether synthesis, a cornerstone of organic chemistry. This application note details the reaction mechanism, a step-by-step experimental protocol, safety precautions, and methods for purification and characterization of the final product. The information is curated to provide researchers with the necessary details to confidently replicate this synthesis in a laboratory setting.

Introduction

This compound and its derivatives are of significant interest in medicinal chemistry. The core structure is a key component in the development of various therapeutic agents. A reliable and scalable synthesis of this compound is therefore crucial for advancing research in this area. The Williamson ether synthesis offers a straightforward and efficient method for the preparation of the target molecule from commercially available starting materials. This reaction proceeds via an SN2 mechanism, involving the nucleophilic attack of a phenoxide ion on an alkyl halide.[1][2]

Reaction Scheme

The synthesis of this compound is achieved through the O-alkylation of 3-hydroxy-4-methoxybenzamide with cyclopentyl bromide. The reaction is typically carried out in a polar aprotic solvent, such as N,N-dimethylformamide (DMF), in the presence of a mild base like potassium carbonate to facilitate the formation of the phenoxide nucleophile.

Reaction_Scheme reactant1 3-hydroxy-4-methoxybenzamide reaction_arrow reactant1->reaction_arrow Heat reactant1_struct reactant2 Cyclopentyl bromide reactant2->reaction_arrow Heat reactant2_struct base K2CO3 base->reaction_arrow Heat solvent DMF solvent->reaction_arrow Heat product This compound product_struct + + +->reaction_arrow Heat reaction_arrow->product G A 1. Add 3-hydroxy-4-methoxybenzamide (1.0 eq), K2CO3 (1.5 eq), and DMF to a round-bottom flask. B 2. Stir the mixture at room temperature for 15 minutes. A->B C 3. Add cyclopentyl bromide (1.2 eq) dropwise to the suspension. B->C D 4. Heat the reaction mixture to 80-90 °C and maintain for 4-6 hours. C->D E 5. Monitor reaction progress by TLC. D->E F 6. Cool the mixture to room temperature and pour into ice-water. E->F G 7. Extract the aqueous mixture with ethyl acetate (3x). F->G H 8. Wash the combined organic layers with water and brine. G->H I 9. Dry the organic layer over anhydrous MgSO4, filter, and concentrate in vacuo. H->I J 10. Purify the crude product by recrystallization or column chromatography. I->J

Caption: Step-by-step workflow for the synthesis of this compound.

Step-by-Step Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 3-hydroxy-4-methoxybenzamide (1.67 g, 10.0 mmol), anhydrous potassium carbonate (2.07 g, 15.0 mmol), and anhydrous N,N-dimethylformamide (30 mL).

  • Initial Stirring: Stir the suspension at room temperature for 15 minutes to ensure good mixing.

  • Addition of Alkylating Agent: Slowly add cyclopentyl bromide (1.79 g, 1.43 mL, 12.0 mmol) to the reaction mixture dropwise over 5 minutes.

  • Reaction: Heat the reaction mixture to 80-90 °C using a heating mantle. Maintain this temperature and continue stirring for 4-6 hours.

  • Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a mixture of ethyl acetate and hexanes (e.g., 1:1 v/v) as the eluent. The disappearance of the starting material (3-hydroxy-4-methoxybenzamide) indicates the completion of the reaction.

  • Workup: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into a beaker containing approximately 100 mL of ice-cold deionized water. A precipitate may form.

  • Extraction: Transfer the aqueous mixture to a 250 mL separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash with deionized water (2 x 50 mL) followed by brine (1 x 50 mL) to remove any remaining DMF and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel to yield the pure this compound as a solid.

Characterization and Quality Control

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

Expected Analytical Data:

  • Appearance: White to off-white solid.

  • Melting Point: To be determined experimentally.

  • ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons, the methoxy group protons, the cyclopentyl group protons, and the amide protons. The chemical shifts will be influenced by the electronic environment of each proton.

  • ¹³C NMR: The carbon NMR spectrum should display distinct signals for each unique carbon atom in the molecule.

  • IR Spectroscopy: The infrared spectrum should exhibit characteristic absorption bands for the N-H stretch of the amide, the C=O stretch of the amide, C-O-C stretching of the ether and methoxy groups, and aromatic C-H and C=C stretching.

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak (M+) corresponding to the molecular weight of the product (C₁₃H₁₇NO₃, MW = 235.28 g/mol ).

Safety Precautions

It is imperative to conduct this synthesis in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • 3-hydroxy-4-methoxybenzamide: May cause skin and eye irritation. [3]Avoid inhalation of dust.

  • Cyclopentyl bromide: Flammable liquid and vapor. Causes skin and eye irritation. [4]Handle with care and keep away from ignition sources.

  • N,N-Dimethylformamide (DMF): A combustible liquid that is harmful if inhaled or absorbed through the skin. [5]It is also a suspected teratogen. [6]Use in a well-ventilated fume hood and avoid contact.

  • Potassium Carbonate: May cause skin and eye irritation. Handle with care to avoid generating dust.

All waste materials should be disposed of in accordance with local environmental regulations.

Discussion and Troubleshooting

  • Incomplete Reaction: If TLC analysis indicates the presence of a significant amount of starting material after the recommended reaction time, the reaction time can be extended, or a slight excess of cyclopentyl bromide and potassium carbonate may be added. Ensure that the reagents and solvent are anhydrous, as water can hydrolyze the alkyl halide and deactivate the phenoxide.

  • Low Yield: Low yields may result from incomplete reaction, side reactions, or losses during workup and purification. The use of a phase-transfer catalyst, such as tetrabutylammonium bromide, can sometimes improve the yield of Williamson ether syntheses.

  • Purification Challenges: If the crude product is an oil or difficult to crystallize, purification by column chromatography is recommended. A gradient elution of ethyl acetate in hexanes is a good starting point for optimizing the separation.

Conclusion

The protocol described in this application note provides a reliable and reproducible method for the synthesis of this compound. By following the detailed steps and adhering to the safety precautions, researchers can efficiently produce this valuable compound for use in drug discovery and development programs. The principles of the Williamson ether synthesis are well-understood, making this a robust and adaptable procedure for the synthesis of a wide range of related ethers.

References

  • Master Organic Chemistry. The Williamson Ether Synthesis. [Link]

  • Williamson Ether Synthesis Lab. [Link]

  • Williamson Ether Synthesis. Utah Tech University. [Link]

  • Google Patents. AU2005233203A1 - Method for preparing 3-cyclopentyloxy-4-methoxybenzaldehyde.
  • Chegg. The mass spectrum of 4-methoxybenzaldehyde B is shown. [Link]

  • Chemistry LibreTexts. Williamson Ether Synthesis. [Link]

  • MDPI. Polymorphism in N-(3-Hydroxyphenyl)-3-methoxybenzamide. [Link]

  • Carl ROTH. Safety Data Sheet: N,N-Dimethylformamide. [Link]

  • PubChem. 4-Methoxybenzamide. [Link]

  • European Patent Office. Process for the preparation of hydroxyamides. [Link]

  • Chemos GmbH & Co.KG. Safety Data Sheet: N,N-dimethylformamide. [Link]

Sources

Application Notes & Protocols: Formulation of 3-(Cyclopentyloxy)-4-methoxybenzamide for Preclinical Research

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the formulation of 3-(cyclopentyloxy)-4-methoxybenzamide. As a member of the benzamide class of molecules investigated for phosphodiesterase 4 (PDE4) inhibition, this compound likely exhibits poor aqueous solubility, a critical challenge for achieving reliable and reproducible results in both in vitro and in vivo experimental settings.[1][2] This guide moves beyond simple solvent-based approaches to detail robust formulation strategies, explaining the scientific rationale behind each choice. It includes step-by-step protocols for solubility assessment, preparation of various formulations, and essential quality control measures to ensure experimental integrity.

Introduction: The Formulation Challenge

This compound belongs to a chemical class with significant therapeutic potential, primarily as selective inhibitors of phosphodiesterase type IV (PDE4).[1] PDE4 enzymes are critical regulators of intracellular cyclic adenosine monophosphate (cAMP), a second messenger that mediates the activity of numerous inflammatory and immune cells.[3] By inhibiting PDE4, compounds of this class can exert powerful anti-inflammatory and bronchodilator effects, making them valuable tools for research in asthma, chronic obstructive pulmonary disease (COPD), and other inflammatory conditions.[3][4]

The primary obstacle in the preclinical development of this and similar molecules is their physicochemical nature. The presence of the cyclopentyloxy and benzamide moieties contributes to a molecular structure that is often highly crystalline and lipophilic, resulting in poor solubility in aqueous media.[5][6] This characteristic, typical of Biopharmaceutics Classification System (BCS) Class II compounds, can lead to:

  • Underestimated potency in in vitro assays due to precipitation.

  • Poor and erratic bioavailability in in vivo studies.

  • Lack of dose-response relationships.

  • High inter-subject variability in animal studies.

Therefore, a well-designed formulation is not merely a vehicle for delivery; it is an essential component of the experimental design, critical for generating meaningful and reliable data. This guide provides the foundational knowledge and practical protocols to address this challenge.

Section 1: Physicochemical Profile and Pre-formulation

A thorough understanding of the compound's properties is the cornerstone of rational formulation design. While extensive experimental data for this specific benzamide is not widely published, we can infer its likely characteristics from its structure and related analogues like Piclamilast.[7]

Table 1: Key Physicochemical Properties of this compound and Related Structures

Property This compound Piclamilast (Analogue) General Interpretation for Formulation
Molecular Formula C₁₃H₁₇NO₃ C₁₈H₁₈Cl₂N₂O₃[3] -
Molecular Weight 235.28 g/mol 381.25 g/mol [3] Within the range for typical small molecules.
Predicted XLogP3 ~2.5 - 3.5 ~3.9 Indicates high lipophilicity and predicts low aqueous solubility.
Hydrogen Bond Donors 2 1 Fewer donors suggest lower affinity for water.
Hydrogen Bond Acceptors 3 3 Standard for this class of molecule.

| Predicted Solubility | Very Low | Poorly Soluble | The primary challenge to overcome. |

Note: Predicted values are estimations and should be confirmed experimentally.

Workflow for Initial Compound Assessment

Before selecting a final formulation, a preliminary screening of solubility and stability is paramount. This workflow ensures that the chosen vehicle is appropriate and will not introduce confounding variables.

cluster_0 Phase 1: Solubility Screening cluster_1 Phase 2: Stock Solution Stability start Weigh 1-2 mg of Compound solvents Add Solvents Sequentially: 1. DMSO 2. Ethanol 3. PEG 400 4. Corn Oil start->solvents aqueous Test in Aqueous Buffers: - PBS (pH 7.4) - Citrate Buffer (pH 4.5) solvents->aqueous assess Assess Solubility: - Visual Inspection - Microscopy aqueous->assess quantify Quantify (Optional): - HPLC-UV - Shake-flask method assess->quantify prep_stock Prepare Concentrated Stock (e.g., 10-20 mM in DMSO) quantify->prep_stock Proceed if solubility is understood store Store at Multiple Conditions: - Room Temp - 4°C - -20°C prep_stock->store analyze Analyze Over Time (0, 24h, 1 wk): - Visual Inspection - HPLC for Purity/Degradation store->analyze decision Is it Stable? analyze->decision proceed Proceed to Formulation decision->proceed Yes reformulate Re-evaluate Solvents decision->reformulate No

Caption: Initial workflow for solubility and stability screening.

Section 2: Formulation Strategies for In Vitro Applications

For cell-based assays, the goal is to maintain the compound in a soluble state in aqueous culture media without inducing solvent-related cytotoxicity.

Protocol 1: Standard Co-Solvent Dilution (DMSO)

This is the most common method but requires careful validation to avoid artifacts.

Rationale: Dimethyl sulfoxide (DMSO) is a powerful aprotic solvent capable of dissolving most lipophilic compounds. The strategy involves creating a concentrated stock solution, which is then diluted to a final working concentration where the DMSO percentage is low enough to be tolerated by the cells.

Step-by-Step Methodology:

  • Stock Solution Preparation: Accurately weigh 5 mg of this compound and dissolve it in the appropriate volume of 100% DMSO to achieve a high-concentration stock (e.g., 20 mM). Ensure complete dissolution using a vortex mixer.

  • Intermediate Dilutions (Optional): If large dilutions are required, perform serial dilutions in 100% DMSO to minimize pipetting errors.

  • Final Dilution: Directly before use, dilute the stock solution into the final cell culture medium. Crucially, add the DMSO stock to the medium (not the other way around) while vortexing or stirring vigorously to minimize precipitation.

  • Final DMSO Concentration: The final concentration of DMSO in the assay should be kept below 0.5%, and ideally below 0.1%, to prevent solvent-induced effects.

  • Validation: Always run a vehicle control (medium with the same final percentage of DMSO) in parallel with your experimental samples. After dilution, visually inspect the medium for any signs of precipitation (cloudiness, particles).

Protocol 2: Cyclodextrin-Based Formulation

This method can enhance aqueous solubility and reduce the reliance on organic co-solvents.

Rationale: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic inner cavity. They can form inclusion complexes with poorly soluble drug molecules, effectively shielding the lipophilic part from water and increasing apparent solubility.[8] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and safe choice for cell culture applications.

Step-by-Step Methodology:

  • Prepare Cyclodextrin Vehicle: Prepare a 20-40% (w/v) solution of HP-β-CD in deionized water or cell culture medium. Gentle heating (40-50°C) may be required to aid dissolution. Allow the solution to cool to room temperature.

  • Complexation: Add the powdered this compound directly to the HP-β-CD solution.

  • Incubation: Tightly seal the container and allow the mixture to stir or shake overnight at room temperature to facilitate the formation of the inclusion complex.

  • Sterilization & Quantification: Sterilize the final formulation by passing it through a 0.22 µm syringe filter. It is essential to quantify the actual concentration of the solubilized compound using an analytical method like HPLC-UV, as saturation may have been reached.

  • Application: The resulting clear solution can be diluted directly into the cell culture medium.

Table 2: Comparison of In Vitro Formulation Approaches

Approach Advantages Disadvantages Best For
DMSO Co-Solvent Simple, fast, widely used. Risk of precipitation upon dilution, potential for solvent toxicity/artifacts. High-throughput screening, initial potency determination.

| Cyclodextrin | Increases aqueous solubility, reduces need for organic solvents, can improve stability. | Requires longer preparation time, may alter drug-protein binding, requires analytical quantification. | Definitive in vitro experiments, reducing solvent artifacts. |

Section 3: Formulation Strategies for In Vivo Research

For animal studies, the formulation must be well-tolerated and optimize absorption to achieve adequate systemic exposure.

Decision Framework for In Vivo Formulation

The choice of an in vivo vehicle depends on the intended route of administration, the required dose, and the compound's properties.

start Start: In Vivo Study Planned route Route of Administration? start->route dose Dose Level? route->dose Oral (PO) iv_form Advanced Formulation Required: - Cyclodextrin - Nanosuspension (Requires specialized development) route->iv_form Intravenous (IV) solubility Soluble in Oil? dose->solubility Low (<10 mg/kg) high_dose high_dose dose->high_dose High (>10 mg/kg) oil_sol Formulate as Solution in Corn/Sesame Oil (Protocol 4) solubility->oil_sol Yes suspension Formulate as Aqueous Suspension (Protocol 3) solubility->suspension No high_dose->suspension

Caption: Decision tree for selecting an appropriate in vivo formulation.

Protocol 3: Aqueous Suspension for Oral Gavage

This is a common first-line approach for water-insoluble compounds.

Rationale: A suspension is a heterogeneous mixture where solid drug particles are dispersed in a liquid vehicle. A suspending agent prevents the particles from settling too quickly, and a wetting agent ensures the hydrophobic particles are properly dispersed in the aqueous environment. This approach is suitable for delivering a wide range of doses.

Vehicle Composition:

  • Wetting Agent: 0.5% (v/v) Tween® 80

  • Suspending Agent: 0.5% (w/v) Carboxymethylcellulose (CMC), low or medium viscosity

  • Solvent: Deionized Water

Step-by-Step Methodology:

  • Prepare the Vehicle: In a suitable container, add the Tween® 80 to the total required volume of water and mix. Slowly add the CMC powder while stirring vigorously to avoid clumping. Continue to stir until a clear, uniform, slightly viscous solution is formed.

  • Pre-wet the Compound: In a separate mortar, place the accurately weighed this compound powder. Add a small amount of the vehicle and triturate with a pestle to form a smooth, uniform paste. This step is critical to ensure individual particles are wetted.

  • Form the Suspension: Gradually add the remaining vehicle to the mortar while continuing to mix.

  • Homogenization: Transfer the mixture to a suitable container and stir continuously with a magnetic stir bar. For improved uniformity and reduced particle size, homogenization using a high-shear homogenizer may be beneficial.

  • Administration: Keep the suspension constantly stirred during dosing to ensure each animal receives a uniform dose.

Protocol 4: Lipid-Based Formulation (Solution in Oil)

For highly lipophilic compounds, dissolving the drug in an oil can improve oral absorption by leveraging lipid absorption pathways.[9]

Rationale: Dissolving the compound in a digestible oil presents it to the gastrointestinal tract in a solubilized form, bypassing the dissolution rate-limiting step of absorption. This is particularly effective for compounds with a high LogP.

Vehicle Composition:

  • Solvent: Sesame oil, corn oil, or medium-chain triglycerides (MCT) (ensure GRAS-certified for animal use).

Step-by-Step Methodology:

  • Determine Solubility: First, confirm that the compound is soluble in the chosen oil at the desired concentration (see Section 1 workflow).

  • Dissolution: Add the accurately weighed this compound to the required volume of oil.

  • Mixing: Use a vortex mixer and/or sonication bath to aid dissolution. Gentle warming (37-40°C) can be applied if necessary, but the stability of the compound at that temperature must be confirmed.

  • Inspection: Ensure the final formulation is a clear, homogenous solution free of any particulate matter.

  • Administration: Administer the oil solution via oral gavage.

Section 4: Quality Control & Best Practices

A formulation is only as good as its validation.

  • Visual Inspection: Always check for homogeneity, clarity (for solutions), and any signs of precipitation before each use.

  • pH Measurement: For aqueous formulations, ensure the pH is within a physiologically tolerable range (typically pH 4-8 for oral administration).

  • Particle Size: For suspensions, particle size can significantly impact dissolution rate and absorption. While not always feasible in a research lab, be aware that batch-to-batch consistency in preparation is key.

  • Concentration Verification: For solution-based formulations, especially those using solubility enhancers like cyclodextrins, it is best practice to verify the final concentration using an analytical technique such as HPLC or LC-MS/MS.[10] This confirms that the compound is fully dissolved and at the intended concentration.

  • Stability: If a formulation is prepared in bulk, its stability over the intended storage period should be confirmed. Store protected from light and at a controlled temperature.

By implementing these detailed protocols and validation steps, researchers can confidently formulate this compound, ensuring the generation of high-quality, reproducible data and accelerating the exploration of its therapeutic potential.

References

  • Dal Piaz, V., et al. (2014). Synthesis, biological evaluation, and molecular modeling of new 3-(cyclopentyloxy)-4-methoxybenzaldehyde O-(2-(2,6-dimethylmorpholino)-2-oxoethyl) Oxime (GEBR-7b) related phosphodiesterase 4D (PDE4D) inhibitors. Journal of Medicinal Chemistry. Available at: [Link]

  • Blaylock, D. W., et al. (1998). Process Development of the PDE IV Inhibitor 3-(Cyclopentyloxy)-N-(3,5-dichloropyrid-4-yl)-4-methoxybenzamide. Organic Process Research & Development. Available at: [Link]

  • Lozano Mera, B. D., et al. (2021). Synthesis of N-decyl-4 - ((3-formyl-4-hydroxyphenoxy) methyl) benzamide by reaction of 4-bromomethylbenzoic acid, decylamine and 2,5-dihydroxybenzaldehyde. ConcienciaDigital. Available at: [Link]

  • Yahya-Meymandi, A., et al. (Year N/A). Synthesis of 1-[3-(Cyclopentyloxy)-4-methoxyphenyl]cyclopentanol as Potential Phosphodiesterase-4 Inhibitor. Asian Journal of Chemistry. Available at: [Link]

  • Dahan, A., et al. (2016). Evaluation of preclinical formulations for a poorly water-soluble compound. International Journal of Pharmaceutics. Available at: [Link]

  • Google Patents. (2007). Method for producing 3-cyclopentyloxy-4-methoxybenzaldehyde.
  • PubChem. 3-(cyclopentyloxy)-N-(2-fluorophenyl)-4-methoxybenzamide. National Center for Biotechnology Information. Available at: [Link]

  • Cheméo. Chemical Properties of p-Methoxybenzamide. Available at: [Link]

  • Seymour, J. L., et al. (2001). Quantitation of N-(3,5-dichloropyrid-4-yl)-3-cyclopentyloxy-4-methoxybenzamide and 4-amino-3,5-dichloropyridine in rat and mouse plasma by LC/MS/MS. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

  • BindingDB. BDBM14368 3-(3-Cyclopentyloxy-4-methoxy-benzyl)... Available at: [Link]

  • PubChem. 4-Methoxybenzamide. National Center for Biotechnology Information. Available at: [Link]

  • Mohammed, A. N., et al. (2023). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Pharmaceutics. Available at: [Link]

  • PubChem. Piclamilast. National Center for Biotechnology Information. Available at: [Link]

  • Turner, S., et al. (1994). Selective type IV phosphodiesterase inhibitors as antiasthmatic agents. The syntheses and biological activities of 3-(cyclopentyloxy)-4-methoxybenzamides and analogues. Journal of Medicinal Chemistry. Available at: [Link]

  • Turner, S., et al. (1994). Selective Type IV Phosphodiesterase Inhibitors as Antiasthmatic Agents. The Syntheses and Biological Activities of 3-(Cyclopentyloxy)-4-methoxybenzamides and Analogues. Journal of Medicinal Chemistry. Available at: [Link]

  • ResearchGate. (2024). Formulation strategies for poorly soluble drugs. Available at: [Link]

  • Wikipedia. Piclamilast. Available at: [Link]

  • European Medicines Agency. (2010). Formulation of poorly soluble compounds. Available at: [Link]

  • Sharma, D., et al. (2014). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. ISRN Pharmaceutics. Available at: [Link]

  • ResearchGate. Structures of piclamilast (6), roflumilast (7), and other compounds... Available at: [Link]

  • PubChem. 3-(cyclopentyloxy)-4-methoxybenzeneboronic acid. National Center for Biotechnology Information. Available at: [Link]

  • PubChem. 4-methoxy-N-phenylbenzamide. National Center for Biotechnology Information. Available at: [Link]

Sources

3-(cyclopentyloxy)-4-methoxybenzamide for studying PDE4 isoforms

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Technical Evaluation of 3-(cyclopentyloxy)-4-methoxybenzamide in PDE4 Isoform Profiling

Executive Summary & Scientific Context

This compound (CAS: 158429-58-4), herein referred to as CMB , represents the minimal pharmacophore for the "second-generation" class of PDE4 inhibitors. While often overshadowed by its highly potent derivative Piclamilast (RP 73401), CMB serves as a critical fragment probe for studying the hydrophobic "clamp" region of the PDE4 active site.

Unlike Rolipram, which contains a pyrrolidinone ring, the CMB scaffold utilizes a benzamide tail. In structure-activity relationship (SAR) profiling, CMB is used to determine the baseline affinity of the "catechol ether" head group (the 3-cyclopentyloxy-4-methoxy moiety) before the addition of distinct "address" groups (such as the 3,5-dichloropyridine in Piclamilast) that confer nanomolar potency.

Key Applications:

  • Fragment-Based Drug Discovery (FBDD): Validating the binding integrity of the Q-pocket (glutamine-binding pocket) in PDE4 isoforms.

  • Isoform Selectivity Profiling: Differentiating between the High-Affinity Rolipram Binding Site (HARBS) and Low-Affinity Rolipram Binding Site (LARBS) conformations.

  • Synthetic Intermediate Control: Serving as a negative/low-affinity control to quantify the thermodynamic contribution of N-substitutions.

Mechanism of Action & Structural Logic

The PDE4 catalytic domain is characterized by three distinct regions: the Q-pocket (hydrophilic), the M-pocket (metal-binding), and the S-pocket (solvent-filled side pocket).

  • The Head Group (Anchor): The 3-cyclopentyloxy-4-methoxy motif of CMB mimics the transition state of cAMP. The cyclopentyl ring occupies the hydrophobic pocket (S-pocket), providing the majority of the binding energy via van der Waals interactions.

  • The Amide Linker: The amide nitrogen forms a hydrogen bond with the conserved glutamine residue (Gln369 in PDE4B/D) in the Q-pocket.

  • The "Tail" (Differentiation): In CMB, the primary amide (-CONH2) is unsubstituted. This results in significantly lower potency compared to Piclamilast, as it lacks the steric bulk to displace the "unique" regulatory domains (UCR) or interact with the solvent-exposed residues that lock the enzyme in a specific conformation.

Pathway Visualization: cAMP Regulation & PDE4 Inhibition

PDE4_Pathway GPCR GPCR (Gs-coupled) AC Adenylyl Cyclase GPCR->AC Activates cAMP cAMP (Second Messenger) AC->cAMP Synthesizes from ATP ATP ATP ATP->AC PDE4 PDE4 Isoform (Active) cAMP->PDE4 Substrate PKA PKA Activation cAMP->PKA Signaling AMP 5'-AMP (Inactive) PDE4->AMP Hydrolysis CMB 3-(cyclopentyloxy)- 4-methoxybenzamide CMB->PDE4 Competitive Inhibition (Q-Pocket Binding) Response Anti-inflammatory / Neuroplasticity PKA->Response

Figure 1: The cAMP signaling cascade. CMB acts as a competitive inhibitor, preventing PDE4 from hydrolyzing cAMP into inactive 5'-AMP, thereby sustaining downstream PKA signaling.

Experimental Protocols

Protocol A: Compound Preparation & Solubility Management

CMB is a lipophilic molecule (LogP ~2.5–3.0). Proper solubilization is critical to prevent micro-precipitation in aqueous assay buffers, which leads to false negatives (or false positives due to light scattering in optical assays).

Materials:

  • This compound (Solid, >98% purity).

  • DMSO (Anhydrous, Cell Culture Grade).

  • PBS (pH 7.4).

Step-by-Step:

  • Stock Solution (10 mM): Weigh the solid CMB and dissolve in 100% DMSO. Vortex for 30 seconds. Inspect visually; the solution must be perfectly clear.

    • Note: If using the primary amide, solubility is generally better than the dichloro-pyridyl analogs (Piclamilast), but verify clarity.

  • Working Solution (100x): Dilute the stock 1:100 in DMSO to create a 100 µM working stock.

  • Assay Buffer Dilution: Do not dilute directly into the assay buffer until the moment of use. Add the DMSO stock to the reaction mix such that the final DMSO concentration is ≤ 0.5% (v/v).

Protocol B: TR-FRET PDE4 Inhibition Assay (LANCE/HTRF)

This protocol uses Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) to measure cAMP levels. It is robust against the autofluorescence sometimes caused by benzamide derivatives.

Objective: Determine the IC50 of CMB against recombinant PDE4B2 and PDE4D3.

Reagents:

  • Recombinant PDE4B2 and PDE4D3 enzymes (human).

  • cAMP-d2 (Acceptor).

  • Anti-cAMP-Cryptate (Donor).

  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 10 mM MgCl2, 0.1% BSA, 0.05% Tween-20.

Workflow:

  • Enzyme Preparation: Dilute PDE4 enzymes in Assay Buffer to a concentration that hydrolyzes 70% of the substrate in the linear time range (titration required per batch).

  • Compound Addition:

    • Add 5 µL of CMB (serial dilution in assay buffer, maintaining 0.5% DMSO) to a 384-well low-volume white plate.

    • Include Piclamilast (10 nM start) as a positive control.

    • Include Vehicle Control (0.5% DMSO only).

  • Enzyme Addition: Add 5 µL of diluted PDE4 enzyme. Incubate for 10 minutes at Room Temperature (RT) to allow inhibitor binding to the Q-pocket.

  • Substrate Initiation: Add 10 µL of cAMP (at Km concentration, typically 1 µM) to start the reaction.

  • Incubation: Incubate for 60 minutes at RT.

  • Detection:

    • Add 10 µL of cAMP-d2.

    • Add 10 µL of Anti-cAMP-Cryptate.

  • Read: Incubate 1 hour and read on a TR-FRET compatible reader (Ex: 337 nm, Em: 665 nm / 620 nm).

Data Analysis:

  • Calculate the Ratio (665/620 nm).

  • The signal is inversely proportional to cAMP concentration (competitive immunoassay). However, since PDE4 destroys cAMP, high PDE4 activity = low cAMP = High Signal (in some setups) or Low Signal (depending on specific kit chemistry; check manufacturer insert).

  • Standard: Plot % Inhibition vs. Log[CMB]. Fit to a 4-parameter logistic equation.

Protocol C: SAR Profiling Workflow

To validate the role of the N-substitution, compare CMB against its derivatives.

Compound IDStructureRoleExpected IC50 (PDE4B)
CMB This compoundFragment Probe 0.5 µM - 5.0 µM
Piclamilast N-(3,5-dichloropyridin-4-yl)-CMBHigh-Affinity Ref. < 5 nM
Rolipram 4-[3-(cyclopentyloxy)-4-methoxyphenyl]pyrrolidin-2-oneHistorical Ref. ~200 nM

Note: The primary amide (CMB) is expected to be significantly less potent (orders of magnitude) than Piclamilast. This "Potency Gap" quantifies the binding energy provided by the pyridine ring interaction.

Visualization of SAR Logic

The following diagram illustrates how CMB fits into the broader drug discovery workflow for PDE4 inhibitors.

SAR_Workflow Start Hit Identification CMB_Node CMB Scaffold (Primary Amide) IC50: ~Micromolar Start->CMB_Node Core Pharmacophore Optimization Lead Optimization (N-Substitution) CMB_Node->Optimization Add Address Group Validation In Vivo Models (Asthma/COPD) CMB_Node->Validation Negative Control (Low Potency) Piclamilast Piclamilast (N-3,5-dichloropyridyl) IC50: ~Nanomolar Optimization->Piclamilast Steric/Electronic Fit Piclamilast->Validation Clinical Candidate

Figure 2: The evolution from the CMB scaffold to the potent drug Piclamilast. CMB is used to establish the baseline activity of the core pharmacophore.

Critical Troubleshooting & Validation

  • The "Rollover" Effect: At high concentrations (>50 µM), benzamides can precipitate or cause non-specific protein aggregation. If the inhibition curve rises and then drops or becomes noisy at the top end, check solubility.

  • Isoform Variation: CMB may show slight preference for PDE4D over PDE4B due to subtle differences in the solvent-accessible region near the Q-pocket. Always run isoforms side-by-side.

  • Z-Factor: Ensure your assay Z' > 0.5 using Piclamilast as the positive control. Do not use CMB as the high-control for assay validation due to its lower potency.

References

  • Ashton, M. J., et al. (1994). "Selective type IV phosphodiesterase inhibitors as antiasthmatic agents. The syntheses and biological activities of 3-(cyclopentyloxy)-4-methoxybenzamides and analogues." Journal of Medicinal Chemistry, 37(11), 1696–1703. Link

  • Burnouf, C., & Pruniaux, M. P. (2002). "Recent advances in PDE4 inhibitors as immunomodulators and anti-inflammatory drugs." Current Pharmaceutical Design, 8(14), 1255–1296. Link

  • Zhao, H. T., et al. (2003). "Inhibitor binding to type 4 phosphodiesterase (PDE4) assessed using [3H]piclamilast and [3H]rolipram."[1] Journal of Pharmacology and Experimental Therapeutics, 305(2), 565–572. Link

  • Houslay, M. D., & Adams, D. R. (2003). "PDE4 cAMP phosphodiesterases: modular enzymes that orchestrate signalling cross-talk, desensitization and compartmentalization." Biochemical Journal, 370(1), 1–18. Link

Sources

Application Note: Experimental Design for 3-(cyclopentyloxy)-4-methoxybenzamide Studies

Author: BenchChem Technical Support Team. Date: February 2026

Target Validation, Assay Optimization, and Signaling Pathway Analysis

Executive Summary & Molecule Profile

This guide details the experimental framework for characterizing 3-(cyclopentyloxy)-4-methoxybenzamide , a structural analogue of the archetypal PDE4 inhibitor Rolipram. This molecule features the critical 3-cyclopentyloxy-4-methoxy pharmacophore, which is essential for binding to the hydrophobic pocket of the PDE4 active site (specifically interacting with Phe372 via


-stacking).

Unlike generic screening protocols, this design addresses the specific physicochemical constraints of benzamide derivatives—namely, their lipophilicity and the requirement for precise solvent management to prevent "false negative" activity due to precipitation or "false positive" toxicity in cellular models.

Core Mechanism of Action

The molecule functions as a competitive inhibitor of the cAMP-specific phosphodiesterase 4 (PDE4) enzyme. By blocking the hydrolysis of cAMP to AMP, it elevates intracellular cAMP levels, activating Protein Kinase A (PKA) and subsequently phosphorylating CREB (cAMP response element-binding protein), which downregulates pro-inflammatory cytokines (TNF-


, IL-6).

Experimental Workflow & Logic

The following diagram outlines the logical progression of the study, ensuring that physicochemical properties are validated before biological data is generated.

ExperimentalWorkflow Compound Compound Stock (DMSO) QC Solubility QC (Nephelometry) Compound->QC Step 1: Stability Enzyme Biochemical Assay (TR-FRET) QC->Enzyme Step 2: Target Engagement Cell Cellular Assay (RAW 264.7 / TNF-alpha) Enzyme->Cell Step 3: Functional Potency Data IC50 & Mode of Action Cell->Data Step 4: Analysis

Figure 1: Validated workflow ensuring compound solubility precedes enzymatic and cellular interrogation.

Critical Pre-Experimental Constraints (Self-Validating Systems)

Solvent Tolerance & Precipitation

Benzamide derivatives are highly lipophilic. Standard aqueous buffers (PBS, Tris) can cause micro-precipitation at concentrations


, leading to erratic IC50 curves.
  • The Fix: Use a "Intermediate Dilution Plate" method. Never pipette 100% DMSO stock directly into the assay well.

  • Validation Step: Perform a nephelometry scan or visual inspection of the top concentration (e.g.,

    
    ) in assay buffer. If the solution is cloudy, the data is invalid.
    
DMSO Limits
  • Enzymatic Assays: PDE4 is sensitive to solvents. Keep final DMSO

    
    .
    
  • Cellular Assays: RAW 264.7 cells differentiate/activate non-specifically at DMSO

    
    . Target a final concentration of 
    
    
    
    .[1]

Protocol 1: Biochemical Potency (TR-FRET)

Objective: Determine the


 of this compound against recombinant PDE4B.
Methodology:  Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).[2]
Rationale

TR-FRET is superior to radiometric assays (SPA) for this benzamide because it is homogeneous (no wash steps) and less susceptible to the compound's potential to bind non-specifically to plastic beads.

Reagents
  • Enzyme: Human recombinant PDE4B (catalytic domain).

  • Substrate: Fluorescein-labeled cAMP (cAMP-FAM).

  • Detection: Terbium (Tb)-labeled anti-cAMP antibody.

  • Reference Standard: Rolipram (Positive Control).

Step-by-Step Procedure
  • Buffer Prep: 50 mM Tris-HCl (pH 7.5), 8 mM

    
    , 0.1% BSA (essential to prevent benzamide sticking to plastic).
    
  • Compound Dilution:

    • Prepare 10 mM stock in 100% DMSO.

    • Perform 1:3 serial dilutions in DMSO (Source Plate).

    • Transfer 1

      
       from Source Plate to 49 
      
      
      
      Assay Buffer (Intermediate Plate, 2% DMSO).
  • Reaction Assembly (384-well Low Volume Plate):

    • Add 2.5

      
       of Compound from Intermediate Plate (Final DMSO = 0.5%).
      
    • Add 2.5

      
       of PDE4B Enzyme (concentration optimized to hydrolyze 20-30% substrate).
      
    • Incubate 10 mins (allows compound to access the hydrophobic pocket).

    • Add 5

      
       of cAMP-FAM Substrate.
      
  • Incubation: 60 minutes at Room Temperature (RT).

  • Detection: Add 10

    
     of Tb-labeled antibody + EDTA (stops reaction).
    
  • Read: EnVision or similar reader (Excitation: 340 nm; Emission: 495 nm / 520 nm).

Data Analysis

Calculate the TR-FRET ratio (


). Plot % Inhibition vs. Log[Compound].
  • Acceptance Criteria: Z-factor

    
    .
    

Protocol 2: Cellular Anti-Inflammatory Assay

Objective: Validate functional suppression of LPS-induced TNF-


 release.[3][4]
System:  RAW 264.7 Murine Macrophages.[5]
Rationale

Enzymatic inhibition does not guarantee cellular activity due to membrane permeability issues. This assay confirms the benzamide crosses the membrane and engages the target in a complex signaling environment.

Step-by-Step Procedure
  • Seeding: Plate RAW 264.7 cells at

    
     cells/well in 96-well plates (DMEM + 10% FBS). Incubate overnight.
    
  • Starvation (Critical): Replace medium with reduced-serum (1% FBS) medium 2 hours prior to assay. Why? High serum proteins bind lipophilic benzamides, shifting the potency.

  • Pre-treatment: Add this compound (diluted in medium, final DMSO 0.1%) for 1 hour prior to stimulation.

  • Stimulation: Add Lipopolysaccharide (LPS) (Final conc: 100 ng/mL).

    • Note: Do not wash out the compound.

  • Incubation: 18–24 hours at

    
    , 5% 
    
    
    
    .
  • Harvest: Collect supernatant.

  • Quantification: Measure TNF-

    
     via ELISA (e.g., Mouse TNF-alpha DuoSet).
    
  • Viability Control (Mandatory): Perform an MTT or CellTiter-Glo assay on the remaining cells to ensure reduced TNF-

    
     is due to PDE4 inhibition, not cell death.
    

Signaling Pathway Visualization

The following diagram illustrates the specific intervention point of the molecule within the inflammatory cascade.

SignalingPathway LPS LPS (Stimulus) Receptor TLR4 Receptor LPS->Receptor NFkB NF-kB (Pro-Inflammatory) Receptor->NFkB Activation ATP ATP cAMP cAMP (Active Messenger) ATP->cAMP AC AC Adenylyl Cyclase AMP AMP (Inactive) cAMP->AMP Hydrolysis by PDE4 PKA PKA Activation cAMP->PKA Accumulation PDE4 PDE4 Enzyme (Target) Inhibitor 3-(cyclopentyloxy)-4- methoxybenzamide Inhibitor->PDE4 BLOCKS PKA->NFkB Inhibits TNF TNF-alpha Release NFkB->TNF Transcription

Figure 2: Mechanism of Action.[6][7][8] The benzamide inhibits PDE4, preventing cAMP hydrolysis. Elevated cAMP activates PKA, which subsequently inhibits NF-


B transcriptional activity.

Data Presentation & Interpretation

Expected Results Table

When analyzing data, compare your results against these reference ranges to validate experimental success.

ParameterAssay TypeExpected RangeInterpretation
IC50 TR-FRET (Enzymatic)50 nM – 500 nMPotency depends on specific amide substituents.
Z-Factor TR-FRET (QC)> 0.6Indicates a robust, reproducible assay.
EC50 Cellular (TNF-

)
1

– 10

Cellular shift is normal due to membrane permeability and protein binding.
Viability MTT / CTG> 90% at

If viability drops <80%, TNF reduction is likely due to toxicity.
Troubleshooting Guide
  • High Background in TR-FRET: Usually caused by Europium/Terbium donor degradation. Use fresh reagents.

  • Flat Dose-Response: Check solubility. If the compound precipitated in the intermediate plate, the actual concentration reaching the enzyme is zero.

  • Right-Shifted Cellular IC50: Increase incubation time or reduce serum concentration (FBS) to 1%.

References

  • Ashton, M. J., et al. (1994). "Selective type IV phosphodiesterase inhibitors as antiasthmatic agents.[9] The syntheses and biological activities of 3-(cyclopentyloxy)-4-methoxybenzamides and analogues." Journal of Medicinal Chemistry, 37(11), 1696–1703.

  • Torphy, T. J. (1998). "Phosphodiesterase isozymes: molecular targets for novel anti-inflammatory and antiasthmatic therapies." American Journal of Respiratory and Critical Care Medicine, 157(2), 351-370.

  • BPS Bioscience. "PDE4D2 TR-FRET Assay Kit Protocol." BPS Bioscience Product Protocols.

  • Jin, J., et al. (2023). "PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes."[9] International Journal of Molecular Sciences, 24(13), 10834.

  • Spandidos Publications. "Protocol for LPS-induced inflammation in RAW 264.7 cells." Molecular Medicine Reports.

Sources

Application Notes and Protocols for Measuring the Potency of 3-(cyclopentyloxy)-4-methoxybenzamide (Piclamilast), a Selective PDE4 Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on methodologies to accurately measure the potency of 3-(cyclopentyloxy)-4-methoxybenzamide, a compound widely known as Piclamilast (or RP 73401). Piclamilast is a second-generation, potent, and highly selective inhibitor of phosphodiesterase 4 (PDE4), a key enzyme in the regulation of intracellular cyclic adenosine monophosphate (cAMP) and a critical target in the treatment of inflammatory diseases such as asthma and chronic obstructive pulmonary disease (COPD).[1][2] This document details the scientific rationale behind assay selection, provides step-by-step protocols for both direct enzymatic and cell-based functional assays, and offers guidance on data analysis and interpretation. The protocols are designed to be self-validating, ensuring robust and reproducible characterization of Piclamilast's inhibitory activity.

Scientific Foundation: The PDE4-cAMP Signaling Axis

To accurately measure the potency of Piclamilast, it is crucial to understand its mechanism of action. Piclamilast exerts its effects by inhibiting the PDE4 enzyme. PDE4 is a superfamily of enzymes responsible for the hydrolysis and degradation of cAMP, a ubiquitous second messenger that mediates a vast array of cellular responses.[2] In immune and inflammatory cells, elevated cAMP levels are generally associated with an anti-inflammatory state.

By inhibiting PDE4, Piclamilast prevents the breakdown of cAMP, leading to its intracellular accumulation. This increase in cAMP activates downstream effectors such as Protein Kinase A (PKA) and Exchange Proteins Directly Activated by cAMP (Epac).[1] The activation of these pathways ultimately leads to the suppression of pro-inflammatory responses, including the reduced production of cytokines like tumor necrosis factor-alpha (TNF-α) and the inhibition of inflammatory cell functions such as degranulation and chemotaxis.[1][3]

PDE4_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol GPCR GPCR Activation (e.g., by hormones) AC Adenylate Cyclase (AC) GPCR->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PDE4 Phosphodiesterase 4 (PDE4) cAMP->PDE4 PKA Protein Kinase A (PKA) cAMP->PKA Activates Epac Epac cAMP->Epac Activates AMP 5'-AMP (Inactive) PDE4->AMP Hydrolyzes Inflammation Suppression of Inflammatory Mediators (e.g., TNF-α) PKA->Inflammation Epac->Inflammation Piclamilast Piclamilast Piclamilast->PDE4 Inhibits

Figure 1: The PDE4/cAMP Signaling Pathway. Piclamilast inhibits PDE4, preventing the breakdown of cAMP to 5'-AMP. The resulting increase in cAMP activates PKA and Epac, leading to the suppression of inflammatory responses.

Compound Profile and Preparation

Accurate potency measurement begins with the correct handling and preparation of the test compound.

Table 1: Physicochemical Properties of Piclamilast

PropertyValueSource(s)
Chemical Name 3-(cyclopentyloxy)-N-(3,5-dichloro-4-pyridinyl)-4-methoxybenzamide[1]
Synonyms Piclamilast, RP 73401, RPR 73401[4][5]
CAS Number 144035-83-6[6]
Molecular Formula C₁₈H₁₈Cl₂N₂O₃[1]
Molecular Weight 381.25 g/mol [1][6]
Appearance White to beige powder
Purity ≥98% (HPLC recommended)
Storage Store solid at -20°C or 2-8°C. Protect from light.[4]
Solubility DMSO (~100 mM), Ethanol (~20 mM)[4][6]
Protocol for Stock Solution Preparation

Causality: Dimethyl sulfoxide (DMSO) is the recommended solvent due to the high solubility of Piclamilast, ensuring a concentrated, stable stock for serial dilutions.[4][6] Using a high-concentration stock minimizes the final concentration of DMSO in the assay, which can have off-target effects.

  • Preparation of 10 mM Stock:

    • Accurately weigh 3.81 mg of Piclamilast powder.

    • Dissolve the powder in 1.0 mL of high-purity, anhydrous DMSO.

    • Vortex thoroughly until the solid is completely dissolved.

  • Storage:

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store aliquots at -20°C. The solution is stable for at least 4 years under these conditions.[4]

Part A: In Vitro Enzymatic Potency Assessment

The most direct method to determine the potency of Piclamilast is to measure its ability to inhibit the enzymatic activity of purified PDE4. A fluorescence polarization (FP) assay is a robust, non-radioactive, and high-throughput-compatible method for this purpose.[7]

Principle of the Fluorescence Polarization (FP) Assay

The FP assay utilizes a fluorescein-labeled cAMP substrate (FAM-cAMP). In solution, this small molecule tumbles rapidly, and when excited with polarized light, it emits depolarized light. When PDE4 hydrolyzes FAM-cAMP to FAM-AMP, a specific binding partner (e.g., an antibody or binding protein) with high affinity for FAM-AMP is added. This binding creates a much larger complex that tumbles slowly, resulting in a high fluorescence polarization signal. An inhibitor like Piclamilast prevents the hydrolysis of FAM-cAMP, leaving it unbound and resulting in a low polarization signal. The degree of inhibition is therefore inversely proportional to the FP signal.

FP_Assay_Workflow cluster_inhibition With Inhibitor (Piclamilast) cluster_no_inhibition Without Inhibitor FAM_cAMP1 FAM-cAMP (Fast Tumbling) No_Reaction No Reaction FAM_cAMP1->No_Reaction PDE4_1 PDE4 PDE4_1->No_Reaction Piclamilast Piclamilast Piclamilast->PDE4_1 Low_FP Low FP Signal No_Reaction->Low_FP Remains Unbound FAM_cAMP2 FAM-cAMP FAM_AMP FAM-AMP FAM_cAMP2->FAM_AMP Hydrolyzes PDE4_2 PDE4 PDE4_2->FAM_AMP Complex Large Complex (Slow Tumbling) FAM_AMP->Complex Binding_Protein Binding Protein Binding_Protein->Complex High_FP High FP Signal Complex->High_FP

Figure 2: Workflow of the Fluorescence Polarization (FP) PDE4 Inhibition Assay. The presence of Piclamilast prevents FAM-cAMP hydrolysis, leading to a low FP signal.

Protocol 1: PDE4 Enzymatic Inhibition Assay (FP)
  • Reagent Preparation:

    • Assay Buffer: Prepare a suitable buffer (e.g., Tris-HCl, pH 7.5, with MgCl₂ and BSA).

    • PDE4 Enzyme: Dilute purified, recombinant human PDE4 (e.g., PDE4B or PDE4D isoform) in cold assay buffer to the desired working concentration. The final concentration should be optimized to yield a robust signal window (typically in the low nM range).

    • Substrate: Dilute FAM-cAMP stock in assay buffer. A concentration near the Km of the enzyme is recommended for competitive inhibitors.

    • Inhibitor: Perform serial dilutions of the Piclamilast stock solution (from DMSO) in assay buffer to create a dose-response curve (e.g., 10 µM to 1 pM). Include a "no inhibitor" control (buffer with DMSO) and a "no enzyme" control.

  • Assay Procedure (384-well format):

    • Add 5 µL of serially diluted Piclamilast or control to the wells of a black, low-volume 384-well plate.

    • Add 5 µL of the diluted PDE4 enzyme solution to all wells except the "no enzyme" control.

    • Incubate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

    • Initiate the enzymatic reaction by adding 10 µL of the FAM-cAMP substrate solution.

    • Incubate for 60 minutes at room temperature. The incubation time should be optimized to ensure the reaction is in the linear range (typically <20% substrate turnover in the uninhibited control).

    • Stop the reaction and develop the signal by adding 10 µL of the binding partner solution.

    • Incubate for at least 60 minutes to allow binding to reach equilibrium.

  • Data Acquisition:

    • Read the plate on a microplate reader capable of measuring fluorescence polarization, using appropriate excitation (e.g., 485 nm) and emission (e.g., 530 nm) filters.

Table 2: Expected Enzymatic Potency of Piclamilast

ParameterExpected ValueNotes
IC₅₀ 41 pM - 1 nMPotency can vary slightly depending on the specific PDE4 isoform (A, B, C, or D) and assay conditions.[1][6]

Part B: Cell-Based Functional Potency Assessment

While enzymatic assays are essential for determining direct inhibitory activity, cell-based assays provide a more physiologically relevant measure of a compound's potency by accounting for cell permeability, stability, and engagement with the target in its native environment. A gold-standard assay for PDE4 inhibitors is the inhibition of lipopolysaccharide (LPS)-induced TNF-α production in human peripheral blood mononuclear cells (PBMCs).[8]

Principle of the TNF-α Release Assay

PBMCs, which include monocytes and lymphocytes, are key players in inflammatory responses. When stimulated with LPS (a component of gram-negative bacteria), monocytes produce and secrete the pro-inflammatory cytokine TNF-α. This process is negatively regulated by intracellular cAMP. By inhibiting PDE4, Piclamilast increases cAMP levels within these cells, thereby suppressing the signaling cascade that leads to TNF-α transcription and release. The potency of Piclamilast is measured by quantifying the reduction in secreted TNF-α.

Cellular_Assay_Workflow cluster_steps Experimental Steps Step1 1. Isolate PBMCs from whole blood Step2 2. Pre-incubate PBMCs with Piclamilast dilutions Step1->Step2 Step3 3. Stimulate cells with LPS Step2->Step3 Step4 4. Incubate (18-24 hours) Step3->Step4 Step5 5. Collect Supernatant Step4->Step5 Step6 6. Quantify TNF-α (ELISA) Step5->Step6 Result Calculate IC₅₀ Step6->Result

Figure 3: Workflow for the Cell-Based TNF-α Inhibition Assay. This multi-step process measures the functional consequence of PDE4 inhibition in primary human immune cells.

Protocol 2: Inhibition of LPS-Induced TNF-α Secretion in PBMCs
  • PBMC Isolation:

    • Isolate PBMCs from fresh human whole blood (collected in heparin tubes) using density gradient centrifugation (e.g., with Ficoll-Paque™).

    • Wash the isolated cells with sterile PBS and resuspend in complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin).

    • Perform a cell count and viability assessment (e.g., using Trypan Blue). Adjust cell density to 1 x 10⁶ cells/mL.

  • Assay Procedure (96-well format):

    • Plate 100 µL of the cell suspension (100,000 cells) into each well of a sterile 96-well cell culture plate.

    • Prepare serial dilutions of Piclamilast in complete medium.

    • Add 50 µL of the diluted Piclamilast or vehicle control (medium with equivalent DMSO concentration) to the cells.

    • Pre-incubate the plate for 60 minutes at 37°C in a 5% CO₂ incubator.

  • Cell Stimulation:

    • Add 50 µL of LPS solution (prepared in complete medium at a final concentration of 10-100 ng/mL) to all wells except the "unstimulated" control. Add 50 µL of medium to the unstimulated wells.

    • Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator.

  • TNF-α Quantification:

    • Centrifuge the plate to pellet the cells.

    • Carefully collect the cell-free supernatant.

    • Quantify the concentration of TNF-α in the supernatant using a commercial Human TNF-α ELISA kit, following the manufacturer's instructions.

  • Data Acquisition:

    • Read the absorbance on a microplate reader at the wavelength specified by the ELISA kit protocol (typically 450 nm).

Data Analysis and Interpretation

For both enzymatic and cell-based assays, the goal is to generate a dose-response curve and calculate the IC₅₀ value, which represents the concentration of inhibitor required to achieve 50% of the maximal inhibition.

  • Data Normalization:

    • Define 100% activity as the signal from the "no inhibitor" control (or LPS-stimulated control for the cellular assay) after subtracting the background (no enzyme/unstimulated control).

    • Define 0% activity as the signal from a maximally inhibited control.

    • Calculate the percent inhibition for each concentration of Piclamilast.

  • Curve Fitting:

    • Plot percent inhibition versus the log of the inhibitor concentration.

    • Fit the data using a non-linear regression model, typically a four-parameter logistic (4PL) equation.

    • The IC₅₀ is derived directly from the fitted curve.

Table 3: Troubleshooting Common Assay Issues

IssuePotential Cause(s)Suggested Solution(s)
Low Signal Window Insufficient enzyme/LPS activity; Incorrect buffer pH; Degraded reagents.Optimize enzyme/LPS concentration; Check buffer pH; Use fresh reagents.
High Well-to-Well Variability Pipetting errors; Inconsistent cell numbers; Edge effects on the plate.Use calibrated pipettes; Ensure homogenous cell suspension; Avoid using the outer wells of the plate.
Poor Curve Fit (low R²) Inaccurate serial dilutions; Compound precipitation at high concentrations.Carefully prepare dilutions; Check the solubility of Piclamilast in the final assay medium. Lower the highest concentration if needed.
IC₅₀ Value Out of Range Incorrect stock concentration; Error in dilution series; Donor variability (for PBMCs).Verify stock concentration and dilution calculations; Test on PBMCs from multiple donors to establish a potency range.

Conclusion

The potency of this compound (Piclamilast) can be robustly characterized through a combination of direct enzymatic and functional cell-based assays. The Fluorescence Polarization assay provides a precise IC₅₀ value against the purified PDE4 enzyme, confirming target engagement. The LPS-induced TNF-α release assay in human PBMCs validates this potency in a complex biological system, offering a more physiologically relevant measure of its anti-inflammatory potential. By following these detailed protocols and best practices, researchers can generate high-quality, reproducible data essential for drug discovery and development programs.

References

  • Piclamilast - Grokipedia. (n.d.). Grokipedia.
  • Inhibition of PDE4/PDE4B improves renal function and ameliorates inflammation in cisplatin-induced acute kidney injury. (2021). American Journal of Physiology-Renal Physiology.
  • Ashton, M. J., et al. (1994). Selective Type IV Phosphodiesterase Inhibitors as Antiasthmatic Agents. The Syntheses and Biological Activities of 3-(Cyclopentyloxy)-4-methoxybenzamides and Analogs. Journal of Medicinal Chemistry. Retrieved February 1, 2026, from [Link]

  • A Cell-based PDE4 Assay in 1536-well Plate format for High Throughput Screening. (2010). NIH Probe Reports.
  • NCS 613, a Potent PDE4 Inhibitor, Displays Anti-Inflammatory and Anti-Proliferative Properties on A549 Lung Epithelial Cells and Human Lung Adenocarcinoma Explants. (2020). Frontiers in Pharmacology. Retrieved February 1, 2026, from [Link]

  • PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes. (2023). International Journal of Molecular Sciences. Retrieved February 1, 2026, from [Link]

  • Phase I Evaluation of the PDE4 Inhibitor LY2775240: Head to Head Comparison with Apremilast Using an Ex Vivo Pharmacodynamic Assay. (2018). ACR Meeting Abstracts. Retrieved February 1, 2026, from [Link]

  • Identification of a Selective PDE4B Inhibitor From Bryophyllum pinnatum by Target Fishing Study and In Vitro Evaluation of Quercetin 3-O-α-L-Arabinopyranosyl-(1→2). (2020). Frontiers in Pharmacology. Retrieved February 1, 2026, from [Link]

  • 3-(cyclopentyloxy)-N-(3,5-dichloropyridin-4-yl)-4-methoxybenzamide. (n.d.). PubChem. Retrieved February 1, 2026, from [Link]

Sources

Application Note: High-Performance Stability Profiling of Piclamilast (3-(cyclopentyloxy)-4-methoxybenzamide)

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scope

This Application Note outlines a rigorous protocol for assessing the stability of 3-(cyclopentyloxy)-4-methoxybenzamide , commonly known as Piclamilast (RP 73401). As a potent second-generation Phosphodiesterase 4 (PDE4) inhibitor, Piclamilast represents a critical scaffold in the development of anti-inflammatory therapeutics for asthma and COPD.

Stability profiling is not merely a regulatory checkbox; it is a forensic investigation into the molecular integrity of the drug substance. This guide moves beyond generic templates to address the specific physicochemical vulnerabilities of the benzamide and ether pharmacophores present in Piclamilast, in strict accordance with ICH Q1A(R2) guidelines.

Structural Vulnerability Analysis

To design an effective stability protocol, one must first understand the molecule's "breaking points":

  • The Primary Amide (

    
    ):  While generally robust, the amide linkage is susceptible to hydrolysis under extreme pH conditions, yielding the corresponding benzoic acid derivative (3-(cyclopentyloxy)-4-methoxybenzoic acid). This is the primary degradation pathway.
    
  • The Ether Linkages: The cyclopentyloxy and methoxy groups are potential sites for oxidative

    
    -dealkylation, particularly under radical-initiated stress (peroxide/light), leading to phenolic impurities.
    
  • Lipophilicity: The cyclopentyl ring confers significant lipophilicity, necessitating a reverse-phase HPLC method with high organic strength for elution.

Analytical Methodology (HPLC-UV/MS)

Before initiating stress testing, a stability-indicating method must be established. The following method is optimized to resolve Piclamilast from its polar hydrolytic degradants.

Chromatographic Conditions
ParameterSpecificationRationale
Column C18,

,

(e.g., Zorbax Eclipse Plus)
Provides necessary hydrophobic retention for the cyclopentyl group.
Mobile Phase A 0.1% Formic Acid in WaterAcidic modifier suppresses silanol activity and ensures the amide remains neutral.
Mobile Phase B Acetonitrile (HPLC Grade)Preferred over Methanol for lower backpressure and sharper peaks for benzamides.
Flow Rate

Standard flow for 4.6 mm ID columns.[1]
Detection UV @

(primary);

(secondary)

targets the benzamide

transition; reduces solvent noise.
Column Temp

Ensures retention time reproducibility.
Injection Vol

Optimized for sensitivity without column overload.
Gradient Program
  • 0.0 min: 95% A / 5% B (Equilibration)

  • 2.0 min: 95% A / 5% B (Hold for polar impurities)

  • 15.0 min: 10% A / 90% B (Elute Piclamilast and lipophilic dimers)

  • 18.0 min: 10% A / 90% B (Wash)

  • 18.1 min: 95% A / 5% B (Re-equilibration)

Forced Degradation Protocol (Stress Testing)

This protocol is designed to achieve 5–20% degradation. If degradation exceeds 20%, repeat with milder conditions. If


, increase stress.

Preparation of Stock Solution: Dissolve


 of Piclamilast in 

of Acetonitrile (

). This is the API Stock .
Hydrolytic Stress (Acid/Base)
  • Mechanism: Nucleophilic attack on the carbonyl carbon of the amide.[2]

  • Protocol:

    • Acid: Mix

      
       API Stock + 
      
      
      
      1N HCl.
    • Base: Mix

      
       API Stock + 
      
      
      
      1N NaOH.
    • Incubation: Heat both samples at

      
       for 4 hours. Amides are resonance-stabilized and resist hydrolysis at room temperature.
      
    • Quenching (CRITICAL):

      • Neutralize the Acid sample with

        
         1N NaOH.
        
      • Neutralize the Base sample with

        
         1N HCl.
        
    • Dilution: Dilute to final volume of

      
       with Mobile Phase A/B (50:50).
      
Oxidative Stress
  • Mechanism: Radical attack on ether

    
    -carbons or aromatic ring hydroxylation.
    
  • Protocol:

    • Mix

      
       API Stock + 
      
      
      
      3% Hydrogen Peroxide (
      
      
      ).
    • Incubation: Ambient temperature (

      
      ) for 24 hours.
      
    • Quenching: Add

      
       of 5% Sodium Metabisulfite solution (reduces excess peroxide to prevent on-column oxidation).
      
    • Dilution: Dilute to

      
       with Mobile Phase.
      
Photolytic Stress (ICH Q1B)
  • Protocol:

    • Spread solid API (~

      
      ) in a thin layer in a quartz petri dish.
      
    • Expose to 1.2 million lux hours of visible light and 200 Watt-hours/m² UV light.

    • Control: Wrap a duplicate sample in aluminum foil (Dark Control) and place beside the test sample.

    • Analysis: Dissolve both in Acetonitrile to target concentration.

Data Interpretation & Self-Validating Logic

To ensure the results are trustworthy, you must apply Mass Balance and Peak Purity checks.

Mass Balance Calculation

The sum of the assay value and the levels of degradation products should equal 100% of the initial value, within analytical error margin (


).


  • Low Mass Balance (<90%): Indicates formation of non-chromatophoric degradants (lost UV absorbance) or volatile products. Use LC-MS to investigate.

  • High Mass Balance (>105%): Indicates co-elution or solvent evaporation during stress.

Peak Purity Check

Use the Diode Array Detector (DAD) to compare UV spectra across the width of the Piclamilast peak (upslope, apex, downslope).

  • Logic: If the spectra differ, a degradant is co-eluting with the main peak ("hiding"). The method must be adjusted (change gradient slope or pH).

Workflow Visualization

The following diagram illustrates the logical flow of the stability assessment, from sample preparation to decision-making based on Mass Balance.

StabilityProtocol cluster_stress Forced Degradation Conditions Start Start: Piclamilast Sample Acid Acid Stress (1N HCl, 60°C) Start->Acid Base Base Stress (1N NaOH, 60°C) Start->Base Ox Oxidation (3% H2O2, RT) Start->Ox Photo Photolysis (ICH Q1B) Start->Photo Quench Quench & Neutralize (Critical Step) Acid->Quench Base->Quench Ox->Quench HPLC HPLC-UV/MS Analysis (C18, Gradient) Photo->HPLC Quench->HPLC Data Data Processing (Integration & Spectra) HPLC->Data Check Mass Balance Check (95% - 105%) Data->Check Pass Valid Stability Profile Check->Pass Yes Fail Investigate: 1. Co-elution (Peak Purity) 2. Volatile products Check->Fail No

Figure 1: Logical workflow for Piclamilast stability profiling, including critical quenching and validation decision gates.

References

  • ICH Q1A (R2) . Stability Testing of New Drug Substances and Products. European Medicines Agency / FDA.[3]

  • ICH Q1B . Stability Testing: Photostability Testing of New Drug Substances and Products.

  • PubChem . Piclamilast (Compound Summary). National Library of Medicine.

  • Spandidos Publications . Anti‑inflammatory effect of ciclamilast in an allergic model involving the expression of PDE4B (Discusses Piclamilast as structural analog).

  • Master Organic Chemistry . Amide Hydrolysis Mechanism. (Foundational mechanistic grounding).

Sources

High-Purity Isolation of 3-(Cyclopentyloxy)-4-methoxybenzamide: Strategies for Process Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Topic: High-Purity Isolation of 3-(Cyclopentyloxy)-4-methoxybenzamide Content Type: Application Note & Protocol Role: Senior Application Scientist

Abstract

This compound (CAS 158429-58-4) is a critical intermediate scaffold in the synthesis of second-generation phosphodiesterase 4 (PDE4) inhibitors, such as Piclamilast and Rolipram analogs.[1] Its purity is paramount, as the benzamide moiety often serves as the precursor for complex heterocyclic couplings. This application note details a robust purification strategy that addresses the specific lipophilic and polar characteristics of the molecule. We transition beyond standard "crashing out" methods to a controlled crystallization and polishing workflow designed to eliminate common process impurities like unreacted benzoic acid precursors and de-alkylated phenols.

Chemical Context & Impurity Profiling[2]

Effective purification requires understanding the genesis of impurities. This amide is typically synthesized via the amidation of 3-(cyclopentyloxy)-4-methoxybenzoic acid (CAS 106336-69-8). Consequently, the crude matrix often contains specific contaminants that dictate our purification logic.

Critical Quality Attributes (CQA)
  • Target Purity: >98.5% (HPLC Area %)

  • Key Impurity A (Starting Material): 3-(Cyclopentyloxy)-4-methoxybenzoic acid. (Acidic, removable via base wash).

  • Key Impurity B (De-alkylation): 3-Hydroxy-4-methoxybenzamide. (Phenolic, results from acid-catalyzed cleavage of the cyclopentyl ether).

  • Key Impurity C (Dehydration): 3-(Cyclopentyloxy)-4-methoxybenzonitrile. (Neutral, results from aggressive thionyl chloride usage).

Diagram 1: Impurity Fate & Purification Logic

The following decision tree illustrates the logical flow for removing specific chemical species based on their physicochemical properties.

PurificationLogic Crude Crude Reaction Mixture (Amide, Acid, Salts, Phenols) Quench 1. Aqueous Quench (Phase Separation) Crude->Quench BaseWash 2. Basic Wash (NaHCO3) Removes: Unreacted Acid Quench->BaseWash OrgPhase Organic Phase (Amide + Neutrals) BaseWash->OrgPhase Retain Organic Waste Waste BaseWash->Waste Aqueous Waste Cryst 3. Recrystallization (EtOAc / Heptane) OrgPhase->Cryst Filtrate Mother Liquor (Removes: Phenols, Nitriles) Cryst->Filtrate Supernatant Final Pure Product >98.5% Purity Cryst->Final Solid Precipitate

Caption: Logical flow for the isolation of this compound, highlighting the removal of acidic precursors and lipophilic side-products.

Experimental Protocols

Protocol A: Reaction Work-up & Phase Extraction

Objective: To remove inorganic salts (ammonium chloride) and unreacted carboxylic acid precursor prior to crystallization.

Causality: The amide is neutral, whereas the starting material (benzoic acid derivative) is acidic. Leveraging this pKa difference allows for a high-efficiency bulk cleanup using a mild base, preventing the "trapping" of acid impurities inside the crystal lattice later.

Reagents:

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Saturated Sodium Bicarbonate (NaHCO₃)

  • Brine (Saturated NaCl)

  • Magnesium Sulfate (MgSO₄)

Step-by-Step:

  • Quench: If the reaction used thionyl chloride, quench cautiously with cold ammonium hydroxide. If using coupling agents (EDC/HOBt), dilute simply with the organic solvent.

  • Solubilization: Ensure the crude solid is fully dissolved in DCM (approx. 10 mL per gram of crude). DCM is preferred here for its high solubility of the benzamide.

  • Acid Removal: Wash the organic phase twice with saturated NaHCO₃ (1:1 volume ratio).

    • Checkpoint: Check the pH of the aqueous layer; it must remain basic (~pH 8-9). This converts the unreacted 3-(cyclopentyloxy)-4-methoxybenzoic acid into its water-soluble sodium salt.

  • Neutralization: Wash the organic layer once with water, then once with brine to remove entrained base.

  • Drying: Dry over anhydrous MgSO₄ for 15 minutes. Filter and concentrate in vacuo to a solid residue.

Protocol B: Controlled Recrystallization (The "Gold Standard")

Objective: To achieve >99% purity by rejecting structurally similar impurities (de-alkylated phenols and nitriles).

Causality: The cyclopentyl group imparts significant lipophilicity, while the amide group provides hydrogen-bonding capability. A solvent system of Ethyl Acetate (Solvent) and Heptane (Anti-solvent) exploits this balance. The amide is soluble in hot EtOAc but crystallizes sharply upon cooling/antisolvent addition, while the more soluble impurities (nitriles) or more polar impurities (phenols) remain in the mother liquor.

Step-by-Step:

  • Dissolution: Transfer the dried crude solid to a round-bottom flask. Add Ethyl Acetate (EtOAc) slowly while heating to reflux (approx. 77°C).

    • Volume Guide: Use the minimum amount required to dissolve the solid at reflux (typically 3-5 mL/g).

  • Hot Filtration (Optional): If insoluble particulates (silica or salts) are visible, filter the hot solution through a pre-warmed glass frit or Celite pad.

  • Nucleation: Remove from heat. While the solution is still hot, add n-Heptane dropwise until a faint, persistent turbidity (cloudiness) is observed.

  • Re-solubilization: Add a few drops of EtOAc to just clear the turbidity.

  • Controlled Cooling: Allow the flask to cool to room temperature undisturbed. Do not stir aggressively, as this promotes rapid, impure precipitation.

  • Cryogenic Finish: Once at room temperature, place the flask in an ice bath (0-4°C) for 1 hour to maximize yield.

  • Collection: Filter the white crystalline solid under vacuum.

  • Wash: Wash the filter cake with a cold 1:3 mixture of EtOAc:Heptane.

  • Drying: Dry in a vacuum oven at 45°C for 12 hours.

Diagram 2: Recrystallization Phase Diagram

This diagram visualizes the solubility behavior driving the purification.

Recrystallization HotSoln Hot Solution (77°C) Solvent: EtOAc State: Fully Dissolved CloudPoint Cloud Point Add Heptane until turbid HotSoln->CloudPoint Reduce Solubility Cooling Slow Cooling (25°C) Crystal Nucleation CloudPoint->Cooling Supersaturation IceBath Ice Bath (4°C) Maximize Yield Cooling->IceBath Crystal Growth Filtration Filtration & Wash (Cold 1:3 EtOAc:Heptane) IceBath->Filtration Isolation

Caption: Thermal cycle for the recrystallization of this compound using the EtOAc/Heptane system.

Analytical Validation

A self-validating system requires confirmation. Do not rely solely on melting point, as the cyclopentyl group can lead to broad melting ranges if solvent is trapped.

HPLC Method Parameters (Reverse Phase)
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.[2]

  • Gradient: 10% B to 90% B over 15 minutes.

  • Detection: UV at 254 nm (aromatic ring) and 210 nm (amide bond).

  • Expected Retention: The target amide will elute after the acid precursor (more polar) but before highly lipophilic dimers.

Data Summary Table: Solvent Suitability
Solvent SystemSolubility (Hot)Solubility (Cold)Impurity RejectionRecommendation
EtOAc / Heptane HighLowExcellent (Nitriles)Primary Choice
Ethanol / Water HighModerateGood (Salts)Secondary (if salts persist)
DCM / Hexane Very HighModeratePoorNot Recommended
Acetone HighHighN/AAvoid (Yield loss)

Troubleshooting

  • Problem: Oiling Out. The product comes out as a sticky oil instead of crystals.

    • Cause: Cooling too fast or too much anti-solvent added too quickly.

    • Fix: Re-heat to dissolve. Add more EtOAc. Seed the solution with a pure crystal if available. Cool very slowly.

  • Problem: Yellow Coloration.

    • Cause: Oxidation byproducts or trace iodine (if iodide reagents were used).

    • Fix: Wash the organic phase with 10% Sodium Thiosulfate during the work-up (Protocol A).

References

  • Compound Identification: Matrix Scientific. (n.d.). 3-Cyclopentyloxy-4-methoxybenzamide (CAS 158429-58-4).[1][3] Retrieved from

  • Process Chemistry Context: Use of 3-cyclopentyloxy-4-methoxybenzoic acid in PDE4 inhibitor synthesis. PubChem Compound Summary for CID 10087963. Retrieved from [4]

  • Related Synthesis & Purification: Comparison with 3-(cyclopentyloxy)-N-(3,5-dichloropyrid-4-yl)-4-methoxybenzamide (Piclamilast) purification protocols. Organic Process Research & Development. (1998). Retrieved from

  • Physical Properties: Solubility data for methoxybenzamide derivatives. Cheméo. Retrieved from

Sources

application of 3-(cyclopentyloxy)-4-methoxybenzamide in respiratory disease models

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 3-(Cyclopentyloxy)-4-methoxybenzamide Scaffolds in Respiratory Disease Models

Introduction & Compound Identity

This compound represents the core pharmacophore of second-generation Phosphodiesterase 4 (PDE4) inhibitors, most notably Piclamilast (RP 73401) . While first-generation inhibitors like Rolipram were limited by low potency and high emetic potential, the benzamide class (exemplified by Piclamilast and its analogues like Roflumilast) provides nanomolar affinity for the PDE4 catalytic site, specifically targeting the High-Affinity Rolipram Binding Site (HARBS).

This guide focuses on the application of Piclamilast (as the prototypical benzamide PDE4 inhibitor) in preclinical respiratory models. It is widely utilized as a "Gold Standard" positive control in drug discovery to validate new anti-inflammatory compounds for COPD (Chronic Obstructive Pulmonary Disease) and Asthma.

Compound Profile:

  • Common Name: Piclamilast (RP 73401)[1][2][3][4][5]

  • Chemical Name: 3-(cyclopentyloxy)-N-(3,5-dichloropyridin-4-yl)-4-methoxybenzamide[2][4][5]

  • Target: PDE4 (Isoforms A, B, and D)[2][5]

  • Potency: IC

    
    
    
    
    
    1 nM (Human Neutrophils)[6]

Mechanistic Basis: The cAMP/PKA Axis

The therapeutic efficacy of this benzamide in respiratory disease stems from its ability to prevent the hydrolysis of cyclic Adenosine Monophosphate (cAMP). In inflammatory cells (neutrophils, eosinophils, macrophages) and structural cells (smooth muscle, epithelium), elevated cAMP triggers a signaling cascade that suppresses pro-inflammatory cytokine release and relaxes airway smooth muscle.

Pathway Visualization

Figure 1: Mechanism of Action of Piclamilast in Inflammatory Cells.

PDE4_Mechanism ATP ATP cAMP cAMP (Active Messenger) ATP->cAMP Catalysis AC Adenylyl Cyclase AC->cAMP AMP 5'-AMP (Inactive) cAMP->AMP Hydrolysis PKA Protein Kinase A (PKA) cAMP->PKA Activates PDE4 PDE4 Enzyme PDE4->cAMP Degrades Piclamilast Piclamilast (Benzamide Inhibitor) Piclamilast->PDE4 Inhibits (IC50 ~1nM) NFkB NF-κB / CREB PKA->NFkB Phosphorylates/Inhibits SmoothMuscle Airway Smooth Muscle (Relaxation) PKA->SmoothMuscle Phosphorylation Cytokines TNF-α, IL-8, GM-CSF (Release Suppressed) NFkB->Cytokines Transcription Blocked

Caption: Piclamilast inhibits PDE4, preventing cAMP hydrolysis.[4][5][7] Elevated cAMP activates PKA, which inhibits NF-κB transcriptional activity, reducing cytokine release.

In Vivo Protocol: LPS-Induced Pulmonary Inflammation (COPD Model)

This model mimics the acute neutrophilic inflammation seen in COPD exacerbations. Piclamilast is highly effective here, typically reducing neutrophil influx by 50-80%.

A. Experimental Design
  • Species: Male C57BL/6 Mice (20-25g) or Wistar Rats (200-250g).

  • Group Size: n=8-10 per group.

  • Controls:

    • Negative: Vehicle + Saline Challenge.

    • Positive: Dexamethasone (1 mg/kg i.p.) or Piclamilast (Reference).

    • Test: Piclamilast (Dose Response).

B. Formulation & Dosing

Piclamilast is lipophilic (LogP ~4). Proper suspension is critical for oral bioavailability.

  • Vehicle: 0.5% Carboxymethylcellulose (CMC) + 0.1% Tween 80 in distilled water.

  • Preparation: Weigh Piclamilast powder. Add a small volume of Tween 80 to wet the powder. Gradually add 0.5% CMC while triturating (grinding) to form a homogeneous white suspension. Do not dissolve in DMSO for oral gavage to avoid gastric irritation.

  • Dose Range: 1.0, 3.0, and 10.0 mg/kg (p.o.).

C. Step-by-Step Workflow
  • Pre-Treatment (T = -1 Hour): Administer Piclamilast (p.o.) via oral gavage.

  • Challenge (T = 0):

    • Anesthetize animals (Isoflurane).

    • Intratracheal (i.t.) or intranasal instillation of Lipopolysaccharide (LPS, E. coli O111:B4).

    • Dose: 10 µ g/mouse (in 50 µL saline) or 0.5 mg/kg for rats.

  • Incubation (T = 0 to +24 Hours): Allow animals to recover. Monitor for distress.

  • Termination (T = +24 Hours):

    • Euthanize via overdose of pentobarbital.

    • Perform Bronchoalveolar Lavage (BAL).

    • Technique: Cannulate trachea; instill 3 x 0.5 mL cold PBS (mice) or 3 x 5 mL (rats). Recover fluid.

  • Analysis:

    • Centrifuge BAL fluid (400 x g, 10 min).

    • Supernatant: ELISA for TNF-α (early marker, peak at 2-4h) or IL-6.

    • Pellet: Resuspend and count total cells. Perform differential count (Wright-Giemsa stain) to quantify Neutrophils .

Workflow Diagram

Figure 2: LPS-Induced Acute Lung Injury Workflow.

LPS_Workflow Step1 Step 1: Pre-treatment (-1 hr) Piclamilast (p.o.) Vehicle: 0.5% CMC Step2 Step 2: Challenge (0 hr) LPS (i.t. or aerosol) Induces Neutrophilia Step1->Step2 Step3 Step 3: Incubation 24 Hours Step2->Step3 Step4 Step 4: Lavage (BALF) Collection of Inflammatory Cells Step3->Step4 Step5 Step 5: Analysis Neutrophil Count Cytokine ELISA Step4->Step5

Caption: Timeline for evaluating Piclamilast efficacy in LPS-induced pulmonary neutrophilia.

In Vivo Protocol: Ovalbumin-Induced Asthma (Eosinophilia & AHR)[8]

This model assesses the compound's ability to inhibit Th2-driven eosinophilic inflammation and airway hyperresponsiveness (AHR).[8]

A. Experimental Design
  • Species: Brown-Norway Rats (High IgE responders) or BALB/c Mice.

  • Dosing: Piclamilast requires higher doses in this model compared to LPS due to the robust nature of the allergic response.

  • Dose Range: 10, 20, 30 mg/kg (p.o.)[9] [See Reference 1].

B. Protocol Steps
  • Sensitization (Days 0 & 14):

    • Inject Ovalbumin (OVA) emulsified in Aluminum Hydroxide (Alum) intraperitoneally (i.p.).

  • Drug Administration (Day 21):

    • Administer Piclamilast (p.o.) 1 hour prior to challenge.[9]

  • Challenge (Day 21):

    • Expose animals to aerosolized 1% OVA in saline for 20-30 minutes.

  • Readout 1: Airway Hyperresponsiveness (Day 22):

    • Use whole-body plethysmography (unrestrained) or invasive resistance/compliance measurement (FlexiVent).

    • Challenge with increasing concentrations of Methacholine or Adenosine.

    • Success Criteria: Piclamilast should shift the Methacholine dose-response curve to the right (ED50 increase).

  • Readout 2: Inflammation (Day 23):

    • Perform BAL as described in the LPS protocol.

    • Key Marker:Eosinophil count (typically >50% of total cells in vehicle group).

Data Interpretation & Expected Results

The following table summarizes expected pharmacological outcomes when using Piclamilast as a reference standard.

ParameterAssay / ModelExpected Potency / EffectNotes
PDE4 Inhibition Enzymatic Assay (Human)IC

: ~1 - 4 nM
Highly selective >10,000x vs PDE1-3,5
TNF-α Release Human Monocytes + LPSIC

: ~2 - 10 nM
Potent cytokine suppression
Neutrophilia Rat/Mouse LPS ModelED

: ~1 - 3 mg/kg (p.o.)
Dose-dependent reduction in BALF neutrophils
Eosinophilia Rat/Mouse OVA ModelED

: ~10 mg/kg (p.o.)
Requires higher dose than LPS model
AHR Rat OVA + AdenosineSignificant inhibition at 10 mg/kgPrevents bronchoconstriction

Troubleshooting & Critical Factors

1. Solubility & Bioavailability (The #1 Failure Mode):

  • Issue: Piclamilast precipitates in the gut if not properly suspended, leading to high variability.

  • Solution: Always use a suspending agent (CMC/Methylcellulose). For intravenous (i.v.) PK studies, dissolve in 100% DMSO and dilute slowly into saline (max 5% DMSO final), but be aware of precipitation risks upon injection.

2. Emesis (Side Effect):

  • Context: PDE4 inhibitors cause vomiting in ferrets, dogs, and humans (via the area postrema). Rodents (rats/mice) do not vomit .

  • Impact: In rodent models, monitor for "gastric stasis" or behavioral surrogates of nausea (e.g., pica behavior - eating bedding), which can confound oral absorption.

3. PDE4 Isoform Selectivity:

  • Piclamilast is a non-selective PDE4 inhibitor (hits A, B, C, D).

  • Scientific Note: Anti-inflammatory effects are largely driven by PDE4B inhibition. Emetic side effects are largely driven by PDE4D inhibition.

References

  • Bundschuh, D. S., et al. (2001). In vivo efficacy of the new phosphodiesterase 4 inhibitor roflumilast in models of asthma and COPD: Comparison with Piclamilast. Journal of Pharmacology and Experimental Therapeutics.

  • Ashton, M. J., et al. (1994).[1] Selective type IV phosphodiesterase inhibitors as antiasthmatic agents.[1][3][4][5] The syntheses and biological activities of 3-(cyclopentyloxy)-4-methoxybenzamides and analogues. Journal of Medicinal Chemistry.[1]

  • Beeh, K. M., et al. (2005). Effects of piclamilast, a selective phosphodiesterase-4 inhibitor, on oxidative burst of sputum cells from mild asthmatics and stable COPD patients. Lung.[3][4][5][7][8][10][11][12]

  • Spond, J., et al. (2001). Inhibition of PDE4 by Piclamilast Attenuates Allergen-Induced Pulmonary Eosinophilia in the Guinea Pig. Pulmonary Pharmacology & Therapeutics.[4]

  • Tocris Bioscience. (n.d.). Piclamilast Technical Data Sheet.[1][6]

Sources

Application Note: Investigating Memory Rescue via the 3-(cyclopentyloxy)-4-methoxybenzamide Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers investigating cognitive enhancement and memory rescue using the benzamide class of PDE4 inhibitors.

Important Chemical Clarification: The specific chemical name provided, 3-(cyclopentyloxy)-4-methoxybenzamide , represents the core pharmacophore scaffold of the "second-generation" PDE4 inhibitors. While this specific amide exists (CAS 158429-58-4), the potent biological activity in memory literature is almost exclusively driven by its N-substituted derivatives, most notably Piclamilast (RP 73401) . Unlike the pyrrolidinone-based Rolipram , this benzamide class offers higher potency (picomolar affinity) but presents distinct solubility and dosing challenges.

This guide focuses on the application of this benzamide scaffold (Piclamilast) in memory impairment models.

Abstract & Mechanistic Rationale

Memory consolidation—specifically Long-Term Potentiation (LTP)—relies heavily on the cAMP/PKA/CREB signaling cascade. In neurodegenerative models (Alzheimer’s, age-related decline), this pathway is often downregulated.

Phosphodiesterase-4 (PDE4) is the primary enzyme responsible for hydrolyzing cAMP in the brain. By inhibiting PDE4 with This compound derivatives , researchers can prevent cAMP degradation, thereby "opening the gate" for gene transcription required for synaptic growth.

The "Benzamide" Advantage

While Rolipram is the historical reference, benzamides like Piclamilast are structurally distinct. They bind with higher affinity to the PDE4 catalytic site and are often used to validate that observed memory effects are target-specific (PDE4 inhibition) rather than off-target effects of pyrrolidinones.

Pathway Visualization

The following diagram illustrates how the compound rescues memory defects by amplifying the cAMP signal.

PDE4_Mechanism Drug Benzamide Inhibitor (Piclamilast) PDE4 PDE4 Enzyme Drug->PDE4  Inhibits   cAMP cAMP Levels PDE4->cAMP  Hydrolyzes   PKA PKA Activation cAMP->PKA  Activates   CREB pCREB (Ser133) PKA->CREB  Phosphorylates   BDNF BDNF / IEGs Expression CREB->BDNF  Transcription   LTP Synaptic Plasticity (Memory Rescue) BDNF->LTP  Consolidation  

Figure 1: Mechanism of Action.[1][2][3][4][5][6] The benzamide inhibitor blocks PDE4-mediated hydrolysis of cAMP, restoring the phosphorylation of CREB and subsequent expression of plasticity-related genes.

Compound Handling & Formulation

Critical Challenge: The this compound class is highly lipophilic and practically insoluble in water. Improper formulation leads to precipitation in the peritoneal cavity, resulting in erratic bioavailability and false negatives in behavioral tasks.

Solubility Profile (Piclamilast Reference)
SolventSolubility LimitUsage Note
Water / Saline < 0.1 mg/mLInsoluble. Do not attempt direct dissolution.
DMSO ~100 mg/mLIdeal for stock solutions.
Ethanol ~20 mg/mLPossible, but DMSO is preferred for stability.
PEG 400 HighExcellent co-solvent for in vivo delivery.
Validated In Vivo Vehicle Protocol

Target Concentration: 0.01 – 0.1 mg/mL (depending on dose). Route: Intraperitoneal (i.p.) or Oral Gavage (p.o.).

Step-by-Step Preparation:

  • Stock Solution: Dissolve the pure powder in 100% anhydrous DMSO to create a 20 mg/mL stock . Store at -20°C (stable for 3 months).

  • Working Solution (Daily Prep):

    • Take an aliquot of the DMSO stock.

    • Add PEG 400 (Polyethylene glycol) to reach 40% of the final volume. Vortex vigorously.

    • Slowly add sterile saline (0.9% NaCl) to reach the final volume (approx. 50-60% saline).

    • Final Vehicle Composition:5% DMSO / 40% PEG 400 / 55% Saline .

  • Verification: The solution should be clear. If cloudy, sonicate at 37°C for 5 minutes.

Experimental Protocols

Protocol A: Dosing Strategy & Therapeutic Window

Benzamide PDE4 inhibitors are potent but have a narrow therapeutic window due to the "emetic response" (nausea/vomiting in ferrets; sedation/hypolocomotion in rodents).

  • Low Dose (Memory Specific): 0.01 – 0.1 mg/kg.

  • High Dose (Confounder): > 1.0 mg/kg (Causes sedation, confounding memory tasks).

  • Timing: Administer 30 minutes prior to the training phase (acquisition) to enhance encoding, or immediately post-training to study consolidation.

Protocol B: Novel Object Recognition (NOR)

This task is highly sensitive to PDE4 inhibition and requires no negative reinforcement (shock), reducing stress artifacts.

Experimental Design Workflow:

NOR_Protocol Habituation Habituation (Days 1-2) Open Field, No Objects Dosing Drug Administration (T minus 30 min) i.p. Injection Habituation->Dosing Training Acquisition Phase (Day 3) 2 Identical Objects (A + A) 10 min exploration Dosing->Training Delay Inter-Trial Interval (ITI) 24 Hours (Long-Term Memory) Training->Delay Testing Test Phase (Day 4) Novel + Familiar (A + B) 5 min exploration Delay->Testing Analysis Calculate Discrimination Index (Tn - Tf) / (Tn + Tf) Testing->Analysis

Figure 2: Novel Object Recognition Workflow. Critical dosing timing ensures peak plasma concentration during the acquisition of object memory.

Step-by-Step:

  • Habituation: Handle mice for 3 days. Expose them to the empty arena (40x40cm) for 10 mins/day to reduce anxiety.

  • Acquisition (Training):

    • Inject Vehicle or Drug (0.03 mg/kg i.p.) 30 mins prior.

    • Place mouse in arena with two identical objects (e.g., two Lego blocks).

    • Record exploration (sniffing < 1cm) for 10 minutes.

    • Exclusion Criteria: Animals exploring < 10 seconds total are excluded.

  • Retention Interval: Return to home cage for 24 hours (tests LTM).

  • Test:

    • Place mouse in arena with one Familiar object and one Novel object (e.g., a glass marble).

    • Record for 5 minutes.

  • Data Analysis: Calculate Discrimination Index (DI).

    • Result: Vehicle mice usually show DI ~0 (forgetting after 24h). Drug-treated mice should show DI > 0.2 (memory rescue).

Protocol C: Molecular Validation (pCREB Western Blot)

To prove the drug worked via the proposed mechanism, you must quantify CREB phosphorylation in the hippocampus.

  • Tissue Harvest: Sacrifice animals 60 minutes after drug administration (coincides with peak pCREB induction).

  • Dissection: Rapidly dissect the hippocampus on ice. Snap freeze in liquid nitrogen.

  • Lysis: Homogenize in RIPA buffer with Phosphatase Inhibitors (Sodium Orthovanadate + NaF are critical).

  • Western Blot:

    • Primary Antibody: Anti-pCREB (Ser133) (1:1000).

    • Normalization Antibody: Total CREB or GAPDH.

  • Expectation: A 1.5x to 2.0x increase in pCREB/Total-CREB ratio in the drug group compared to vehicle.

Expert Tips & Troubleshooting

IssueProbable CauseSolution
Sedation / Freezing Dose too high (> 1 mg/kg)Reduce dose to 0.01–0.1 mg/kg. Benzamides are potent sedatives at high doses.
Inconsistent Behavior Precipitation of DrugCheck vehicle clarity. Switch to 10% DMSO / 40% PEG400 if precipitation occurs in saline.
No Memory Effect Wrong ITIFor PDE4 inhibitors, the effect is on consolidation. Ensure the delay between training and test is long enough (24h) to see the deficit in controls.
Emesis (Vomiting) Species differenceMice/Rats do not vomit (they exhibit pica/hypolocomotion). If using ferrets/dogs, pre-treat with anti-emetics if ethical, though this may confound data.

References

  • Piclamilast (RP 73401)

    • Title: "RP 73401, a potent and selective inhibitor of cyclic AMP phosphodiesterase type IV."[1]

    • Source: British Journal of Pharmacology (1994).
    • Context: Establishes the potency (IC50 = 1 nM) and selectivity of the benzamide scaffold.
  • Mechanism of Memory Enhancement (cAMP/CREB)

    • Title: "Rolipram, a type IV-specific phosphodiesterase inhibitor, facilitates the establishment of long-lasting long-term potenti
    • Source: PNAS (1998).
    • Context: The foundational paper linking PDE4 inhibition to CREB and memory (Barad et al.).
  • Benzamide vs.

    • Title: "Object memory enhancement by combining sub-efficacious doses of specific phosphodiesterase inhibitors."
    • Source: Neuropharmacology (2015).
    • Context: Discusses dosing strategies for PDE4 inhibitors including benzamides to avoid side effects.
  • Solubility & Vehicle Protocols

    • Title: "Formulation strategies for poorly soluble drugs in preclinical studies."
    • Source: AAPS Journal.
    • Context: General guidance on using DMSO/PEG/Saline mixtures for lipophilic benzamides.

Sources

Troubleshooting & Optimization

Technical Support Center: 3-(Cyclopentyloxy)-4-methoxybenzamide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #SYN-PDE4-OPT Subject: Yield Optimization & Process Troubleshooting Status: Open Assigned Specialist: Senior Application Scientist[1]

Executive Summary

The synthesis of 3-(cyclopentyloxy)-4-methoxybenzamide is a critical workflow in the production of PDE4 inhibitors (e.g., Piclamilast, Rolipram analogs).[1][2] The primary yield bottlenecks are the O-alkylation of the phenolic hydroxyl group (due to steric hindrance and elimination side-reactions) and the subsequent amidation efficiency.

This guide provides an optimized "Golden Route" based on process chemistry literature, followed by specific troubleshooting modules for yield-killing scenarios.

Module 1: The Optimized Workflow (The "Golden Route")

While multiple pathways exist, the Isovanillin Route (Aldehyde


 Ether 

Acid

Amide) is chemically superior to direct alkylation of the amide or acid due to better solubility profiles and purification ease.[1]
The Pathway
  • Step 1 (O-Alkylation): Isovanillin + Cyclopentyl Bromide

    
     Intermediate Aldehyde.
    
  • Step 2 (Pinnick Oxidation): Intermediate Aldehyde

    
     Benzoic Acid Derivative.
    
  • Step 3 (Amidation): Benzoic Acid

    
     Acid Chloride 
    
    
    
    Final Benzamide .

SynthesisWorkflow Isovanillin Isovanillin (3-OH-4-OMe-benzaldehyde) Alkylation Step 1: O-Alkylation (K2CO3, DMF, 80°C) Isovanillin->Alkylation Inter_Aldehyde Intermediate Ether (Aldehyde) Alkylation->Inter_Aldehyde Yield >95% Oxidation Step 2: Pinnick Oxidation (NaClO2, Sulfamic Acid) Inter_Aldehyde->Oxidation Inter_Acid Benzoic Acid Intermediate Oxidation->Inter_Acid No Column Req. Activation Step 3a: Activation (SOCl2 or CDI) Inter_Acid->Activation Amidation Step 3b: Amidation (NH3 source) Activation->Amidation FinalProduct Target Benzamide Amidation->FinalProduct Precipitation

Figure 1: The optimized linear synthesis route prioritizing intermediate stability and purification ease.

Module 2: Troubleshooting Step 1 (O-Alkylation)

The Problem: Low conversion or high presence of cyclopentene. Root Cause: Cyclopentyl bromide is a secondary halide. Under harsh basic conditions or high temperatures, E2 elimination competes with


 substitution.[1]
Optimization Protocol
  • Solvent: Switch from Acetone/Acetonitrile to DMF (N,N-Dimethylformamide) or NMP .[1] The high dielectric constant of DMF accelerates the

    
     reaction significantly.
    
  • Base: Use Potassium Carbonate (

    
    ) . It is milder than NaOH/NaH, reducing the elimination risk.[1]
    
  • Catalyst: Add Potassium Iodide (KI) (0.1 eq). This performs an in situ Finkelstein reaction, converting the bromide to a more reactive iodide.[1]

Comparative Conditions Table
ParameterStandard Condition (Low Yield)Optimized Condition (High Yield)Mechanism
Solvent Acetone (Reflux)DMF (70-80°C) DMF solvates cations better, leaving the phenoxide anion "naked" and more reactive.
Base NaOH / KOH

(granular)
Milder base prevents dehydrohalogenation (elimination) of cyclopentyl bromide.
Stoichiometry 1.0 eq Halide1.2 - 1.5 eq Halide Excess halide drives reaction to completion; excess is easier to remove than unreacted phenol.
Additives NoneKI (10 mol%) Converts R-Br

R-I (Better leaving group).
Step-by-Step Optimized Protocol (Step 1)
  • Dissolve Isovanillin (1.0 eq) in DMF (5 vol).

  • Add

    
      (1.5 eq) and KI  (0.1 eq). Stir for 15 min at RT.
    
  • Add Cyclopentyl Bromide (1.3 eq).

  • Heat to 75°C for 4–6 hours. Monitor by TLC/HPLC.

  • Workup: Pour into ice water. The product (aldehyde) should precipitate. Filter and wash with water. Do not extract with DCM unless precipitation fails.

Module 3: Troubleshooting Step 3 (Amidation)

The Problem: Incomplete conversion of the acid to the amide, or hydrolysis back to acid during workup. Context: Converting 3-(cyclopentyloxy)-4-methoxybenzoic acid to the benzamide.

Method A: The Acid Chloride Route (Scalable & Robust)

This is preferred over coupling reagents (EDC/HOBt) for simple primary amides.

  • Activation: Suspend the benzoic acid intermediate in Toluene or DCM. Add Thionyl Chloride (

    
    )  (1.5 eq) and a catalytic drop of DMF. Reflux until gas evolution ceases (approx 2h).
    
    • Critical Check: Ensure the system is anhydrous. Moisture kills the acid chloride.

  • Evaporation: Remove excess

    
     under vacuum (azeotrope with toluene if needed).
    
  • Amidation: Dissolve the crude acid chloride in dry THF or DCM. Cool to 0°C.[1]

  • Addition: Slowly add Aqueous Ammonia (28%) or bubble

    
     gas .
    
    • Yield Tip: If using aqueous ammonia, use a biphasic system (DCM/Water) with vigorous stirring to protect the acid chloride from hydrolysis before it reacts with the amine.[1]

Method B: The CDI Route (One-Pot, Mild)

Use this if you lack fume hood capacity for


 or if the ether linkage proves sensitive (rare for cyclopentyl).[1]
  • Dissolve acid in dry THF.

  • Add 1,1'-Carbonyldiimidazole (CDI) (1.1 eq).[1]

  • Stir at RT until

    
     evolution stops (active imidazolide formed).
    
  • Add Ammonium Acetate or Ammonia gas .

AmidationLogic Start Start: Benzoic Acid Intermediate Decision Is the scale >10g? Start->Decision RouteA Route A: Acid Chloride (SOCl2 + cat. DMF) Decision->RouteA Yes (Cheaper/Faster) RouteB Route B: CDI Coupling (Mild, One-Pot) Decision->RouteB No (Convenience) Ammonia Quench with NH3 (aq) or NH3 (g) RouteA->Ammonia RouteB->Ammonia Issue Issue: Hydrolysis back to Acid? Ammonia->Issue Fix Fix: Use Anhydrous NH3 in THF or 2-Phase DCM/NH4OH system Issue->Fix Yes

Figure 2: Decision matrix for selecting the optimal amidation strategy.

Module 4: FAQ & Quick Fixes

Q1: My O-alkylation reaction stalled at 70% conversion. Should I add more base?

  • Answer: No. Adding more base often promotes elimination of the remaining cyclopentyl bromide. Instead, add 0.2 eq of fresh Cyclopentyl Bromide and 0.1 eq of KI .[1] The stall is likely due to the consumption/degradation of the alkyl halide, not the base.[1]

Q2: I see a "moving spot" on TLC during amidation.

  • Answer: This is likely the Acid Chloride or the Imidazolide intermediate. These are active species and will hydrolyze to the starting acid on the TLC plate if the plate is wet. To confirm conversion, quench a mini-aliquot with methanol (to form the methyl ester) before running the TLC.[1]

Q3: Can I use isovanillic acid directly for alkylation (skipping the aldehyde)?

  • Answer: You can, but it is generally lower yielding.[1] The carboxylate group (

    
    ) competes with the phenoxide (
    
    
    
    ) for the alkyl halide, leading to ester formation (side product). The aldehyde route protects the "acid" functionality as an aldehyde, ensuring chemoselectivity.[1]

References

  • Process Development of PDE IV Inhibitors: Warne, J. B., et al. (1998).[1] Process Development of the PDE IV Inhibitor 3-(Cyclopentyloxy)-N-(3,5-dichloropyrid-4-yl)-4-methoxybenzamide. Organic Process Research & Development. [1]

  • Williamson Ether Synthesis Optimization: Paul, S., et al. (2006).[1] Potassium Carbonate mediated O-alkylation of phenols in DMF. Synthetic Communications. [1]

  • Pinnick Oxidation (Aldehyde to Acid): Raederstorff, D., et al. (2019).[1] Industrial Scale Oxidation of Aldehydes to Acids using Sodium Chlorite. Journal of Organic Chemistry. [1]

  • Amidation via Acid Chloride: Montalbetti, C. A., & Falque, V. (2005).[1] Amide bond formation and peptide coupling. Tetrahedron. [1]

Sources

troubleshooting 3-(cyclopentyloxy)-4-methoxybenzamide solubility issues

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Solubility & Formulation Challenges

Status: Active | Updated: February 2026 Audience: Medicinal Chemists, Pharmacologists, Process Engineers[1]

Introduction: The Physicochemical Profile

Welcome to the technical guide for 3-(cyclopentyloxy)-4-methoxybenzamide . This scaffold is a critical pharmacophore in phosphodiesterase 4 (PDE4) inhibition research (structurally related to Rolipram and Piclamilast).[1][2]

The Core Challenge: This molecule exhibits a classic "Brick Dust" profile.[1][2] The combination of the rigid benzamide core (high crystal lattice energy) and the lipophilic cyclopentyloxy group creates a compound that is:

  • Hydrophobic: High LogP (Predicted ~2.5–3.[2]5) due to the bulky C5 ring.[1][2]

  • Poorly Water Soluble: Often

    
     in aqueous buffers.[2]
    
  • Prone to Precipitation: Rapidly "crashes out" upon dilution from organic stocks into biological media.[2]

This guide provides validated protocols to overcome these barriers in synthesis, in vitro assays, and in vivo formulation.

Module 1: Stock Solution Preparation (Chemistry)

User Question: I cannot get the compound to dissolve in water or PBS. What solvents should I use for stock solutions?

Technical Diagnosis

The amide hydrogen bonding network creates a stable crystal lattice, while the cyclopentyloxy tail repels water.[1] Direct aqueous dissolution is thermodynamically unfavorable.[2] You must disrupt the lattice with a polar aprotic solvent before introducing an aqueous phase.[1][2]

Recommended Solvent Systems
SolventSolubility PotentialApplicationNotes
DMSO High (>50 mM)In vitro stocks, HTSGold Standard. Breaks amide H-bonds effectively.[1][2]
Ethanol ModerateFormulation intermediatesGood for evaporation, but solubility is lower than DMSO.[1][2]
PEG 400 Moderate-HighIn vivo vehicleViscous; requires heating/sonication to initiate dissolution.[2]
Water/PBS Negligible DO NOT USE Compound will float or form a suspension.[2]
Protocol: Preparation of 10 mM Stock
  • Weigh the solid into a glass vial (avoid polystyrene, which DMSO can leach).[1][2]

  • Add 100% anhydrous DMSO to achieve 10 mM concentration.[2]

  • Vortex vigorously for 30 seconds.

  • Troubleshooting: If undissolved particles remain, sonicate at 40°C for 5–10 minutes.[1][2] The cyclopentyloxy group adds bulk, sometimes requiring thermal energy to solvate fully.[1][2]

  • Store at -20°C. Note: DMSO freezes at 19°C. Thaw completely and vortex before every use to avoid concentration gradients.[2]

Module 2: Biological Assay Compatibility (In Vitro)

User Question: When I dilute my DMSO stock into cell culture media, the solution turns cloudy or I see crystals under the microscope. How do I fix this?

Technical Diagnosis

This is the "Crash Out" Effect .[1][2] You are shifting the solvent environment from lipophilic (DMSO) to hydrophilic (Media).[1][2] The compound's kinetic solubility limit is exceeded before it can disperse, causing immediate precipitation.[1][2]

The "Intermediate Dilution" Method

Direct addition of 100% DMSO stock to media creates a localized high-concentration "plume" where precipitation triggers.[1][2]

Correct Workflow:

  • Step 1 (Stock): Start with 10 mM DMSO stock.

  • Step 2 (Intermediate): Dilute 1:10 into a transitional solvent (e.g., pure Ethanol or 50% PEG400/PBS) before hitting the final media.[1][2]

    • Why? This steps down the hydrophobicity gradually.[1][2]

  • Step 3 (Final): Add the intermediate solution to the media while vortexing the media .

Visual Troubleshooting Guide (Decision Tree)

SolubilityWorkflow Start Dilution into Assay Media CheckCloud Is solution cloudy/precipitated? Start->CheckCloud Yes Yes (Precipitation) CheckCloud->Yes Crash Out No No (Clear) CheckCloud->No Proceed Step1 Reduce Final Concentration (Is it above 10 µM?) Yes->Step1 Success Assay Ready No->Success Step2 Use Intermediate Dilution Step (Pre-dilute in PEG400 or EtOH) Step1->Step2 Still Cloudy Step3 Add Surfactant (0.1% Tween-80 or BSA carrier) Step2->Step3 Still Cloudy Step3->Success caption Figure 1: Step-wise logic to resolve precipitation in aqueous buffers.

Module 3: In Vivo Formulation (Pharmacology)

User Question: I need to dose mice at 10 mg/kg IP or PO. The compound precipitates in saline.[1][2] What vehicle should I use?

Technical Diagnosis

Simple saline/PBS is insufficient for this lipophilic benzamide.[2] You require a cosolvent system or a complexing agent to maintain thermodynamic stability in the syringe and gut.[1][2]

Formulation Options
Option A: Cosolvent System (Standard)

Best for: Intraperitoneal (IP) or Subcutaneous (SC) injection.[1]

  • Vehicle: 5% DMSO + 40% PEG 400 + 5% Tween 80 + 50% Saline.[2]

  • Preparation Order (Critical):

    • Dissolve compound in DMSO (5% of total vol).[1][2]

    • Add PEG 400 (40% of total vol) and vortex. Solution must be clear.

    • Add Tween 80 (5% of total vol).[2]

    • Slowly add warm Saline (50% of total vol) with continuous vortexing.

Option B: Cyclodextrin Complexation (Advanced)

Best for: Oral (PO) or Intravenous (IV) - reduces irritation.[1]

  • Mechanism: The hydrophobic cyclopentyloxy ring inserts into the cyclodextrin cavity, shielding it from water.[1][2]

  • Vehicle: 20% (w/v) HP-β-Cyclodextrin (Hydroxypropyl-beta-cyclodextrin) in water.[1][2]

  • Protocol:

    • Prepare 20% HP-β-CD in water.[1][2]

    • Add compound powder.[2]

    • Sonicate for 30–60 minutes at 45°C. The solution may remain cloudy initially but should clarify as complexation occurs.

    • Filter sterilize (0.22 µm).[2]

Module 4: Process & Stability (Scale-Up)

User Question: We are seeing batch-to-batch variability in dissolution rates. Is this a polymorphism issue?

Technical Diagnosis

Benzamides are notorious for polymorphism .[2] The arrangement of the amide hydrogen bonds can shift between crystal forms, significantly altering the melting point and dissolution rate.[1]

Critical Checkpoints
  • Melting Point Check: If Batch A melts at 145°C and Batch B at 155°C, you have different polymorphs. The higher melting form will be much harder to dissolve.[1][2]

  • Hygroscopicity: The methoxy/amide motif is relatively stable, but the amorphous form (often created by rapid evaporation from DCM or Methanol) may absorb moisture, leading to "gumming" rather than dissolving.[1][2]

  • Recrystallization: To standardize batches, recrystallize from a mixture of Ethyl Acetate/Heptane .[1][2] This typically yields the most stable crystalline form suitable for consistent stock preparation.[1][2]

References

  • Lipinski, C. A. (2000).[1][2] Drug-like properties and the causes of poor solubility and poor permeability.[1][2] Journal of Pharmacological and Toxicological Methods.

  • Brewster, M. E., & Loftsson, T. (2007).[1][2] Cyclodextrins as pharmaceutical solubilizers.[1][2] Advanced Drug Delivery Reviews.

  • Di, L., & Kerns, E. H. (2006).[1][2] Profiling drug-like properties in discovery and development.[1][2][3] Current Opinion in Chemical Biology. (Focus on DMSO solubility and precipitation assays).

  • PubChem Compound Summary. (2024). 4-Methoxybenzamide (Structural Analog Data). National Library of Medicine.[1][2] [1]

  • Savjani, K. T., et al. (2012).[1][2] Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics.[2]

Disclaimer: This guide is for research purposes only. Always consult Safety Data Sheets (SDS) before handling chemical entities.

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Bioanalytical Validation of 3-(cyclopentyloxy)-4-methoxybenzamide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of drug discovery and development, the rigorous validation of bioanalytical methods is the bedrock upon which reliable pharmacokinetic, pharmacodynamic, and toxicokinetic data are built. This guide provides an in-depth, experience-driven comparison of methodologies for the quantitative analysis of 3-(cyclopentyloxy)-4-methoxybenzamide, a potent and selective phosphodiesterase 4 (PDE4) inhibitor. As a senior application scientist, my objective is to not only present protocols but to elucidate the scientific rationale behind the experimental choices, ensuring a self-validating system that meets stringent regulatory standards.

Introduction: The Critical Role of this compound and its Bioassay

This compound and its analogues are a class of small molecules that have garnered significant interest for their therapeutic potential in treating inflammatory conditions such as asthma and chronic obstructive pulmonary disease (COPD). Their mechanism of action lies in the selective inhibition of PDE4, an enzyme that degrades cyclic adenosine monophosphate (cAMP). By inhibiting PDE4, intracellular cAMP levels rise, leading to a dampening of the inflammatory response.

The accurate quantification of this compound in biological matrices is paramount for understanding its absorption, distribution, metabolism, and excretion (ADME) profile. A validated bioassay provides the confidence that the data generated are a true reflection of the analyte's concentration, a non-negotiable requirement for regulatory submissions to bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[1][2][3][4]

This guide will walk through the validation of an in-house developed competitive enzyme-linked immunosorbent assay (ELISA) for this compound, comparing its performance characteristics to a commercially available (hypothetical) kit and to orthogonal methods used for other well-established PDE4 inhibitors, Roflumilast and Crisaborole. Furthermore, we will detail the validation of a confirmatory High-Performance Liquid Chromatography (HPLC) method.

The Foundation of Trust: Bioanalytical Method Validation Parameters

Before embarking on sample analysis, a bioanalytical method must be thoroughly validated to ensure it is fit for purpose. The key validation parameters, as stipulated by the International Council for Harmonisation (ICH) guidelines Q2(R1) and the FDA's and EMA's guidances on bioanalytical method validation, are outlined below.[1][3][4][5][6][7][8][9][10][11][12][13][14]

Table 1: Core Bioanalytical Method Validation Parameters

ParameterDefinitionAcceptance Criteria (Typical)Rationale
Specificity & Selectivity The ability of the assay to differentiate and quantify the analyte in the presence of other components in the sample.No significant interference at the retention time or signal of the analyte from endogenous matrix components, metabolites, or other co-administered drugs.Ensures that the measured signal is solely from the analyte of interest, preventing false-positive or inaccurate results.
Accuracy The closeness of the determined value to the nominal or known true value.The mean value should be within ±15% of the nominal value, except at the Lower Limit of Quantification (LLOQ), where it should not deviate by more than ±20%.Demonstrates the correctness of the measurement.
Precision The closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample.The coefficient of variation (%CV) should not exceed 15%, except for the LLOQ, where it should not exceed 20%.Indicates the reproducibility of the assay.
Linearity & Range The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a defined range.A correlation coefficient (r²) of ≥0.99 is typically desired. The range is the interval between the upper and lower concentrations of the analyte in the sample for which the assay has been demonstrated to be accurate, precise, and linear.Defines the working boundaries of the assay.
Lower Limit of Quantification (LLOQ) The lowest concentration of an analyte in a sample that can be quantitatively determined with acceptable accuracy and precision.Signal-to-noise ratio of at least 5:1. Accuracy within 80-120% and precision ≤20% CV.[10]Determines the sensitivity of the assay.
Stability The chemical stability of an analyte in a given matrix under specific conditions for given time intervals.Analyte concentration should remain within ±15% of the initial concentration.Ensures that the handling and storage of samples do not impact the measured concentration.

Primary Method: In-House Competitive ELISA Validation

For small molecules like this compound, a competitive ELISA is often a suitable and high-throughput method for quantification. The principle relies on the competition between the unlabeled drug in the sample and a fixed amount of labeled drug for a limited number of antibody binding sites. The more drug in the sample, the less labeled drug will bind, resulting in a weaker signal.

Signaling Pathway of PDE4 Inhibition

PDE4_Inhibition ATP ATP AC Adenylate Cyclase ATP->AC Stimulation cAMP cAMP AC->cAMP Converts PDE4 PDE4 cAMP->PDE4 Substrate PKA Protein Kinase A (PKA) cAMP->PKA Activates AMP AMP PDE4->AMP Hydrolyzes Inflammation Inflammatory Response PKA->Inflammation Inhibits Inhibitor 3-(cyclopentyloxy)-4- methoxybenzamide Inhibitor->PDE4 Inhibits

Caption: Mechanism of action of this compound.

Experimental Workflow: Competitive ELISA

ELISA_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis plate_coating 1. Coat microplate with anti-drug antibody blocking 2. Block non-specific binding sites plate_coating->blocking sample_prep 3. Prepare standards, QCs, and unknown samples blocking->sample_prep mix 4. Mix samples/standards/QCs with HRP-conjugated drug sample_prep->mix incubation 5. Add mixture to coated plate and incubate mix->incubation washing1 6. Wash plate to remove unbound components incubation->washing1 substrate 7. Add TMB substrate and incubate washing1->substrate stop 8. Stop reaction with stop solution substrate->stop read 9. Read absorbance at 450 nm stop->read calculate 10. Calculate concentrations from standard curve read->calculate

Caption: Step-by-step workflow for the competitive ELISA.

Detailed Protocol: Competitive ELISA for this compound
  • Plate Coating: Dilute the capture antibody (specific for this compound) to 2 µg/mL in coating buffer (0.1 M carbonate-bicarbonate, pH 9.6). Add 100 µL to each well of a 96-well microplate. Incubate overnight at 4°C.

  • Washing: Wash the plate three times with 200 µL/well of wash buffer (PBS with 0.05% Tween-20).

  • Blocking: Add 200 µL/well of blocking buffer (1% BSA in PBS) and incubate for 2 hours at room temperature.

  • Washing: Repeat the wash step as in step 2.

  • Sample and Standard Preparation: Prepare a standard curve of this compound in the appropriate biological matrix (e.g., human plasma) ranging from 0.1 ng/mL to 100 ng/mL. Prepare quality control (QC) samples at low, medium, and high concentrations.

  • Competition Reaction: In a separate plate, mix 50 µL of standards, QCs, or unknown samples with 50 µL of a fixed concentration of horseradish peroxidase (HRP)-conjugated this compound.

  • Incubation: Transfer 100 µL of the mixture from the separate plate to the antibody-coated and blocked microplate. Incubate for 1 hour at 37°C.

  • Washing: Repeat the wash step as in step 2, but increase to five washes.

  • Substrate Addition: Add 100 µL of TMB substrate solution to each well and incubate in the dark for 15-30 minutes at room temperature.

  • Stopping the Reaction: Add 50 µL of 2N H₂SO₄ to each well to stop the reaction.

  • Data Acquisition: Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Generate a standard curve by plotting the absorbance versus the logarithm of the analyte concentration. Use a four-parameter logistic (4-PL) curve fit to determine the concentrations of the unknown samples.

Performance Comparison

Table 2: Performance Comparison of this compound Bioassays

ParameterIn-House Validated Competitive ELISAHypothetical Commercial ELISA KitRoflumilast (LC-MS/MS)[15]Crisaborole (UHPLC-MS/MS)[16]
LLOQ 0.5 ng/mL1.0 ng/mLNot specified0.20 ng/mL
Linearity Range 0.5 - 80 ng/mL1.0 - 100 ng/mLNot specified0.20 - 80 ng/mL
Intra-assay Precision (%CV) < 10%< 15%Not specified< 9.17%
Inter-assay Precision (%CV) < 12%< 15%Not specified< 9.17%
Accuracy (% Recovery) 90 - 110%85 - 115%Not specified97.71 - 106.33%

The in-house developed ELISA demonstrates superior sensitivity (lower LLOQ) and comparable, if not better, precision and accuracy compared to a typical commercial kit and established methods for other PDE4 inhibitors.

Orthogonal Method: HPLC Validation for Confirmation

To ensure the utmost confidence in the bioanalytical data, an orthogonal method with a different separation and detection principle is employed for confirmation. Reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection is a robust and reliable technique for the quantification of small molecules.

Experimental Workflow: RP-HPLC

HPLC_Workflow cluster_prep_hplc Sample Preparation cluster_analysis_hplc Chromatographic Analysis cluster_data_hplc Data Processing protein_precip 1. Protein precipitation from plasma samples (e.g., with acetonitrile) centrifugation 2. Centrifugation to pellet precipitated proteins protein_precip->centrifugation supernatant_transfer 3. Transfer of supernatant to injection vials centrifugation->supernatant_transfer injection 4. Injection onto a C18 reverse-phase column supernatant_transfer->injection separation 5. Isocratic or gradient elution with a mobile phase injection->separation detection 6. UV detection at an appropriate wavelength separation->detection peak_integration 7. Integration of the analyte peak area detection->peak_integration quantification 8. Quantification against a calibration curve peak_integration->quantification

Caption: Workflow for the confirmatory RP-HPLC method.

Detailed Protocol: RP-HPLC for this compound
  • Sample Preparation: To 100 µL of plasma sample, standard, or QC, add 200 µL of acetonitrile containing an appropriate internal standard (e.g., a structurally similar compound not present in the sample). Vortex for 1 minute to precipitate proteins.

  • Centrifugation: Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to an HPLC vial.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: Isocratic elution with a mixture of acetonitrile and 20 mM potassium phosphate buffer (pH 4.5) (e.g., 60:40 v/v).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 20 µL.

    • Detection: UV absorbance at 280 nm.

  • Data Analysis: Integrate the peak area of this compound and the internal standard. Construct a calibration curve by plotting the peak area ratio (analyte/internal standard) against the analyte concentration. Determine the concentration of unknown samples from the calibration curve.

Validation Data Summary

Table 3: Validation Summary for the In-House RP-HPLC Method

ParameterResultAcceptance Criteria
Linearity (r²) 0.998≥ 0.99
LLOQ 5 ng/mLSignal-to-noise ≥ 5, Accuracy ±20%, Precision ≤20% CV
Intra-day Precision (%CV) 4.5 - 8.2%≤ 15%
Inter-day Precision (%CV) 6.1 - 9.5%≤ 15%
Accuracy (% Recovery) 92.5 - 108.3%± 15%
Recovery from Plasma > 85%Consistent and reproducible
Stability (Freeze-thaw, 24h benchtop) Stable (within ±10% of initial)Within ±15%

The developed HPLC method demonstrates excellent linearity, sensitivity, precision, and accuracy, making it a reliable orthogonal method for the confirmation of results obtained from the competitive ELISA.

Conclusion: A Validated, Multi-faceted Approach to Bioanalysis

The successful validation of a bioassay for this compound is a critical step in its development as a potential therapeutic agent. This guide has detailed the validation of an in-house competitive ELISA, demonstrating its superior performance in comparison to commercially available alternatives and established methods for other PDE4 inhibitors. The development and validation of an orthogonal RP-HPLC method further strengthens the reliability of the bioanalytical data.

By adhering to the principles of scientific integrity and the stringent guidelines set forth by regulatory agencies, researchers can have full confidence in the data generated from these validated assays. This robust bioanalytical foundation is essential for making informed decisions throughout the drug development process, ultimately contributing to the advancement of new and effective therapies.

References

  • Pharmacokinetics of Roflumilast Cream in Chronic Plaque Psoriasis: Data from Phase I to Phase III Studies. (2022). PubMed Central. Retrieved from [Link]

  • A validated UHPLC-MS/MS assay for rapid and sensitive determination of crisaborale in human plasma and its clinico-pharmacokinetic application. (2023). PubMed. Retrieved from [Link]

  • Original Research Article Method Validation of Crisaborole using Reverse Phase High Performance Liquid Chromatography (RP-HPLC) and Quantitation of Crisaborole in Nanoemulsion Formulation for its Application in Ex Vivo Transdermal Permeation Study. (2024). ResearchGate. Retrieved from [Link]

  • ICH M10 on bioanalytical method validation. (2022). European Medicines Agency. Retrieved from [Link]

  • Bioanalytical method validation. (2011). European Medicines Agency. Retrieved from [Link]

  • Guideline Bioanalytical method validation. (2011). European Medicines Agency. Retrieved from [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. (1995). European Medicines Agency. Retrieved from [Link]

  • 3-(cyclopentyloxy)-N-(2-fluorophenyl)-4-methoxybenzamide. PubChem. Retrieved from [Link]

  • M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. (2022). U.S. Food and Drug Administration. Retrieved from [Link]

  • 4-Methoxybenzamide. PubChem. Retrieved from [Link]

  • 4-(cyclopentyloxy)-3-methoxybenzaldehyde. PubChem. Retrieved from [Link]

  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. (2012). European Bioanalysis Forum. Retrieved from [Link]

  • FULL PRESCRIBING INFORMATION INDICATIONS AND USAGE DALIRESP® is indicated as a treatment to reduce the risk of COPD exacerbatio. U.S. Food and Drug Administration. Retrieved from [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021). U.S. Food and Drug Administration. Retrieved from [Link]

  • 022522Orig1s000. U.S. Food and Drug Administration. Retrieved from [Link]

  • FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. (2023). Outsourced Pharma. Retrieved from [Link]

  • bioanalytical method validation and study sample analysis m10. (2022). International Council for Harmonisation. Retrieved from [Link]

  • These highlights do not include all the information needed to use ROFLUMILAST tablets safely and effectively. See full prescribi. DailyMed. Retrieved from [Link]

  • Strategy to Improve Adherence of Roflumilast. (2013). ClinicalTrials.gov. Retrieved from [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation. (2025). ResolveMass. Retrieved from [Link]

  • Quality Guidelines. International Council for Harmonisation. Retrieved from [Link]

  • ICH Q2 Validation of Analytical Procedures. (2024). YouTube. Retrieved from [Link]

  • Bioanalytical Method Validation for Biomarkers Guidance. (2023). U.S. Department of Health and Human Services. Retrieved from [Link]

  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. (2024). Starodub. Retrieved from [Link]

Sources

A Comparative Guide to the Therapeutic Index of 3-(Cyclopentyloxy)-4-methoxybenzamide (Piclamilast)

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the therapeutic index (TI) remains the cornerstone of preclinical safety and efficacy evaluation. It provides a critical quantitative measure of a drug's safety margin, defined as the ratio between the dose that produces toxicity and the dose that elicits the desired therapeutic effect. This guide offers an in-depth, comparative analysis of the therapeutic index for 3-(cyclopentyloxy)-4-methoxybenzamide, a potent second-generation phosphodiesterase 4 (PDE4) inhibitor also known as Piclamilast.[1]

We will dissect the experimental methodologies required to determine the TI, contextualize Piclamilast's profile against benchmark first- and second-generation PDE4 inhibitors, and provide the technical rationale behind these crucial preclinical evaluations.

Introduction: The Significance of the Therapeutic Index in PDE4 Inhibitor Development

The PDE4 enzyme family is a critical regulator of intracellular cyclic adenosine monophosphate (cAMP), a second messenger that plays a pivotal role in modulating inflammatory responses.[1] By inhibiting PDE4, compounds like Piclamilast increase intracellular cAMP levels, leading to a broad anti-inflammatory effect. This mechanism has been successfully targeted for inflammatory diseases such as Chronic Obstructive Pulmonary Disease (COPD), psoriasis, and psoriatic arthritis.[1][2][3]

However, the clinical utility of PDE4 inhibitors has been historically constrained by a narrow therapeutic window. The first-generation inhibitor, Rolipram , demonstrated therapeutic potential but was ultimately limited by dose-dependent side effects, including nausea and emesis.[4] This underscores the paramount importance of a favorable therapeutic index for the successful development of novel PDE4 inhibitors. A wider therapeutic window signifies a greater separation between the doses required for efficacy and those that cause adverse effects, a key objective for second-generation compounds like Piclamilast.

This guide will compare Piclamilast to the following key compounds:

  • Rolipram: The prototypical first-generation PDE4 inhibitor, serving as a benchmark for the challenges of a narrow therapeutic index.

  • Roflumilast: A second-generation inhibitor approved for the treatment of severe COPD.[2]

  • Apremilast: A second-generation inhibitor approved for psoriasis and psoriatic arthritis.[3]

The Core Concept: Defining and Visualizing the Therapeutic Index

The therapeutic index is most commonly calculated in preclinical animal studies as the ratio of the median lethal dose (LD50) to the median effective dose (ED50).

TI = LD50 / ED50

  • LD50 (Median Lethal Dose): The dose of a substance that is lethal to 50% of a test population.

  • ED50 (Median Effective Dose): The dose that produces a desired therapeutic effect in 50% of a test population.

A higher TI value is indicative of a wider margin of safety. The relationship between efficacy and toxicity is visualized in the dose-response curves below.

Therapeutic_Index cluster_0 Dose-Response Curves Efficacy Therapeutic Effect (%) Efficacy_Curve Toxicity Toxic/Lethal Effect (%) Toxicity_Curve Dose Log(Dose) ED50_point ED50_point ED50_point->Dose Effective Dose Range ED50_point->end_e LD50_point LD50_point LD50_point->Dose Toxic Dose Range LD50_point->end_t start_t->LD50_point Toxicity start_e start_e start_e->ED50_point Efficacy window_start window_start window_start->window_end Therapeutic Window

Figure 1: Therapeutic Index Visualization. This diagram illustrates the separation between the dose-response curves for efficacy (blue) and toxicity (red). A wider therapeutic window (green) indicates a safer drug.

Experimental Protocols for Determining the Therapeutic Index

To robustly evaluate the therapeutic index of Piclamilast and its comparators, a series of well-defined in vivo studies are necessary. The following protocols outline the determination of both efficacy (ED50) and acute toxicity (LD50).

Efficacy (ED50) Determination in a Relevant Disease Model

The choice of animal model is critical and should reflect the intended therapeutic application. As PDE4 inhibitors are primarily anti-inflammatory, a lipopolysaccharide (LPS)-induced pulmonary inflammation model in mice is a standard and relevant choice for indications like COPD.

Protocol: ED50 Determination in LPS-Induced Pulmonary Inflammation in Mice

  • Animal Model: Male C57BL/6 mice (8-10 weeks old) are used. Mice are acclimatized for at least one week before the experiment.

  • Grouping and Dosing:

    • Animals are randomly assigned to groups (n=8-10 per group).

    • A vehicle control group receives the drug vehicle (e.g., 0.5% carboxymethylcellulose).

    • At least 4-5 dose levels of the test compound (Piclamilast, Roflumilast, Rolipram) are administered orally (p.o.) via gavage. Dose selection should be based on prior in vitro potency data.

  • Induction of Inflammation: One hour after drug administration, mice are challenged with an intranasal or intratracheal instillation of LPS (e.g., 10 µg in 50 µL of sterile saline) to induce acute lung inflammation.

  • Endpoint Measurement: 4 to 6 hours after LPS challenge, animals are euthanized.

    • Bronchoalveolar Lavage (BAL): The lungs are lavaged with phosphate-buffered saline (PBS). The total number of cells and the differential count of neutrophils in the BAL fluid are determined.

    • Cytokine Analysis: The concentration of key pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α), in the BAL fluid is measured using ELISA.

  • Data Analysis and ED50 Calculation:

    • The percentage inhibition of neutrophil influx or TNF-α production is calculated for each dose group relative to the vehicle-treated, LPS-challenged group.

    • A dose-response curve is generated by plotting the percentage inhibition against the log of the dose.

    • The ED50 is calculated using non-linear regression analysis (e.g., four-parameter logistic curve). This is the dose that causes a 50% reduction in the inflammatory response.

ED50_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Acclimatize Acclimatize Mice (1 week) Group Randomize into Dose Groups (n=8-10/group) Acclimatize->Group Dose Oral Administration (Vehicle or PDE4i) Group->Dose LPS Induce Inflammation (Intranasal LPS) Dose->LPS 1 hour Wait Incubation (4-6 hours) LPS->Wait Euthanize Euthanize & Collect Samples Wait->Euthanize BAL Perform Bronchoalveolar Lavage (BAL) Euthanize->BAL CellCount Count Neutrophils BAL->CellCount ELISA Measure TNF-α (ELISA) BAL->ELISA Calculate Calculate % Inhibition CellCount->Calculate ELISA->Calculate Curve Generate Dose-Response Curve Calculate->Curve ED50 Determine ED50 Curve->ED50

Figure 2: Workflow for ED50 Determination. This diagram outlines the key steps from animal preparation to the final calculation of the ED50 value in an LPS-induced inflammation model.

Acute Toxicity (LD50) Determination

The determination of acute oral toxicity is a regulatory requirement and is performed according to established guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD). The Acute Toxic Class Method (OECD Guideline 423) is a stepwise procedure that uses a minimal number of animals to classify a substance by its toxicity and estimate the LD50.

Protocol: LD50 Determination via Acute Toxic Class Method (OECD 423)

  • Animal Model: Female Sprague-Dawley rats (nulliparous and non-pregnant, 8-12 weeks old) are typically used. The use of a single sex is justified as females are generally slightly more sensitive.

  • Housing and Fasting: Animals are housed individually. Food is withheld overnight prior to dosing, but water is available ad libitum.

  • Stepwise Dosing Procedure:

    • Starting Dose: Based on available data, a starting dose is chosen from one of four fixed levels: 5, 50, 300, or 2000 mg/kg body weight. For a novel compound with an unknown toxicity profile, a starting dose of 300 mg/kg is often appropriate.

    • Dosing: A group of three fasted female rats is dosed with the starting dose via oral gavage.

    • Observation: Animals are observed for mortality and clinical signs of toxicity (e.g., changes in skin, fur, eyes, respiration, and behavior) continuously for the first 30 minutes, periodically during the first 24 hours, and daily thereafter for a total of 14 days. Body weight is recorded weekly.

  • Progression to Next Step: The outcome of the first step determines the next action:

    • If 2 or 3 animals die: The test is stopped, and the LD50 is estimated to be in that dose range. The substance is classified accordingly.

    • If 0 or 1 animal dies: The procedure is repeated with a higher dose level in another group of three animals.

    • If the outcome at 2000 mg/kg is 0 or 1 death: The test is stopped, and the LD50 is determined to be greater than 2000 mg/kg.

  • LD50 Estimation: The method allows for the classification of the substance into a GHS (Globally Harmonized System) category, from which an approximate LD50 range can be derived.

Comparative Analysis of Therapeutic Index

The following tables synthesize available preclinical data for Piclamilast and its comparators. It is important to note that direct comparison of absolute values across different studies can be challenging due to variations in experimental conditions. However, the data provides a valuable framework for assessing the relative therapeutic window of each compound.

Table 1: Efficacy of PDE4 Inhibitors in Preclinical Models

CompoundModelEndpointEffective Dose / ED50Source
Piclamilast In vitro human sputum cells (COPD)Inhibition of oxidative burst~1 µM (EC50)[5]
Rolipram Rat endotoxemia modelInhibition of TNF-α protein~3 mg/kg (i.p.)[6]
Roflumilast Mouse LPS-induced lung inflammationReduction of neutrophil influxSignificant reduction at 10 mg/kg (p.o.)[7][8]
Apremilast Mouse psoriasis model (K5.Stat3C)Reduction of skin inflammationSignificant reduction at 6 mg/kg/day (p.o.)[9]

Table 2: Acute Toxicity and Therapeutic Index Comparison

CompoundAnimalOral LD50 (mg/kg)Estimated ED50 (mg/kg)Calculated Therapeutic Index (LD50/ED50) Source
Piclamilast Mouse/Rat>2000 (Assumed based on class)~5 (Hypothetical)>400 (Hypothetical) N/A
Rolipram Mouse>3003~100 [5]
Roflumilast Mouse3001030 [7][10]
Roflumilast Rat600 - 9801060 - 98 [10][11]
Apremilast Mouse>1000 (No tumors observed)6>167 [9][12]

Note: The ED50 values are estimations based on doses showing significant efficacy in the cited studies and are used here for illustrative purposes to calculate an approximate TI. The LD50 for Apremilast is inferred from high-dose carcinogenicity studies where no treatment-related tumors were observed up to 1000 mg/kg/day.[12] The LD50 for Piclamilast is assumed to be high, consistent with other second-generation inhibitors.

Interpretation and Field-Proven Insights

The data presented highlights a clear evolution in the therapeutic index of PDE4 inhibitors.

  • Rolipram , the first-generation compound, exhibits a relatively narrow therapeutic index. While its efficacy is well-established, the proximity of its effective and toxic doses led to significant side effects that halted its clinical development.[4]

  • Roflumilast demonstrates a wider therapeutic window than Rolipram. However, its TI is still modest, and gastrointestinal side effects remain a clinical concern, often requiring careful dose management.[10]

  • Apremilast shows a significantly improved therapeutic index. The high doses tolerated in long-term studies, relative to the effective dose for treating psoriasis-like inflammation in mice, suggest a broad safety margin that has translated to better tolerability in clinical practice.[9][12]

  • Piclamilast (this compound) , as a potent second-generation inhibitor, is structurally related to both Rolipram and Roflumilast.[13] While direct in vivo TI data is limited in the public domain, its high in vitro potency (IC50 = 1 nM) suggests that a low effective dose may be achievable. Assuming a safety profile comparable to or better than other second-generation inhibitors (i.e., a high LD50), Piclamilast holds the potential for a very favorable therapeutic index. The primary side effect noted in investigations is vomiting, a class effect of PDE4 inhibitors.[1] Future development would focus on maximizing the dose separation between its anti-inflammatory efficacy and its emetic potential.

Conclusion for the Drug Development Professional

The evaluation of the therapeutic index is not merely a regulatory checkpoint but a foundational element of strategic drug development. The journey from Rolipram to newer agents like Roflumilast and Apremilast demonstrates a clear industry trend: success in the PDE4 inhibitor class is intrinsically linked to widening the therapeutic window.

For an investigational compound like this compound (Piclamilast), the preclinical data strongly suggests high potency. The critical path forward involves a rigorous, quantitative assessment of its therapeutic index using the standardized protocols outlined in this guide. By directly comparing its ED50 in a relevant inflammation model to its LD50 determined by OECD guidelines, researchers can generate the crucial data needed to predict its clinical viability. A superior therapeutic index compared to existing therapies like Roflumilast would provide a strong rationale for continued development and position Piclamilast as a potentially safer and more effective treatment for inflammatory diseases.

References

  • Roflumilast inhibits the release of chemokines and TNF-α from human lung macrophages stimulated with lipopolysaccharide. (n.d.). PubMed Central. Retrieved January 31, 2026, from [Link]

  • (PDF) Effectiveness of Roflumilast in Treating Chronic Obstructive Pulmonary Disease: A Systematic Review and Meta-Analysis. (2022). ResearchGate. Retrieved January 31, 2026, from [Link]

  • LPS-induced neutrophil influx into the lung was similar in Mrp4 2/2 and... (n.d.). ResearchGate. Retrieved January 31, 2026, from [Link]

  • The Effect of Roflumilast on Lipopolysaccharide-induced Acute Lung Injury During Neutropenia Recovery in Mice. (2024). PubMed. Retrieved January 31, 2026, from [Link]

  • Nanocrystal-based gel of apremilast ameliorates imiquimod-induced psoriasis by suppressing inflammatory responses. (2022). PubMed. Retrieved January 31, 2026, from [Link]

  • Effects of inhibition of PDE4 and TNF-α on local and remote injuries following ischaemia and reperfusion injury. (n.d.). PubMed Central. Retrieved January 31, 2026, from [Link]

  • Attenuation of TNF production and experimentally induced inflammation by PDE4 inhibitor rolipram is mediated by MAPK phosphatase-1. (n.d.). PubMed Central. Retrieved January 31, 2026, from [Link]

  • The Effect of Roflumilast on Lipopolysaccharide-induced Acute Lung Injury During Neutropenia Recovery in Mice. (n.d.). National Institutes of Health. Retrieved January 31, 2026, from [Link]

  • Characterization of cAMP-dependent inhibition of LPS-induced TNF alpha production by rolipram, a specific phosphodiesterase IV (PDE IV) inhibitor. (n.d.). PubMed. Retrieved January 31, 2026, from [Link]

  • Efficacy of Apremilast Gels in Mouse Model of Imiquimod-Induced Psoriasis Skin Inflammation. (2023). PubMed Central. Retrieved January 31, 2026, from [Link]

  • Effects of piclamilast, a selective phosphodiesterase-4 inhibitor, on oxidative burst of sputum cells from mild asthmatics and stable COPD patients. (n.d.). PubMed. Retrieved January 31, 2026, from [Link]

  • Piclamilast. (n.d.). Wikipedia. Retrieved January 31, 2026, from [Link]

  • An Overview of PDE4 Inhibitors in Clinical Trials: 2010 to Early 2022. (2022). MDPI. Retrieved January 31, 2026, from [Link]

  • (PDF) Efficacy of Apremilast Gels in Mouse Model of Imiquimod-Induced Psoriasis Skin Inflammation. (2023). ResearchGate. Retrieved January 31, 2026, from [Link]

  • Lipopolysaccharide induces expression of tumour necrosis factor alpha in rat brain: inhibition by methylprednisolone and by rolipram. (n.d.). PubMed. Retrieved January 31, 2026, from [Link]

  • 206088Orig1s000. (2013). accessdata.fda.gov. Retrieved January 31, 2026, from [Link]

  • Anti‑inflammatory effect of ciclamilast in an allergic model involving the expression of PDE4B. (2019). Spandidos Publications. Retrieved January 31, 2026, from [Link]

  • Roflumilast-Material Safety Datasheet. (n.d.). Amazon S3. Retrieved January 31, 2026, from [Link]

  • Efficacy of Apremilast Gels in Mouse Model of Imiquimod-Induced Psoriasis Skin Inflammation. (2023). PubMed. Retrieved January 31, 2026, from [Link]

  • PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes. (2023). PubMed Central. Retrieved January 31, 2026, from [Link]

  • Crisaborole efficacy in murine models of skin inflammation and Staphylococcus aureus infection. (n.d.). PubMed. Retrieved January 31, 2026, from [Link]

  • Evidence that cyclic AMP phosphodiesterase inhibitors suppress TNF alpha generation from human monocytes by interacting with a 'low-affinity' phosphodiesterase 4 conformer. (n.d.). PubMed Central. Retrieved January 31, 2026, from [Link]

  • Anti‑inflammatory effect of ciclamilast in an allergic model involving the expression of PDE4B. (n.d.). PubMed. Retrieved January 31, 2026, from [Link]

  • Effects of ciclamilast, a new PDE 4 PDE4 inhibitor, on airway hyperresponsiveness, PDE4D expression and airway inflammation in a murine model of asthma. (n.d.). PubMed. Retrieved January 31, 2026, from [Link]

  • Phosphodiesterase-4 Inhibition Reduces Cutaneous Inflammation and IL-1β Expression in a Psoriasiform Mouse Model but Does Not Inhibit Inflammasome Activation. (n.d.). PubMed Central. Retrieved January 31, 2026, from [Link]

  • Effectiveness of Roflumilast in Treating Chronic Obstructive Pulmonary Disease: A Systematic Review and Meta-Analysis. (2022). PubMed Central. Retrieved January 31, 2026, from [Link]

  • (PDF) The Effect of Roflumilast on Lipopolysaccharide-induced Acute Lung Injury During Neutropenia Recovery in Mice. (n.d.). ResearchGate. Retrieved January 31, 2026, from [Link]

  • Crisaborole Inhibits Itch and Pain by Preventing Neutrophil Infiltration in a Mouse Model of Atopic Dermatitis. (2023). Acta Dermato-Venereologica. Retrieved January 31, 2026, from [Link]

Sources

confirming the on-target effects of 3-(cyclopentyloxy)-4-methoxybenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Technical Assessment: Confirming the On-Target Effects of 3-(cyclopentyloxy)-4-methoxybenzamide

Executive Summary

This compound, widely recognized in pharmacological literature as Piclamilast (RP 73401) , represents a second-generation, high-affinity inhibitor of phosphodiesterase 4 (PDE4).[1] Unlike its predecessor Rolipram, which suffered from dose-limiting emetic side effects due to low selectivity between PDE4 conformers, Piclamilast exhibits nanomolar to sub-nanomolar potency specifically against PDE4B and PDE4D isoforms.

This guide provides a rigorous framework for validating the on-target effects of Piclamilast. It synthesizes comparative performance data against industry standards (Rolipram, Roflumilast) and details self-validating experimental protocols to confirm PDE4 inhibition, downstream cAMP elevation, and anti-inflammatory efficacy.

Comparative Profiling: Piclamilast vs. Standards

To objectively assess Piclamilast, researchers must benchmark it against the archetypal inhibitor (Rolipram) and the clinical standard (Roflumilast). The following data highlights Piclamilast’s superior potency in specific isoforms relevant to inflammation.

Table 1: Comparative Potency and Selectivity Profile

FeaturePiclamilast (RP 73401) Rolipram Roflumilast Experimental Implication
Chemical Class Benzamide derivativePyrrolidinoneBenzamide derivativePiclamilast shares structural homology with Roflumilast, affecting binding pocket kinetics.
PDE4B IC₅₀ ~0.041 nM (41 pM) ~100–500 nM~0.84 nMPiclamilast is significantly more potent against PDE4B, the primary driver of inflammation in monocytes.
PDE4D IC₅₀ ~0.021 nM (21 pM) ~1,000 nM~0.68 nMHigh affinity for PDE4D suggests potential for emetic side effects (a known PDE4D-linked issue).
Selectivity >19,000-fold vs PDE1/2/3/5Moderate (<500-fold)High (>10,000-fold)Piclamilast is an excellent tool compound for excluding off-target PDE effects.
Cellular Potency IC₅₀ ~1–5 nM (TNF-α inhib.)IC₅₀ ~300 nMIC₅₀ ~2–5 nMPiclamilast shows superior translation from enzyme to cell-based assays compared to Rolipram.

Data Sources: Souness et al. (1995), MDPI (2023), DrugBank.

Mechanism of Action & Signaling Pathway

Understanding the causality of the experiment requires mapping the signaling cascade. Piclamilast functions by occupying the catalytic Q-pockets of the PDE4 enzyme, preventing the hydrolysis of cAMP to AMP.

Causality Chain:

  • Inhibition: Piclamilast binds PDE4.[1][2][3]

  • Accumulation: Intracellular cAMP levels rise.[3][4][5]

  • Activation: cAMP binds the regulatory subunits of Protein Kinase A (PKA) and Epac.

  • Effect: PKA phosphorylates CREB (transcription factor) and inhibits NF-κB, resulting in reduced TNF-α secretion.

PDE4_Pathway ATP ATP cAMP cAMP (Active Messenger) ATP->cAMP Adenylate Cyclase AMP 5'-AMP (Inactive) cAMP->AMP Hydrolysis by PDE4 PKA PKA Activation cAMP->PKA Activates PDE4 PDE4 Enzyme PDE4->cAMP Degrades Piclamilast Piclamilast (Inhibitor) Piclamilast->PDE4 Blocks (IC50 ~1 nM) CREB CREB Phosphorylation PKA->CREB Phosphorylates NFkB NF-κB Suppression PKA->NFkB Inhibits TNFa Reduced TNF-α Release CREB->TNFa Modulates NFkB->TNFa Regulates

Figure 1: Mechanistic pathway of Piclamilast.[3] The compound blocks the PDE4-mediated degradation of cAMP, forcing the pathway toward anti-inflammatory signaling (PKA/CREB activation).

Experimental Validation Framework

To scientifically confirm "on-target" effects, you must use a self-validating orthogonal approach . Relying on a single assay is insufficient due to potential compound fluorescence interference or off-target cytotoxicity.

Protocol A: Cell-Free Enzymatic Assay (TR-FRET)

Objective: Quantify direct binding affinity (IC₅₀) to PDE4B/D without cellular membrane barriers. Why TR-FRET? It is robust against autofluorescence, a common issue with benzamide derivatives.

Step-by-Step Methodology:

  • Reagent Prep: Prepare PDE4B enzyme buffer (50 mM Tris-HCl, pH 7.5, 8 mM MgCl₂, 0.5 mM DTT).

  • Compound Titration: Dissolve Piclamilast in DMSO. Create a 10-point serial dilution (range: 0.1 pM to 100 nM).

  • Reaction Assembly:

    • Add 5 µL of Piclamilast dilution to a 384-well plate.

    • Add 5 µL of PDE4B enzyme (optimized to ~0.5 ng/well).

    • Incubate for 15 mins at RT (allows inhibitor binding).

  • Substrate Addition: Add 10 µL of FAM-cAMP substrate (200 nM). Incubate for 45 mins.

  • Detection: Add 10 µL of detection buffer containing Terbium-labeled anti-cAMP antibody and EDTA (to stop the reaction).

  • Readout: Measure TR-FRET signal (Ex: 340 nm, Em: 495/520 nm).

  • Validation Check:

    • Positive Control: Rolipram (should yield IC₅₀ ~200–500 nM).

    • Negative Control: No enzyme (background) and No inhibitor (max activity).

    • Z-Prime Score: Must be >0.5 for the assay to be valid.

Protocol B: Cellular Functional Assay (PBMC TNF-α Release)

Objective: Confirm that enzymatic inhibition translates to physiological anti-inflammatory activity.[5][6] Why PBMCs? They express high levels of PDE4B and are the primary target tissue for this class of drugs.

Step-by-Step Methodology:

  • Cell Isolation: Isolate human PBMCs from buffy coats using Ficoll-Paque density gradient centrifugation. Resuspend at

    
     cells/mL in RPMI-1640 + 10% FBS.
    
  • Pre-incubation: Plate cells (100 µL/well) and treat with Piclamilast (1 nM – 10 µM) for 1 hour prior to stimulation.

    • Crucial Step: Include a "Vehicle Only" (0.1% DMSO) control.

  • Stimulation: Add Lipopolysaccharide (LPS) at a final concentration of 100 ng/mL to trigger the inflammatory cascade.

  • Incubation: Incubate for 18–24 hours at 37°C, 5% CO₂.

  • Harvest: Centrifuge plate at 500 x g for 5 mins. Collect supernatant.

  • Quantification: Analyze supernatant for TNF-α using a specific ELISA kit.

  • Cytotoxicity Check (Self-Validation):

    • Perform an MTT or CellTiter-Glo assay on the remaining cell pellet.

    • Rule: If cell viability drops <80% at high Piclamilast concentrations, the reduced TNF-α is due to toxicity , not PDE4 inhibition.

Validation Workflow Diagram

This diagram illustrates the logical flow of experiments required to confirm the compound's identity and efficacy.

Validation_Workflow Start Compound: 3-(cyclopentyloxy)-... (Piclamilast) Step1 Step 1: TR-FRET Assay (Cell-Free) Start->Step1 Decision1 IC50 < 1 nM? Step1->Decision1 Step2 Step 2: PBMC Assay (Cellular) Decision1->Step2 Yes Fail Re-evaluate Compound or Assay Conditions Decision1->Fail No (Low Potency) ToxCheck Viability > 80%? Step2->ToxCheck Step3 Step 3: Western Blot (pCREB/pNFkB) ToxCheck->Step3 Yes ToxCheck->Fail No (Cytotoxic) Conclusion Confirmed On-Target PDE4 Inhibition Step3->Conclusion

Figure 2: Sequential validation logic. Note the critical cytotoxicity checkpoint (ToxCheck) to prevent false positives in functional assays.

References

  • Souness, J. E., et al. (1995). "Suppression of eosinophil function by RP 73401, a potent and selective inhibitor of cyclic AMP-specific phosphodiesterase: comparison with rolipram."[7] British Journal of Pharmacology.[7]

  • Matera, M. G., et al. (2023). "PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes." International Journal of Molecular Sciences.

  • Grokipedia. "Piclamilast (RP 73401) Chemical Profile and IC50 Data."

  • MedChemExpress. "Piclamilast Datasheet and Biological Activity."

  • DrugBank. "Piclamilast: Pharmacology and Interactions."

Sources

Safety Operating Guide

Personal protective equipment for handling 3-(cyclopentyloxy)-4-methoxybenzamide

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, my primary objective is to empower your research by ensuring that every aspect of your experimental work is built on a foundation of safety and scientific rigor. This guide addresses the critical, non-negotiable protocols for the safe handling of 3-(cyclopentyloxy)-4-methoxybenzamide. Given that comprehensive, publicly available toxicological data for this specific compound is limited, we will proceed based on the Principle of Precaution. This means we will treat the compound as potentially hazardous upon inhalation, dermal contact, and ingestion, adopting best practices for handling potent research chemicals.

Hazard Assessment: The Rationale for Caution

  • Structural Analogs: Compounds with similar benzamide or methoxybenzaldehyde structures can cause skin, eye, and respiratory irritation.[1][2]

  • Physical Form: As a solid or powder, the primary routes of exposure are inhalation of airborne particles and direct skin or eye contact.[2][3] Fine powders can be easily aerosolized, posing a significant respiratory hazard.[4]

  • Pharmacological Activity: As a research chemical, it is designed to be biologically active. The potential for systemic effects following absorption necessitates robust protective measures to prevent unintended exposure. Some related compounds are associated with drug-induced phospholipidosis, a form of cellular toxicity, reinforcing the need to prevent exposure.[5]

The Hierarchy of Controls: A System-Wide Safety Approach

Before discussing PPE, it is crucial to understand its place in the overall safety strategy. PPE is the last line of defense. Your primary protection comes from more effective measures.

Hierarchy_of_Controls cluster_0 Most Effective cluster_1 cluster_2 Least Effective (Last Line of Defense) A Engineering Controls (e.g., Chemical Fume Hood) B Administrative Controls (e.g., Safe Work Practices, Training) A->B Primary Barrier C Personal Protective Equipment (PPE) (Gloves, Goggles, Lab Coat, Respirator) B->C Secondary Barrier Safe_Handling_Workflow cluster_0 Preparation cluster_1 Execution (Inside Fume Hood) cluster_2 Post-Procedure A Verify Fume Hood B Don Full PPE (Double Gloves, Coat, Goggles) A->B C Weigh & Transfer Compound B->C D Perform Experiment C->D E Segregate Waste (Solid & Liquid) D->E F Doff PPE Correctly E->F G Wash Hands Thoroughly F->G

Caption: Procedural workflow for handling this compound.

Disposal Plan

All materials that have come into contact with this compound are to be considered hazardous waste.

  • Solid Waste: This includes gloves, weigh boats, paper towels, and any other contaminated disposable items. These must be placed in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: All solutions containing the compound, as well as solvent rinses of glassware, must be collected in a designated, sealed hazardous liquid waste container.

  • Disposal: All waste containers must be disposed of through your institution's Environmental Health and Safety (EHS) office, following all local and national regulations. [1] By integrating these safety measures into your standard operating procedures, you create a robust system that protects you, your colleagues, and the integrity of your research.

References

  • Carl ROTH. Safety Data Sheet: 3,4-Dimethoxybenzaldehyde. Available at: [Link]

  • ASHP Publications. Personal Protective Equipment. Available at: [Link]

  • Physician Forum. Hazardous Drug (HD) Toolkit. (2019-09-01). Available at: [Link]

  • EMS.gov. The Interagency Board Recommendations on Selection and Use of Personal Protective Equipment and Decontamination Products. Available at: [Link]

  • Freund-Vector. Freund-Vector's Approach to Safely Processing Potent Compounds. Available at: [Link]

  • 3M. Respiratory Protection Guidance for Hazardous Drug Handling. Available at: [Link]

  • PubMed. Quantitation of N-(3,5-dichloropyrid-4-yl)-3-cyclopentyloxy-4-methoxybenzamide and 4-amino-3,5-dichloropyridine in rat and mouse plasma by LC/MS/MS. Available at: [Link]

  • National Center for Biotechnology Information. Inhibition of lysosomal phospholipase A2 predicts drug-induced phospholipidosis. Available at: [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(cyclopentyloxy)-4-methoxybenzamide
Reactant of Route 2
Reactant of Route 2
3-(cyclopentyloxy)-4-methoxybenzamide

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.